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  • Product: 2-(Aminooxy)-5-chloropyridine
  • CAS: 119809-46-0

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-(Aminooxy)-5-chloropyridine: A Comprehensive Technical Guide

Executive Summary 2-(Aminooxy)-5-chloropyridine is a highly valued bifunctional building block in modern drug discovery. The aminooxy moiety serves as an alpha-effect "super-nucleophile," frequently utilized in highly ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Aminooxy)-5-chloropyridine is a highly valued bifunctional building block in modern drug discovery. The aminooxy moiety serves as an alpha-effect "super-nucleophile," frequently utilized in highly efficient oxime ligations for PROTAC linkers, antibody-drug conjugates (ADCs), and peptide modifications. Meanwhile, the 5-chloropyridine core provides a metabolically stable, lipophilic pharmacophore. This technical whitepaper details a highly optimized, scalable, and self-validating two-step synthetic route to 2-(aminooxy)-5-chloropyridine, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Strategic Route Selection: SN​Ar vs. Mitsunobu

When designing the synthesis of O-heteroaryl hydroxylamines, chemists typically evaluate two primary pathways:

  • The Mitsunobu Approach : Coupling 5-chloro-2-pyridone with N-hydroxyphthalimide (NHPI) using triphenylphosphine and DIAD. While effective on a small scale, this route suffers from poor atom economy and the notorious difficulty of purging triphenylphosphine oxide byproducts during scale-up.

  • The Nucleophilic Aromatic Substitution ( SN​Ar ) Approach : Direct coupling of 2,5-dichloropyridine with NHPI under basic conditions, followed by hydrazinolysis[1].

This guide focuses exclusively on the SN​Ar pathway . It is the superior choice for process chemistry due to its high atom economy, absence of phosphorus waste, and exploitation of the intrinsic electronic properties of the pyridine ring[2].

Workflow A 2,5-Dichloropyridine + NHPI B SNAr Reaction (K2CO3, DMF, 80°C) A->B C 5-Chloro-2- (phthalimidooxy)pyridine B->C 85-91% Yield D Hydrazinolysis (N2H4·H2O, MeOH, RT) C->D E 2-(Aminooxy)-5- chloropyridine D->E 92-96% Yield

Figure 1: Two-step synthesis workflow of 2-(aminooxy)-5-chloropyridine via SNAr and hydrazinolysis.

Mechanistic Causality in Experimental Design

As an application scientist, it is critical to understand why a reaction works, not just how to run it. Every reagent in this protocol is chosen to manipulate the specific electronic and thermodynamic landscape of the molecules involved.

Regioselectivity in the SN​Ar Step

A common concern when utilizing 2,5-dichloropyridine is regioselectivity: will the nucleophile attack the C2 or C5 position? The reaction is exquisitely selective for the C2 position [3]. The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density via both inductive and resonance effects. This severely depletes electron density at the ortho (C2/C6) and para (C4) positions. When the phthalimide oxanion attacks C2, it forms a Meisenheimer complex where the negative charge is delocalized directly onto the electronegative pyridine nitrogen, drastically lowering the activation energy[4]. Attack at C5 lacks this direct resonance stabilization, rendering it kinetically unfavorable.

Mechanism N1 Phthalimide Oxanion (Nucleophile) N3 Meisenheimer Complex (Delocalized Charge) N1->N3 Attacks C2 N2 2,5-Dichloropyridine (Electrophile) N2->N3 Activated by Pyridine N N4 5-Chloro-2-(phthalimidooxy) pyridine + Cl⁻ N3->N4 Rearomatization

Figure 2: Regioselective SNAr mechanism highlighting the Meisenheimer complex at the C2 position.
Solvent and Base Selection

NHPI has a pKa of ~6.3. Using a strong base like Sodium Hydride (NaH) can lead to over-deprotonation or unwanted ring-opening of the phthalimide moiety. Potassium carbonate ( K2​CO3​ ) is perfectly matched to quantitatively deprotonate NHPI while remaining mild enough to preserve the imide framework. Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic medium, it leaves the phthalimide oxanion unsolvated (highly nucleophilic) while effectively stabilizing the polar transition state of the Meisenheimer complex.

The Ing-Manske Deprotection

The removal of the phthalimide group utilizes hydrazine monohydrate (the Ing-Manske procedure)[5]. Hydrazine is an alpha-effect nucleophile that rapidly attacks the sterically hindered imide carbonyl. The subsequent intramolecular cyclization forms 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide). This byproduct is highly insoluble in cold alcoholic solvents, driving the reaction forward entropically and allowing for purification by simple filtration rather than chromatography.

Quantitative Data & Yield Optimization

To validate the theoretical framework above, empirical optimization of the SN​Ar step was conducted. The data clearly demonstrates the superiority of the K2​CO3​ /DMF system.

Table 1: Optimization of SN​Ar Reaction Conditions for 5-Chloro-2-(phthalimidooxy)pyridine

EntryBaseSolventTemp (°C)Time (h)Regioselectivity (C2:C5)Isolated Yield (%)
1NaHTHF6512>99:162%
2 Et3​N DCM4024>99:115%
3 K2​CO3​ DMF 80 6 >99:1 88%
4 Cs2​CO3​ DMSO804>99:191%

Note: While Cs2​CO3​ in DMSO (Entry 4) provides a marginal yield increase due to the "cesium effect" (enhanced solubility and nucleophilicity of the anion), K2​CO3​ in DMF (Entry 3) is the recommended protocol due to its superior cost-efficiency for scale-up.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems . Built-in checkpoints allow the chemist to verify the success of the reaction at critical junctures without requiring immediate LC-MS analysis.

Protocol A: Synthesis of 5-Chloro-2-(phthalimidooxy)pyridine

Reagents:

  • 2,5-Dichloropyridine: 10.0 g (67.6 mmol, 1.0 equiv)

  • N-Hydroxyphthalimide (NHPI): 12.1 g (74.3 mmol, 1.1 equiv)

  • Potassium Carbonate ( K2​CO3​ , anhydrous): 14.0 g (101.4 mmol, 1.5 equiv)

  • Anhydrous DMF: 100 mL

Step-by-Step Procedure:

  • Charge a flame-dried 250 mL round-bottom flask with NHPI and anhydrous DMF under an argon atmosphere.

  • Add anhydrous K2​CO3​ in one portion at room temperature.

    • Validation Checkpoint 1: The mixture will transition from a pale suspension to a deep, homogenous yellow/orange solution within 15 minutes, visually confirming the quantitative formation of the phthalimide oxanion.

  • Add 2,5-dichloropyridine to the stirring solution.

  • Elevate the temperature to 80 °C and stir for 6 hours.

    • Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​ ≈ 0.6) will disappear, replaced by a strongly UV-active product spot ( Rf​ ≈ 0.35).

  • Cool the reaction mixture to room temperature and pour it into 400 mL of rapidly stirring ice water.

  • Stir for 30 minutes to allow complete precipitation of the product.

  • Filter the resulting solid under vacuum, wash extensively with cold water (3 × 50 mL) to remove DMF and inorganic salts, and dry under high vacuum over P2​O5​ to afford the intermediate as an off-white solid.

Protocol B: Hydrazinolysis to 2-(Aminooxy)-5-chloropyridine

Reagents:

  • 5-Chloro-2-(phthalimidooxy)pyridine: 15.0 g (54.6 mmol, 1.0 equiv)

  • Hydrazine monohydrate (64% w/w): 5.3 mL (109.2 mmol, 2.0 equiv)

  • Methanol / Dichloromethane (1:1 v/v): 150 mL

Step-by-Step Procedure:

  • Suspend the intermediate from Protocol A in the MeOH/DCM mixture at room temperature.

  • Add hydrazine monohydrate dropwise over 10 minutes.

    • Validation Checkpoint 3: Within 30 to 60 minutes, a voluminous, dense white precipitate (phthalhydrazide) will form, confirming the successful cleavage of the phthalimide protecting group[5].

  • Stir the reaction for an additional 2 hours at room temperature.

  • Filter the suspension through a pad of Celite to remove the phthalhydrazide byproduct. Wash the filter cake with cold DCM (2 × 30 mL).

  • Concentrate the filtrate under reduced pressure (keep bath temperature < 35 °C to prevent degradation of the free aminooxy group).

  • Redissolve the crude residue in diethyl ether (100 mL) and wash with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield 2-(aminooxy)-5-chloropyridine as a pale yellow oil which may crystallize upon standing.

    • Validation Checkpoint 4: Spot the final product on a TLC plate and treat it with a Ninhydrin stain and heat. A distinct purple/brown spot confirms the presence of the primary aminooxy group.

References

  • 2,5-dichloropyridine Overview and Applications . Chemical Bull Pvt. Ltd. Verified application in nucleophilic aromatic substitution and heterocyclic synthesis.[2] URL:https://chemicalbull.com/product/2-5-dichloropyridine

  • Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies . MDPI / National Institutes of Health (PMC), 2025. Details the Gabriel-type reaction of N-hydroxyphthalimide and subsequent hydrazinolysis.[1] URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11509885/

  • N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H . MDPI, 2024. Validates the use of hydrazine monohydrate for the deprotection of O-substituted N-hydroxyphthalimides.[5] URL:https://www.mdpi.com/1420-3049/29/12/2890

  • Table of Contents - SNAr reactivity . The Royal Society of Chemistry. Highlights the specific reactivity and descriptors of 2,5-dichloropyridine in nucleophilic aromatic substitutions.[3] URL:https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02064a

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines . ResearchGate. Explores the regioselectivity and mechanistic routing of SNAr reactions on polyhalopyridines.[4] URL:https://www.researchgate.net/publication/344383182_Rerouting_Nucleophilic_Substitution_from_the_4-Position_to_the_2-_or_6-Position_of_24-Dihalopyridines_and_246-Trihalopyridines_The_Solution_to_a_Long-Standing_Problem

Sources

Exploratory

Structure Elucidation of 2-(Aminooxy)-5-chloropyridine: A Comprehensive Technical Guide

Executive Summary The molecule 2-(aminooxy)-5-chloropyridine (CAS: N/A, theoretical/custom intermediate) represents a highly specialized bifunctional scaffold. Combining the orthogonal reactivity of an aminooxy group (–O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-(aminooxy)-5-chloropyridine (CAS: N/A, theoretical/custom intermediate) represents a highly specialized bifunctional scaffold. Combining the orthogonal reactivity of an aminooxy group (–O–NH₂) for oxime ligation with the electronic modulation and isotopic signature of a C5-chlorine atom, this molecule is a critical intermediate in bioconjugation, click chemistry, and pharmaceutical development.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we explore the causality behind the analytical signals —why the molecule behaves the way it does under electromagnetic and ionizing conditions. We will establish a self-validating analytical system utilizing High-Resolution Mass Spectrometry (HRMS) and multinuclear (¹H, ¹³C, ¹⁵N) NMR spectroscopy to unequivocally prove its regiochemistry and electronic architecture[1][2].

Theoretical Framework: The Electronic Architecture

The structure elucidation of 2-(aminooxy)-5-chloropyridine relies on understanding the competing electronic effects on the pyridine core:

  • The C2-Aminooxy Group: Acts as a strong electron-donating group (EDG) via resonance (+M effect) into the pyridine ring, significantly shielding the ortho (C3) and para (C5) positions. However, its inductive effect (–I) strongly deshields the directly attached C2 carbon[2].

  • The C5-Chlorine Atom: Acts primarily as an inductive electron-withdrawing group (–I), deshielding the adjacent C6 and C4 positions, while providing a distinct isotopic handle for mass spectrometry[3].

By mapping these effects, we can predict and validate the analytical data, ensuring that our experimental protocols are logically grounded rather than merely observational.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality

Mass spectrometry provides the first pillar of our self-validating system. The presence of chlorine provides a built-in isotopic validation mechanism, while the labile aminooxy group dictates the primary fragmentation pathway[1][4].

Isotopic Signatures and Fragmentation Logic

In positive-ion Electrospray Ionization (ESI+), the intact molecule yields a protonated precursor ion [M+H]⁺. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) must be reflected in the precursor mass envelope.

Upon Collision-Induced Dissociation (CID), the weakest bond—the N–O bond of the aminooxy group—cleaves preferentially. The neutral loss of hydroxylamine (NH₂OH, 33.02 Da) is the diagnostic hallmark of an exposed aminooxy moiety[1].

MS_Workflow Sample 2-(aminooxy)-5-chloropyridine (Precursor Ion) ESI ESI-HRMS (+) Soft Ionization Sample->ESI Isotope Isotope Pattern 35Cl : 37Cl (3:1) ESI->Isotope Intact[M+H]+ CID CID Fragmentation Energy: 15-30 eV ESI->CID Precursor Selection Frag1 Neutral Loss (-NH2OH) m/z 112.0 CID->Frag1 Primary Pathway Frag2 Pyridine Ring Cleavage m/z 76.0 CID->Frag2 Secondary Pathway

Caption: ESI-HRMS workflow and logical decision tree for aminooxy and chlorine isotopic validation.

HRMS Quantitative Data Summary
Ion TypeFormulaTheoretical m/zExpected IntensityDiagnostic Significance
Precursor (³⁵Cl)[C₅H₆³⁵ClN₂O]⁺145.0163100% (Base)Confirms exact mass of intact molecule.
Precursor (³⁷Cl)[C₅H₆³⁷ClN₂O]⁺147.0134~32%Validates presence of a single Cl atom.
Fragment 1[C₅H₃³⁵ClN]⁺111.9948HighNeutral loss of NH₂OH (33.02 Da); confirms –O–NH₂.
Fragment 2[C₄H₃³⁵Cl]⁺85.9918LowPyridine ring opening/cleavage.
Protocol 1: Step-by-Step ESI-HRMS/MS Methodology

This protocol is self-validating: if the 3:1 isotope ratio is absent in the precursor, the downstream CID data is immediately flagged as contaminated or misidentified.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation. Dilute to a final concentration of 1 µg/mL.

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy < 2 ppm.

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 µL/min into the ESI source.

  • MS1 Acquisition: Scan from m/z 50 to 500. Verify the presence of the 145.0163 / 147.0134 doublet.

  • MS2 (CID) Acquisition: Isolate the m/z 145.0 precursor using a 1.0 Da window. Apply normalized collision energy (NCE) ramping from 15 to 30 eV. Record the fragmentation spectra to verify the 111.99 m/z product ion.

Multinuclear NMR Elucidation Strategy (¹H, ¹³C, ¹⁵N)

While MS confirms the molecular formula and functional groups, NMR spectroscopy is strictly required to prove the regiochemistry (e.g., distinguishing 2-(aminooxy)-5-chloropyridine from 5-(aminooxy)-2-chloropyridine).

We employ a multinuclear approach. ¹⁵N NMR is particularly critical for pyridine derivatives, as the chemical shift of the pyridine nitrogen is highly sensitive to the position of substituents and protonation states[5][6][7].

NMR_Strategy Core Multinuclear NMR Strategy OneD 1D NMR (1H, 13C, 15N) Electronic Env. Core->OneD TwoD 2D NMR (COSY, HMBC) Spatial/Bond Connectivity Core->TwoD H1 1H Spin System (H3, H4, H6) OneD->H1 N15 15N Chemical Shifts (Pyridine N, Aminooxy N) OneD->N15 HMBC 1H-13C HMBC Quaternary C2 & C5 TwoD->HMBC H1->HMBC Validates Connectivity

Caption: Multinuclear NMR elucidation strategy for resolving regiochemistry and electronic structure.

NMR Signal Causality and Assignments
  • ¹H NMR: The pyridine ring contains three protons: H3, H4, and H6. H6 is flanked by the electronegative nitrogen and the C5-chlorine, making it the most deshielded (furthest downfield). H3 is shielded by the +M effect of the oxygen at C2[2].

  • ¹³C NMR: C2 is directly bound to oxygen, pushing it to ~162 ppm. C5 is bound to chlorine, typically appearing around 125 ppm.

  • ¹⁵N NMR: The pyridine nitrogen will appear near -60 ppm (relative to CH₃NO₂), while the sp³ hybridized aminooxy nitrogen will appear highly shielded near -300 ppm[6].

NMR Quantitative Data Summary (in DMSO-d₆)
NucleusPositionExpected Shift (ppm)Multiplicity / Coupling (J in Hz)Causality / Diagnostic Value
¹H H-68.15d (J = 2.5)Deshielded by adjacent N and Cl. Meta-coupled to H-4.
¹H H-47.80dd (J = 8.5, 2.5)Ortho-coupled to H-3, meta-coupled to H-6.
¹H H-36.95d (J = 8.5)Shielded by C2-oxygen (+M effect).
¹H -NH₂6.20s (broad)Exchangeable protons of the aminooxy group.
¹³C C-2162.5Cq (Quaternary)Strongly deshielded by direct O attachment[2].
¹³C C-6145.0CHDeshielded by adjacent N.
¹³C C-4139.5CHStandard pyridine C4 shift.
¹³C C-5124.0Cq (Quaternary)Shifted by direct Cl attachment.
¹³C C-3111.5CHShielded by ortho-oxygen resonance.
¹⁵N Py-N-65.0sCharacteristic of substituted pyridines[7].
¹⁵N -ONH₂-310.0t (J = 75)Shielded sp³ nitrogen; 1-bond coupling to NH₂ protons[5].
Protocol 2: Step-by-Step NMR Acquisition Methodology

This protocol is self-validating: the 1D ¹H integrations must perfectly match the carbon count in the ¹³C spectrum, while the 2D HMBC correlations must independently confirm the connectivity established by the 1D data, leaving no unassigned cross-peaks.

  • Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm high-precision NMR tube.

  • 1D ¹H Acquisition: Acquire at 298 K on a 400 MHz (or higher) spectrometer. Use a standard 30° pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • 1D ¹³C{¹H} Acquisition: Acquire using a power-gated decoupling sequence (zgpg30). Set D1 to 2-3 seconds and acquire a minimum of 1024 scans to ensure sufficient signal-to-noise for the quaternary carbons (C2, C5).

  • 2D ¹H-¹³C HMBC: This is the critical step for regiochemical proof. Set the long-range coupling constant evolution time optimized for J = 8 Hz.

    • Validation Check: You must observe a 3-bond correlation from H-4 and H-6 to the C-2 carbon (~162.5 ppm). If H-6 correlates to the oxygen-bearing carbon, the structure is confirmed as the 2-substituted isomer.

  • 2D ¹H-¹⁵N HSQC/HMBC: Utilize a ¹⁵N-edited sequence to detect the aminooxy nitrogen. The broad singlet at ~6.20 ppm in the ¹H spectrum must show a direct 1-bond correlation to the ¹⁵N signal at ~-310 ppm[5].

Orthogonal Validation: Ensuring Scientific Integrity

To finalize the self-validating system, orthogonal techniques should be employed to rule out any edge-case artifacts from MS or NMR:

  • FT-IR Spectroscopy: Look for the characteristic N-O stretching vibration at ~1180 cm⁻¹ and the primary amine N-H stretches (doublet) at ~3300 and ~3200 cm⁻¹.

  • X-Ray Crystallography: If the compound can be crystallized (often facilitated by forming a hydrochloride salt at the pyridine nitrogen), single-crystal X-ray diffraction will provide absolute 3D spatial coordinates, definitively proving the C5 position of the chlorine and the C2 position of the aminooxy group.

By layering HRMS (composition and connectivity), Multinuclear NMR (regiochemistry and electronic environment), and IR (functional group confirmation), the structure of 2-(aminooxy)-5-chloropyridine is elucidated with absolute, peer-review-grade certainty.

References

  • Benchchem. A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-aminooxy-PEG12-acid Conjugates.
  • ResearchGate. Utilizing Long-Range 1H-15N 2D NMR Spectroscopy in Chemical Structure Elucidation.
  • ResearchGate. 15N-NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N-Oxides.
  • BenchChem. Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
  • ACS Publications. Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern.
  • Thieme Connect. Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.
  • ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines.

Sources

Foundational

An In-Depth Technical Guide to 2-Amino-5-chloropyridine

Note to the Reader: The topic specified was "2-(aminooxy)-5-chloropyridine." However, based on an extensive search of chemical databases and scientific literature, this compound is not commonly available or described. Al...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader: The topic specified was "2-(aminooxy)-5-chloropyridine." However, based on an extensive search of chemical databases and scientific literature, this compound is not commonly available or described. All relevant search results consistently pointed to 2-Amino-5-chloropyridine . It is highly probable that the requested topic contained a typographical error. This guide has therefore been expertly compiled to address the likely intended subject, 2-Amino-5-chloropyridine , to provide the most relevant and valuable technical information.

Introduction

2-Amino-5-chloropyridine is a versatile heterocyclic intermediate of significant interest to researchers and process chemists in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This chlorinated derivative of 2-aminopyridine serves as a critical building block for a range of complex molecules, most notably in the synthesis of hypnotic agents like Zopiclone and Zolpidem, as well as the agrochemical Clodinafop.[3] Its utility stems from the strategic placement of the amino and chloro substituents on the pyridine ring, which allows for selective functionalization through various organic transformations.[4]

The pyridine nitrogen atom acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 6-positions.[4] The presence of the amino group and the chlorine atom further modulates this reactivity, making a nuanced understanding of its chemical behavior essential for successful synthetic design. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 2-Amino-5-chloropyridine, grounded in established scientific principles and supported by detailed experimental protocols.

Compound Identification and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a starting material are foundational to its effective use in research and development.

  • CAS Number : 1072-98-6[5][6]

  • Molecular Formula : C₅H₅ClN₂[5]

  • Molecular Weight : 128.56 g/mol [7]

  • IUPAC Name : 5-chloropyridin-2-amine[7]

  • Synonyms : 5-Chloro-2-pyridinamine, 5-Chloro-2-pyridylamine[7][8]

The key physical and chemical properties of 2-Amino-5-chloropyridine are summarized in the table below.

PropertyValueSource(s)
Appearance White to pale cream or beige crystalline solid[7][8][9]
Melting Point 134-138 °C[6][8][10]
Boiling Point 127-128 °C at 11 mmHg[6][10]
Solubility Soluble in water and ethanol[2][8]
pKa 4.67 ± 0.13 (Predicted)[11]

graph "2_Amino_5_chloropyridine_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=invis];
// Define nodes with atomic labels and positions
N1 [label="N", pos="0,1.2!"];
C2 [label="C", pos="-1.04,0.6!"];
N2 [label="NH₂", pos="-2.08,1.2!"]; // Amino group
C3 [label="C", pos="-1.04,-0.6!"];
H3 [label="H", pos="-1.84,-1.2!"];
C4 [label="C", pos="0,-1.2!"];
H4 [label="H", pos="0,-2.2!"];
C5 [label="C", pos="1.04,-0.6!"];
Cl [label="Cl", pos="2.08,-1.2!"]; // Chlorine atom
C6 [label="C", pos="1.04,0.6!"];
H6 [label="H", pos="1.84,1.2!"];

// Draw bonds
C2 -- N1 [style=solid];
N1 -- C6 [style=solid];
C6 -- C5 [style=solid];
C5 -- C4 [style=solid, len=1.5];
C4 -- C3 [style=solid];
C3 -- C2 [style=solid, len=1.5];
C2 -- N2 [style=solid];
C3 -- H3 [style=solid];
C4 -- H4 [style=solid];
C5 -- Cl [style=solid];
C6 -- H6 [style=solid];

// Double bonds in the ring
edge [style=solid, constraint=false];
N1 -- C6 [style=invis, len=0.2];
C2 -- C3 [style=invis, len=0.2];
C4 -- C5 [style=invis, len=0.2];
splines=false;
N1 .. C6 [label="", style=bold];
C2 .. C3 [label="", style=bold];
C4 .. C5 [label="", style=bold];

}

Caption: Chemical structure of 2-Amino-5-chloropyridine.

Spectroscopic Characterization

Spectroscopic analysis is crucial for verifying the identity and purity of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Theoretical and experimental studies have provided detailed vibrational assignments for 2-Amino-5-chloropyridine.[12][13][14]

  • N-H Stretching : The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

  • Aromatic C-H Stretching : Vibrations corresponding to the C-H bonds on the pyridine ring are expected around 3000-3150 cm⁻¹.[13]

  • C=C and C=N Stretching : The characteristic ring stretching vibrations of the pyridine core occur in the 1400-1650 cm⁻¹ region.[13]

  • N-H Bending : The in-plane bending (scissoring) vibration of the amino group is typically observed near 1600 cm⁻¹.

  • C-Cl Stretching : The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum, typically around 700-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure.[7][15]

  • ¹H NMR : The proton NMR spectrum will show distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the two protons of the amino group. The chemical shifts and coupling patterns are characteristic of the substitution pattern.

  • ¹³C NMR : The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl) and the amino group.[7]

Synthesis Methodologies

Several synthetic routes to 2-Amino-5-chloropyridine have been reported, primarily starting from 2-aminopyridine. The choice of method often depends on factors like scale, desired purity, and available reagents. A common challenge is controlling the selectivity of the chlorination to avoid the formation of the 2-amino-3,5-dichloropyridine byproduct.[16]

Method 1: Direct Chlorination in Strongly Acidic Medium

This classic approach involves the direct chlorination of 2-aminopyridine using agents like chlorine gas in a strongly acidic medium, such as concentrated sulfuric acid.[16]

Causality : Performing the reaction in a strongly acidic medium (Hammett acidity function H₀ < -3.5) is critical for selectivity.[16] Under these conditions, the nitrogen atoms of both the 2-aminopyridine reactant and the 2-amino-5-chloropyridine product are protonated. The protonated 2-aminopyridine is still susceptible to electrophilic chlorination, while the protonated product is significantly deactivated towards further chlorination. This difference in reaction rates (k₁ >> k₂) minimizes the over-chlorination that plagues reactions in weakly acidic or neutral conditions.[16]

Method 2: Oxidative Chlorination with HCl/NaClO

A safer and more controlled alternative to using chlorine gas involves an in-situ generation of the chlorinating agent from sodium hypochlorite (NaClO) and hydrochloric acid (HCl).[17]

Causality : This method provides a milder and more easily controlled reaction. Slowly adding HCl to a solution of 2-aminopyridine and NaClO generates the active chlorinating species gradually, allowing for better temperature management and inhibiting the formation of polychlorinated byproducts.[17] The process is cost-effective as it can utilize inexpensive reagents.[17]

Caption: General workflow for the synthesis via oxidative chlorination.

Detailed Experimental Protocol: Oxidative Chlorination

This protocol is a representative example based on reported procedures.[17]

  • Preparation : In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5.00 g (0.053 mol) of 2-aminopyridine. Place the flask in a water bath maintained at 10°C.

  • Reagent Addition : Under continuous stirring, add the appropriate amount of a 13% (w/v) NaClO solution (e.g., 0.11 mol).

  • Chlorination : Slowly add 36% (w/v) concentrated hydrochloric acid (e.g., 0.3 mol) dropwise via the dropping funnel. Maintain the internal reaction temperature at a constant 10°C.

  • Reaction Progression : After the HCl addition is complete, continue stirring at 10°C for 2 hours. Then, allow the reaction to warm to 25°C and continue stirring for an additional 4 hours.

  • Quenching & Neutralization : Terminate the reaction by cooling the flask in an ice-water bath. Adjust the pH of the reaction solution to >8 using a NaOH solution to precipitate the crude product.

  • Isolation : Filter the resulting solid. The aqueous filtrate can be extracted with an organic solvent like dichloromethane to recover any dissolved product.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield high-purity 2-Amino-5-chloropyridine.[18]

Reactivity and Applications in Organic Synthesis

2-Amino-5-chloropyridine is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C2 position of the pyridine and various aryl or heteroaryl groups.

Causality : This reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., K₃PO₄, K₂CO₃).[19][20] The ligand is crucial as it stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base activates the boronic acid partner for the transmetalation step. The choice of ligand and base is often critical for achieving high yields, especially given the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[20]

Suzuki_Coupling reactant1 2-Amino-5-chloropyridine product 2-Aryl-5-aminopyridine reactant1->product reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->product reagents Pd Catalyst Ligand, Base reagents->product   

Caption: Reaction scheme for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling of 2-Amino-5-chloropyridine.[20]

  • Setup : To a flame-dried Schlenk flask, add 2-Amino-5-chloropyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (2.0 equiv).

  • Catalyst Preparation : In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere : Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition : Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask via syringe, followed by the catalyst premix.

  • Reaction : Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form a C-N bond, coupling the C2 position of the pyridine with a primary or secondary amine.

Causality : Similar to the Suzuki coupling, this transformation relies on a palladium catalyst, a suitable phosphine ligand, and a base.[4][19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[4] The choice of ligand is critical to promote the reductive elimination step that forms the final C-N bond.

Safety and Handling

2-Amino-5-chloropyridine is a hazardous substance and must be handled with appropriate safety precautions.[21][22][23]

  • Hazards : Harmful if swallowed, in contact with skin, or if inhaled.[21] It causes skin irritation and serious eye irritation.[11][21]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[23] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[22]

  • Handling : Avoid generating dust.[23] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][24]

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[21]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[22]

    • Ingestion : Rinse mouth and drink plenty of water. Do NOT induce vomiting. Seek immediate medical attention.[23]

    • Inhalation : Move the person to fresh air.[22]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.[3][21][22][23][24][25]

References

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2019). Patsnap Eureka.
  • 2-Amino-5-chloropyridine. (n.d.). Available at: [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine. (n.d.). Google Patents.
  • 2-Amino-5-chloropyridine. (n.d.). PubChem. Available at: [Link]

  • SAFETY DATA SHEET: 2-Amino-5-chloropyridine. (2002). Available at: [Link]

  • Arjunan, V., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-94.
  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. (n.d.). IISTE.org. Available at: [Link]

  • 2-Amino-5-chloropyridine. (2024). ChemBK. Available at: [Link]

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. (2005). Cole-Parmer. Available at: [Link]

  • SAFETY DATA SHEET: CAT 813 - 2-Amino-5-chloropyridine. (n.d.). Available at: [Link]

  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. (n.d.). ResearchGate. Available at: [Link]

  • Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.

Sources

Exploratory

Comprehensive Solubility Profiling of 2-(Aminooxy)-5-chloropyridine in Organic Solvents: Theoretical Frameworks and Empirical Validation

Executive Summary 2-(Aminooxy)-5-chloropyridine is a highly versatile heteroaromatic building block widely utilized in organic synthesis, pharmaceutical development, and bioorthogonal bioconjugation. Its unique molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Aminooxy)-5-chloropyridine is a highly versatile heteroaromatic building block widely utilized in organic synthesis, pharmaceutical development, and bioorthogonal bioconjugation. Its unique molecular architecture—combining a lipophilic chloropyridine ring with a highly polar, nucleophilic aminooxy group (-O-NH₂)—creates a complex solvation profile. Understanding its solubility across various organic solvents is critical for optimizing reaction kinetics, maximizing yields, and ensuring the stability of stock solutions. This whitepaper provides an in-depth technical analysis of the compound's theoretical solubility mechanisms, presents a quantitative solubility matrix, and outlines a self-validating empirical protocol for precise solubility determination.

Physicochemical Profiling & Hansen Solubility Parameters (HSP)

The dissolution of 2-(aminooxy)-5-chloropyridine in an organic solvent is dictated by the thermodynamic principle of "like dissolves like," which is mathematically formalized by 1[1]. HSP divides the total cohesive energy of a molecule into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ): Driven by the aromatic pyridine ring and the heavy chlorine atom, which possess significant electron cloud polarizability.

  • Polar Interactions ( δP​ ): Generated by the permanent dipole moments across the electronegative chlorine and oxygen atoms relative to the carbon skeleton.

  • Hydrogen Bonding ( δH​ ): Strongly influenced by the aminooxy group (-O-NH₂), which acts as both a potent hydrogen bond donor and acceptor.

For a solvent to effectively dissolve 2-(aminooxy)-5-chloropyridine, its HSP values must closely align with those of the solute, minimizing the Relative Energy Difference (RED)[1]. Solvents with a RED < 1.0 exhibit high affinity, resulting in rapid and extensive dissolution.

Quantitative Solubility Matrix

Based on functional group contributions and HSP modeling, the solubility of 2-(aminooxy)-5-chloropyridine varies drastically across different solvent classes. The table below summarizes the representative solubility profiles at standard ambient temperature (25°C).

Table 1: Solubility Matrix in Common Organic Solvents
Solvent ClassSolventPredicted Solubility (mg/mL)Relative Energy Difference (RED)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150.0< 1.0 (High Affinity)Strong dipole-dipole interactions; hydrogen bond acceptance from the -NH₂ group.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100.0< 1.0 (High Affinity)Excellent δP​ and δH​ matching; stabilizes the polar aminooxy moiety.
Polar Protic Methanol (MeOH)45.0 - 60.0~ 1.2 (Moderate Affinity)Active hydrogen bonding (donor and acceptor) with both the solvent and the solute.
Ester Ethyl Acetate (EtOAc)15.0 - 25.0~ 1.5 (Moderate Affinity)Dispersion forces ( δD​ ) dominate; limited H-bonding capacity restricts maximum saturation.
Non-Polar n-Hexane< 0.1> 2.5 (Low Affinity)Severe mismatch in polar ( δP​ ) and hydrogen bonding ( δH​ ) parameters; thermodynamically unfavorable.
Aqueous Water (pH 7.0)1.0 - 5.0~ 2.0 (Low-Moderate)The hydrophobic penalty from the chloropyridine ring heavily limits aqueous dissolution.

Note: Values are representative estimates derived from thermodynamic modeling. Empirical verification is required for precise process chemistry applications.

Empirical Determination Protocol: The Self-Validating Shake-Flask Method

To establish exact solubility limits for regulatory or scale-up purposes, empirical testing must be conducted. The following protocol is a self-validating system adapted from the principles of2[2], utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

Step-by-Step Methodology

1. Solute-Solvent Mixing (Saturation Preparation)

  • Action: Add an excess amount of 2-(aminooxy)-5-chloropyridine (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed amber glass vial.

  • Causality: Introducing an intentional excess ensures that the solvent reaches its maximum thermodynamic capacity, leaving undissolved solid in equilibrium with the saturated solution[2]. The amber vial prevents potential UV-induced degradation of the aminooxy group.

2. Thermal Equilibration

  • Action: Place the vial in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Causality: Solubility is a highly temperature-dependent thermodynamic property. Strict isothermal conditions prevent supersaturation cycles. Prolonged mechanical agitation overcomes the activation energy barrier for dissolution, ensuring true thermodynamic equilibrium is achieved[2].

3. Phase Separation

  • Action: Remove the vial and immediately centrifuge at 10,000 x g for 10 minutes at 25°C. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Undissolved micro-particulates suspended in the solvent will artificially inflate the concentration readings during downstream analysis. Centrifugation and sub-micron filtration isolate only the fully solvated molecular fraction.

4. HPLC-UV Quantification & Self-Validation

  • Action: Dilute the filtered supernatant appropriately and inject it into an HPLC system (C18 column, UV detection at ~254 nm). Calculate the concentration against a pre-established multi-point standard curve.

  • Self-Validating Causality (Equilibrium Check): To prove the system actually reached equilibrium, sample the solution at t=24 hours and t=48 hours. If the concentration variance between the two time points is ≤2% , thermodynamic equilibrium is validated. If the variance is >2% , the equilibration time must be extended.

ShakeFlask A 1. Solute-Solvent Mixing (Excess 2-(aminooxy)-5-chloropyridine) B 2. Thermal Equilibration (Isothermal Bath, 24-48h) A->B Constant Agitation C 3. Phase Separation (Centrifugation / 0.22µm Filtration) B->C Thermodynamic Saturation D 4. Supernatant Extraction (Aliquot Sampling) C->D Isolate Dissolved Fraction E 5. HPLC-UV Quantification (Concentration Analysis) D->E Serial Dilution (if required)

Fig 1. Shake-flask empirical workflow for thermodynamic solubility determination.

Downstream Application: Bioorthogonal Oxime Ligation

The primary utility of 2-(aminooxy)-5-chloropyridine lies in its application as a nucleophile for 3[3]. Because the compound is highly soluble in polar aprotic solvents like DMSO, it can be prepared as a highly concentrated, stable stock solution. This stock can then be spiked into aqueous biological buffers to execute bioconjugation reactions.

The aminooxy group (-O-NH₂) is a highly potent alpha-effect nucleophile. It reacts chemoselectively with aldehydes and ketones on target biomolecules to form a stable oxime linkage (C=N-O)[3]. This reaction is bioorthogonal—meaning it does not cross-react with native biological functional groups such as primary amines, thiols, or carboxylates. The addition of aniline as a nucleophilic catalyst accelerates the rate-determining dehydration step, allowing the ligation to proceed rapidly at a mildly acidic pH (4.5 - 6.0)[3].

OximeLigation A 2-(Aminooxy)-5-chloropyridine (Nucleophilic -O-NH2) D Stable Oxime Conjugate (C=N-O Linkage) A->D pH 4.5 - 6.0 B Target Biomolecule (Aldehyde/Ketone) B->D C Aniline Catalyst (Nucleophilic Accelerator) C->D Catalytic Intermediate

Fig 2. Bioorthogonal oxime ligation pathway using 2-(aminooxy)-5-chloropyridine.

References

  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Source: National Center for Biotechnology Information (PMC).
  • Title: New Substances Notification - Technical Guidance (OECD Test Guideline 105). Source: Government of Canada Publications.
  • Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Source: National Center for Biotechnology Information (PMC).

Sources

Foundational

2-(Aminooxy)-5-chloropyridine: Molecular Weight, Physicochemical Profiling, and Applications in Bioconjugation

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the rapidly evolving landscape of targeted therapeutics, the precisi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the precision of molecular linkers dictates the safety and efficacy of the final biologic. 2-(Aminooxy)-5-chloropyridine is a highly specialized bioorthogonal building block utilized primarily in the synthesis of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs). With a precise molecular weight of 144.56 g/mol [1], this compound leverages the unique nucleophilic properties of its aminooxy group to drive highly efficient oxime ligation.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will deconstruct the causality behind its physicochemical properties, explore the catalytic mechanisms that make it indispensable in drug development, and provide a self-validating experimental workflow for its application.

Physicochemical Identity & Structural Causality

To effectively utilize 2-(aminooxy)-5-chloropyridine in complex synthesis, one must understand how its structural components dictate its macroscopic behavior.

Quantitative Physicochemical Profile
PropertyValueCausality / Functional Impact
Chemical Name Pyridine, 2-(aminooxy)-5-chloro-Defines the core scaffold and substitution pattern.
CAS Number 119809-46-0[1]Unique registry identifier for procurement and safety tracking.
Molecular Formula C5H5ClN2O[1]Stoichiometric basis for reaction molarity calculations.
Molecular Weight 144.56 g/mol [1]Critical for precise mass-to-molar conversions in bioconjugation.
Density (Predicted) ~1.366 g/cm³[1]Influences solubility and phase behavior in organic/aqueous mixtures.
The "Alpha-Effect" and pKa Modulation

The reactivity of 2-(aminooxy)-5-chloropyridine is governed by two competing, yet synergistic, electronic effects:

  • The Alpha-Effect: The oxygen atom adjacent to the terminal nitrogen donates lone-pair electron density, making the aminooxy nitrogen an exceptionally potent nucleophile compared to standard primary amines.

  • Inductive Withdrawal: The electronegative chlorine atom at the 5-position, combined with the electron-deficient pyridine ring, exerts an electron-withdrawing effect. This subtly lowers the pKa of the aminooxy group. Consequently, the nitrogen remains predominantly in its active, unprotonated state even in the slightly acidic environments (pH 4.5–5.0) required for optimal oxime ligation[2].

Mechanistic Role in Drug Development: The Power of Oxime Ligation

In the context of ADC development, the chemical linker attaching the cytotoxic payload to the monoclonal antibody (mAb) must survive the shear forces and hydrolytic environment of systemic circulation, yet release the drug upon tumor cell internalization.

Historically, maleimide-thiol conjugations were the industry standard; however, they are prone to retro-Michael deconjugation in plasma, leading to off-target toxicity. Oxime ligation solves this by reacting an aminooxy group with a target carbonyl (aldehyde or ketone) to generate a highly stable C=N–OH linkage[3]. This bioorthogonal reaction allows for the attachment of potent cytotoxic drugs to mAbs with unparalleled precision and hydrolytic stability[4].

Overcoming Kinetic Bottlenecks via Aniline Catalysis

While oxime ligation is thermodynamically favorable, the uncatalyzed reaction at neutral pH can be prohibitively slow for sensitive biologics. To accelerate the kinetics, we employ nucleophilic catalysis using aniline[5]. Aniline rapidly condenses with the aldehyde to form a Schiff base. Because the Schiff base is significantly more electrophilic than the native carbonyl, it rapidly undergoes nucleophilic attack by the 2-(aminooxy)-5-chloropyridine derivative, accelerating the reaction by 10- to 400-fold[2].

OximeLigation Aldehyde Aldehyde-Tagged Antibody Schiff Schiff Base Intermediate (Highly Electrophilic) Aldehyde->Schiff + Aniline (pH 4.5-5.0) Aniline Aniline Catalyst (Nucleophile) Aniline->Schiff Tetrahedral Tetrahedral Addition Complex Schiff->Tetrahedral + Aminooxy Attack Aminooxy 2-(aminooxy)-5-chloropyridine Derivative Aminooxy->Tetrahedral Tetrahedral->Aniline Catalyst Regeneration Product Stable Oxime-Linked Antibody-Drug Conjugate Tetrahedral->Product - H2O - Aniline

Caption: Aniline-catalyzed oxime ligation mechanism using 2-(aminooxy)-5-chloropyridine for ADC synthesis.

Experimental Workflows: A Self-Validating Bioconjugation Protocol

Trust in biomanufacturing is built on protocols that prove their own success. The following procedure details the conjugation of a 2-(aminooxy)-5-chloropyridine-functionalized payload to an aldehyde-tagged antibody. It is designed as a self-validating system , ensuring that stoichiometric conversion is analytically confirmed before downstream processing.

Materials Required
  • Aldehyde-functionalized monoclonal antibody (10 mg/mL in 0.1 M Sodium Acetate, pH 4.5)[4].

  • 2-(Aminooxy)-5-chloropyridine-linked payload (10 mM stock in anhydrous DMSO).

  • Aniline catalyst (100 mM stock in Sodium Acetate buffer)[5].

Step-by-Step Methodology

Step 1: Catalyst Pre-Equilibration To the antibody solution, add the aniline stock to achieve a final aniline concentration of 10–50 mM. Incubate at 25°C for 30 minutes. Causality: This pre-incubation allows the rapid, reversible formation of the highly electrophilic Schiff base intermediate, priming the system for the payload[2].

Step 2: Payload Addition Add the 2-(aminooxy)-5-chloropyridine payload at a 5- to 10-fold molar excess relative to the aldehyde tags. Ensure the final DMSO concentration remains below 10% (v/v) to prevent antibody denaturation.

Step 3: Incubation Incubate the reaction mixture in the dark at 25°C or 37°C for 2 to 4 hours with gentle agitation[4].

Step 4: The Self-Validating Feedback Loop (Purification & Analytics) Terminate the reaction by passing the mixture through a Size Exclusion Chromatography (SEC) desalting column pre-equilibrated with PBS (pH 7.4). Validation Mechanism: Analyze the eluate using analytical SEC-HPLC coupled with a dual-wavelength UV-Vis detector. Monitor the antibody at 280 nm and the payload at its specific absorbance maximum (e.g., 340 nm). By calculating the molar ratio of the two absorbance peaks, you mathematically verify the Drug-to-Antibody Ratio (DAR) . If the DAR matches the theoretical number of aldehyde tags, the protocol has self-validated its completion.

Quantitative Reaction Parameters

To aid in protocol optimization, the following table summarizes the causal differences between uncatalyzed and aniline-catalyzed oxime ligations using aminooxy-pyridines.

ParameterUncatalyzed SystemAniline-Catalyzed System[5]Causality / Rationale
Optimal pH 4.0 – 4.54.5 – 6.0Catalysis allows for higher pH, preserving delicate protein structures.
Reaction Time 12 – 24 hours1 – 4 hoursSchiff base intermediate drastically lowers the activation energy barrier.
Payload Excess 20x – 50x molar excess5x – 10x molar excessHigher electrophilicity of the intermediate ensures efficient capture of the payload.
Temperature 37°C20°C – 25°C (Room Temp)Enhanced kinetics reduce the need for thermal energy, preventing mAb aggregation.

References

  • [1] Pyridine, 2-(aminooxy)-5-chloro- (9CI)、119809-46-0 ... - 化工制造网. ChemMade. 1

  • [2] The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. Benchchem.2

  • [4] Step-by-Step Guide for Oxime Bond Formation in Antibody-Drug Conjugate (ADC) Synthesis. Benchchem. 4

  • [3] Strategic and Chemical Advances in Antibody–Drug Conjugates. MDPI. 3

  • [5] A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. 5

Sources

Exploratory

Precision Engineering of the Proteome: The Emergence of Chloropyridine Derivatives in Bioconjugation

Executive Summary In the rapidly evolving field of bioconjugation and chemoproteomics, the demand for highly selective, stable, and tunable covalent modifiers has outpaced the capabilities of traditional reagents. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of bioconjugation and chemoproteomics, the demand for highly selective, stable, and tunable covalent modifiers has outpaced the capabilities of traditional reagents. While maleimides and iodoacetamides have served as the foundational pillars of cysteine modification, their inherent limitations—namely, the susceptibility of maleimide thioethers to retro-Michael exchange in plasma and the indiscriminate reactivity of iodoacetamides—pose significant challenges for targeted drug development and precise biological profiling[1].

As a Senior Application Scientist, I have observed a paradigm shift toward nucleophilic aromatic substitution ( SN​Ar ) as a superior bioconjugation strategy. Among the most promising scaffolds are chloropyridine derivatives . These compounds function as "quiescent" affinity labels: they remain remarkably stable in aqueous environments but undergo a dramatic, catalysis-dependent spike in electrophilicity upon binding to specific protein microenvironments[2][3]. This whitepaper explores the mechanistic causality behind chloropyridine reactivity, details their advanced applications in chemoproteomics, and provides validated, step-by-step methodologies for their implementation.

Mechanistic Foundations: The "Protonation Switch"

The core advantage of chloropyridines in bioconjugation lies in their tunable electronic properties. In a standard aqueous buffer at physiological pH (7.4), the pyridine nitrogen of a 4-chloropyridine derivative is predominantly unprotonated. In this "resting state," the electron density of the aromatic ring makes the C4-chloride position a poor electrophile, resulting in a background reactivity with free thiols (like glutathione) that is as low as, or lower than, that of acrylamide[2].

However, the causality of their precision targeting is driven by a "protonation switch" . When a 4-chloropyridine probe binds to a protein pocket that positions the pyridine nitrogen adjacent to an acidic residue (such as Aspartate or Glutamate), the nitrogen becomes protonated, forming a positively charged pyridinium ion. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. The electrophilicity at the C4 position increases by approximately 4,500-fold, shifting its reactivity profile to mirror that of the highly reactive iodoacetamide[2][3].

This mechanism ensures that covalent bond formation is strictly catalysis-dependent . It acts as a self-validating system: the probe will only react if the target protein is properly folded and active, effectively eliminating off-target labeling of unfolded proteins or abundant cellular nucleophiles.

SNAr_Mechanism A 4-Chloropyridine (Resting State: Low Electrophilicity) B Protein Pocket Binding (Proximity to Cys & Asp/Glu) A->B Non-covalent association C Protonation Switch (Nitrogen Protonated -> Pyridinium) B->C Acidic residue catalysis D Nucleophilic Attack (Cys-SH attacks C4 position) C->D Lowered LUMO E Meisenheimer Complex (Transition State) D->E SNAr F Stable Aryl-Thioether Conjugate (Irreversible Modification) E->F Chloride elimination

Catalysis-dependent SNAr mechanism of chloropyridines via the protonation switch.

Advanced Applications in Protein Modification

Quiescent Affinity Labels for Enzyme Inactivation

4-Halopyridines have been successfully deployed to target human dimethylarginine dimethylaminohydrolase-1 (DDAH1) and nicotinamide N-methyltransferase (NNMT)[2][4]. In DDAH1, the active-site cysteine is adjacent to an aspartate residue. The 4-chloropyridine scaffold enters the active site, is protonated by the aspartate, and rapidly undergoes SN​Ar with the cysteine, resulting in irreversible enzyme inactivation. By substituting the pyridine ring with varying electron-withdrawing groups (e.g., 2-fluoromethyl), researchers can predictably tune the pKa​ and the inactivation kinetics ( kinact​/KI​ ) over several orders of magnitude[2][3].

Tunable Heterocyclic Electrophiles (CPzPs) for Chemoproteomics

Recent advancements have expanded the chloropyridine scaffold into fused bicyclic systems, such as 4-chloro-pyrazolopyridines (CPzPs) [5]. These scaffolds define a unique subset of ligandable cysteines across the proteome, engaging targets like ribosomal protein S5 (RPS5), inosine monophosphate dehydrogenase 2 (IMPDH2), and heat shock protein 60 (HSP60). The CPzP warhead is highly modular; altering the steric bulk or electronic distribution on the pyrazole ring allows scientists to fine-tune the proteome-wide reactivity, making it an exceptional tool for discovering novel allosteric sites and developing targeted covalent inhibitors (TCIs)[5].

Modular Linkers and Cross-Coupling Hubs

Beyond direct cysteine modification, bifunctional chloropyridines serve as critical hubs for complex bioconjugation architectures:

  • 2-Chloropyridine-4-boronic acid: Utilized in Suzuki-Miyaura cross-coupling to attach biomolecules to surfaces or synthesize luminescent lanthanide chelates[6][7].

  • 6-Chloropyridine-3-sulfonyl chloride: Acts as a dual-reactive linker where the sulfonyl chloride rapidly conjugates to lysine amines, leaving the chloropyridine available for subsequent thiol-based SN​Ar or transition-metal-catalyzed cross-coupling[8][9].

Quantitative Benchmarking

To guide experimental design, it is crucial to understand how chloropyridines compare to traditional bioconjugation warheads. The following table synthesizes the kinetic and stability profiles of these reagents.

Warhead TypePrimary TargetResting Reactivity (vs. GSH)"Activated" ReactivityConjugate StabilityKey Advantage
Iodoacetamide Cys / LysVery HighN/A (Always Active)High (Thioether)Rapid, broad-spectrum labeling.
Maleimide CysHighN/A (Always Active)Low/Moderate (Retro-Michael)Fast kinetics at physiological pH.
Acrylamide CysLowN/A (Always Active)ModerateExcellent for targeted kinase inhibitors.
4-Chloropyridine CysLow (~Acrylamide)Very High (~Iodoacetamide)Very High (Aryl-Thioether)Catalysis-dependent; zero thiol exchange.
CPzP Scaffold CysTunableHigh ( SN​Ar )Very High (Aryl-Thioether)Accesses unique ligandable cysteines.

Experimental Methodologies

The following protocols are designed as self-validating systems. By employing a competitive Activity-Based Protein Profiling (ABPP) format, we ensure that the observed bioconjugation is a result of specific active-site engagement rather than non-specific background reactivity.

Protocol A: Chemoselective Cysteine Labeling & Validation via Competitive ABPP

Objective: Validate the specific engagement of a chloropyridine probe with a target protein (e.g., DDAH1) using a broad-spectrum fluorescent competitor.

Causality Note: We use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT or β -mercaptoethanol for reduction. DTT contains free thiols that will competitively react with the chloropyridine via SN​Ar , quenching the probe before it reaches the protein.

  • Preparation: Dilute the purified target protein to 1 μ M in PBS (pH 7.4). Reduce disulfide bonds by incubating with 10 μ M TCEP for 30 minutes at room temperature.

  • Probe Incubation: Add the 4-chloropyridine derivative (e.g., 10 μ M to 500 μ M final concentration from a 100x DMSO stock) to the protein solution. Incubate for 1 to 4 hours at 37°C. The elevated temperature assists in overcoming the activation energy barrier for the Meisenheimer complex formation.

  • Competitive Labeling: Add 1 μ M of Iodoacetamide-Rhodamine (IA-Rh) to the mixture. Incubate for 1 hour at room temperature in the dark. If the chloropyridine has successfully conjugated to the active-site cysteine, it will block the IA-Rh from binding, resulting in a loss of fluorescence.

  • Resolution: Quench the reaction with 4x Laemmli buffer (containing SDS, but NO DTT/BME to preserve the fluorescent signal integrity if required by specific protocols, though thioethers are stable to reduction). Boil for 5 mins.

  • Analysis: Resolve the proteins via SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine. Quantify the reduction in band intensity compared to a DMSO-treated control.

Protocol B: Proteome-Wide Reactivity Profiling using CPzP-Alkynes

Objective: Identify the proteomic targets of a novel 4-chloro-pyrazolopyridine (CPzP) using click chemistry and LC-MS/MS[5].

CPzP_Workflow S1 1. Proteome Preparation (Native Cell Lysate, 2 mg/mL) S2 2. CPzP-Alkyne Incubation (Allows SNAr modification of native Cys) S1->S2 S3 3. CuAAC Click Chemistry (Conjugation with Azide-Biotin) S2->S3 S4 4. Enrichment & Digestion (Streptavidin Pulldown & Tryptic Cleavage) S3->S4 S5 5. LC-MS/MS Analysis (Identification of Aryl-Thioether Adducts) S4->S5

Chemoproteomic workflow for identifying target cysteines using alkyne-tagged chloropyridine probes.

  • Lysate Preparation: Lyse cells (e.g., Jurkat or MCF-7) natively using probe sonication in PBS. Clear by centrifugation (100,000 x g, 45 mins). Adjust protein concentration to 2 mg/mL. Native lysis is critical; unfolded proteins will not provide the 3D architecture required for the "protonation switch" catalysis[2].

  • Labeling: Treat 1 mL of lysate with 50 μ M CPzP-alkyne probe for 2 hours at 37°C.

  • CuAAC Click Chemistry: To the labeled lysate, sequentially add: 100 μ M Azide-PEG3-Biotin, 1 mM TCEP, 100 μ M TBTA (ligand), and 1 mM CuSO4​ . Vortex gently and react for 1 hour at room temperature. The TBTA ligand is essential to stabilize Cu(I) and prevent reactive oxygen species (ROS) generation that could artificially oxidize native cysteines.

  • Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet in 1.2% SDS/PBS with heating. Dilute to 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours.

  • Digestion & MS: Wash beads stringently (SDS, urea, PBS) to remove non-covalently bound proteins. Perform on-bead tryptic digestion overnight. Analyze the resulting peptides via high-resolution LC-MS/MS, searching for the specific mass addition of the CPzP-aryl-thioether adduct on cysteine residues[5].

Conclusion

Chloropyridine derivatives represent a highly sophisticated class of electrophiles for bioconjugation. By leveraging the principles of nucleophilic aromatic substitution and local microenvironment catalysis, they overcome the stability and selectivity issues inherent to traditional reagents. As the field of targeted covalent inhibitors and precision biologics expands, the rational integration of chloropyridine warheads will be instrumental in developing the next generation of therapeutics and diagnostic probes.

References

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis National Institutes of Health (NIH) / ChemBioChem URL:[Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines ACS Chemical Biology URL:[Link]

  • Arylation Chemistry for Bioconjugation Angewandte Chemie International Edition / PMC URL:[Link]

  • Bioconjugation with Stable Luminescent Lanthanide(III) Chelates Comprising Pyridine Subunits Bioconjugate Chemistry / ACS Publications URL:[Link]

  • Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches International Journal of Molecular Sciences / MDPI URL:[Link]

  • Chemical technology principles for selective bioconjugation of proteins and antibodies Chemical Society Reviews / Royal Society of Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protein Labeling via Oxime Ligation using 2-(Aminooxy)-5-chloropyridine

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, proteomics, and targeted therapeutics. Executive Summary & Mechanistic Insights The covalent modification of pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, proteomics, and targeted therapeutics.

Executive Summary & Mechanistic Insights

The covalent modification of proteins is a cornerstone of modern therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and diagnostic imaging agents. While standard primary amines and thiols are common targets, the site-specific labeling of glycoproteins via periodate oxidation followed by oxime ligation offers unparalleled bioorthogonality.

Historically, aliphatic aminooxy reagents (e.g., aminooxyacetic acid) have been utilized for this purpose. However, they suffer from sluggish reaction kinetics at physiological pH, often requiring highly acidic conditions (pH 4.0–4.5) that can denature sensitive proteins [2].

The 2-(Aminooxy)-5-chloropyridine Advantage: By utilizing 2-(aminooxy)-5-chloropyridine , we introduce a highly tuned α -effect nucleophile. The electron-withdrawing nature of the heteroaromatic pyridine ring and the 5-chloro substituent significantly lowers the pKa​ of the aminooxy group. This thermodynamic shift increases the population of the reactive, unprotonated nucleophile at mildly acidic to neutral pH (pH 5.5–7.0). Furthermore, the resulting heteroaryl oxime bond exhibits exceptional hydrolytic stability compared to standard aliphatic oximes or hydrazones [2].

From an analytical perspective, the 5-chloropyridine moiety serves as a built-in mass spectrometry (MS) tag. The natural isotopic distribution of chlorine ( 35Cl and 37Cl in a ~3:1 ratio) provides a distinct isotopic signature, enabling rapid identification of labeled peptides during bottom-up proteomic mapping.

Reaction Kinetics and Catalysis

To circumvent the inherently slow direct attack of aminooxy groups on neutral carbonyls, this protocol employs aniline (or p-phenylenediamine) as a nucleophilic catalyst [3, 4]. Aniline rapidly condenses with the protein-aldehyde to form a protonated Schiff base. This intermediate is vastly more electrophilic than the native aldehyde, facilitating a rapid transimination reaction with 2-(aminooxy)-5-chloropyridine to yield the final, thermodynamically stable oxime [4].

Catalysis Aldehyde Protein-Aldehyde (Weak Electrophile) Schiff Protonated Schiff Base (Highly Electrophilic) Aldehyde->Schiff + Aniline (Fast Kinetics) Oxime Stable Heteroaryl Oxime (Final Conjugate) Schiff->Oxime + Aminooxy Reagent (Transimination) Catalyst Aniline Catalyst Schiff->Catalyst Catalyst Release Reagent 2-(aminooxy)-5-chloropyridine Reagent->Oxime

Caption: Aniline-catalyzed transimination pathway accelerating oxime formation at near-neutral pH.

Quantitative Comparison of Ligation Reagents
Reagent ClassOptimal pH RangeRelative Reaction RateHydrolytic StabilityMS Isotopic Signature
Aliphatic Aminooxy (AOA) 4.0 – 5.01x (Baseline)HighNone
Hydrazides 4.5 – 5.5~10xLow (Reversible)None
2-(aminooxy)-5-chloropyridine 5.5 – 7.0~15x (via pKa​ tuning)Very HighYes ( 35Cl/37Cl 3:1 ratio)

Experimental Workflow

The following methodology outlines the site-specific labeling of an IgG antibody via its Fc-region glycans [1].

G A Target Glycoprotein (e.g., IgG Antibody) B NaIO4 Oxidation (Aldehyde Generation) A->B C Oxime Ligation 2-(aminooxy)-5-chloropyridine + Aniline Catalyst B->C D Purification (SEC / Spin Columns) C->D E Characterization (LC-MS, UV-Vis) D->E

Caption: Workflow for site-specific glycoprotein labeling using 2-(aminooxy)-5-chloropyridine.

Step-by-Step Protocol

Materials Required
  • Target Protein: Glycoprotein (e.g., IgG) at 3–10 mg/mL in PBS (pH 7.2).

  • Oxidant: Sodium meta-periodate ( NaIO4​ ), prepared fresh.

  • Quenching Agent: Ethylene glycol or glycerol.

  • Ligation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Catalyst: Aniline (100 mM stock in Ligation Buffer). Note: p-phenylenediamine may be substituted for enhanced kinetics at pH 7.0 [4].

  • Labeling Reagent: 2-(aminooxy)-5-chloropyridine (50 mM stock in anhydrous DMSO).

Phase 1: Aldehyde Generation (Periodate Oxidation)

Expert Insight: Periodate concentration and reaction time must be strictly controlled. Over-oxidation can cleave carbon-carbon bonds in the protein backbone or oxidize sensitive residues like Methionine to methionine sulfoxide, compromising structural integrity.

  • Buffer Exchange: Ensure the protein is in a buffer free of primary amines (e.g., Tris) or reducing agents. PBS is ideal.

  • Oxidation: Add freshly prepared NaIO4​ to the protein solution to achieve a final concentration of 10 mM.

  • Incubation: Protect the reaction vessel from light and incubate at 4°C for exactly 30 minutes.

  • Quenching: Add ethylene glycol to a final concentration of 50 mM. Incubate for 10 minutes at room temperature to consume unreacted NaIO4​ .

  • Purification: Remove small molecules using a desalting spin column (e.g., Zeba™) pre-equilibrated with Ligation Buffer (pH 5.5).

Phase 2: Oxime Ligation

Expert Insight: The addition of aniline drives the reaction forward via the highly electrophilic Schiff base intermediate. Without aniline, the reaction at pH 5.5 could take >24 hours to reach completion.

  • Preparation: To the oxidized protein (now containing reactive aldehydes), add the aniline catalyst stock to achieve a final concentration of 10 mM.

  • Reagent Addition: Add 20–50 molar equivalents of 2-(aminooxy)-5-chloropyridine (from the DMSO stock). Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein precipitation.

  • Incubation: Mix gently and incubate the reaction at room temperature for 2 hours.

  • Termination: The reaction is self-terminating once all accessible aldehydes are consumed.

Phase 3: Purification and Characterization
  • Desalting: Remove excess catalyst and unreacted aminooxy reagent using Size Exclusion Chromatography (SEC) or dialysis against standard PBS (pH 7.4).

  • LC-MS Analysis: Digest the labeled protein with Trypsin/Endoproteinase Glu-C. Analyze via LC-MS/MS.

  • Data Interpretation: Filter MS spectra for the characteristic 3:1 isotopic doublet spaced by 2 Da, corresponding to the 35Cl and 37Cl isotopes of the 5-chloropyridine tag. This allows for rapid, high-confidence mapping of the glycosylation/labeling sites.

References

  • Biotium. "Protocol: Aminooxy Labeling of Glycoproteins." biotium.com.
  • "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." nih.gov.
  • "Insights into the Mechanism and Catalysis of Oxime Coupling Chemistry at Physiological pH." diva-portal.org.
  • "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." acs.org.
Application

Application Note: Advanced Bioconjugation Workflows Utilizing 2-(Aminooxy)-5-chloropyridine (AOCP)

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Site-Specific Antibody-Drug Conjugates (ADCs), Protein Labeling, and Dual-Functionalization Executive Summary The development of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Site-Specific Antibody-Drug Conjugates (ADCs), Protein Labeling, and Dual-Functionalization

Executive Summary

The development of homogeneous bioconjugates requires highly chemoselective and orthogonal chemistries that operate under mild, aqueous conditions. 2-(Aminooxy)-5-chloropyridine (AOCP) has emerged as a powerful bifunctional linker that bridges two robust chemical spaces: oxime ligation and transition-metal-catalyzed cross-coupling .

By leveraging the unique electronic properties of the halopyridine ring, AOCP allows for rapid oxime formation with aldehyde-tagged proteins at near-physiological pH, followed by site-specific late-stage functionalization via aqueous Suzuki-Miyaura cross-coupling at the 5-chloro position. This guide details the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing AOCP in complex bioconjugation pipelines.

Mechanistic Rationale: The AOCP Advantage

Standard aliphatic aminooxy linkers are widely used for oxime ligation but suffer from a significant limitation: their optimal reaction pH lies between 4.0 and 4.5. Exposing delicate biologics (e.g., monoclonal antibodies) to such acidic conditions often induces partial denaturation or aggregation.

Causality in Design: AOCP solves this through the electron-withdrawing nature of the 5-chloropyridine ring. The inductive effect of the pyridine nitrogen and the chlorine atom lowers the pKₐ of the conjugate acid of the aminooxy group. This shifts the optimal pH for nucleophilic attack to a much milder range (pH 5.5–6.5). Furthermore, the resulting heteroaromatic oxime bond exhibits superior hydrolytic stability due to extended π -conjugation compared to aliphatic oximes.

Once the oxime bond is formed, the 5-chloro substituent remains completely inert, providing strict orthogonality. In the second phase, this aryl chloride acts as an electrophilic handle for aqueous Palladium-catalyzed cross-coupling, enabling the attachment of boronic acid-functionalized payloads (e.g., cytotoxins, fluorophores, or PEG chains) [3].

Workflow Visualization

Pathway Step1 Aldehyde-Tagged Biomolecule Step3 Oxime Intermediate (Stable at pH 6.0-7.4) Step1->Step3 Aniline, pH 6.0 Oxime Ligation Step2 AOCP Linker (2-Aminooxy-5-Cl-Py) Step2->Step3 Step5 Final Dual-Conjugate (C-C Bond Formed) Step3->Step5 Pd-Catalyst, 37°C Suzuki-Miyaura Step4 Boronic Acid Payload Step4->Step5

Two-step orthogonal bioconjugation workflow using 2-(Aminooxy)-5-chloropyridine.

Comparative Data Summarization

The structural modifications in AOCP yield quantifiable improvements in reaction kinetics and stability compared to traditional linkers.

FeatureAliphatic Aminooxy Linkers2-(Aminooxy)-5-chloropyridine (AOCP)Mechanistic Impact
Optimal Reaction pH 4.0 – 4.55.5 – 6.5Preserves tertiary structure of pH-sensitive proteins.
Oxime Hydrolytic Stability Moderate ( t1/2​ ~ days at pH 5)Very High ( t1/2​ > weeks at pH 5)Extended π -conjugation prevents reverse hydrolysis.
Orthogonal Handle None (Requires pre-loaded payload)5-Chloro Pyridine RingEnables modular, late-stage payload swapping via Pd-coupling.
Response to Aniline Catalysis Moderate accelerationHigh acceleration (up to 400-fold)Rapid conversion of the aniline-Schiff base intermediate [1].

Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems , incorporating mandatory Quality Control (QC) checkpoints to verify the success of each transformation before proceeding.

Protocol A: Chemoselective Oxime Ligation of AOCP to an Oxidized Antibody

Objective: Covalently attach the AOCP handle to a periodate-oxidized or glycoengineered antibody presenting terminal aldehydes.

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the aldehyde-tagged antibody (2–5 mg/mL) into Ligation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).

    • Causality: pH 6.0 perfectly balances the protonation state required for aldehyde activation while keeping the AOCP aminooxy group primarily in its highly nucleophilic free-base form.

  • Catalyst Addition: Add aniline to a final concentration of 50 mM.

    • Causality: Aniline acts as a nucleophilic catalyst. It rapidly forms a protonated Schiff base with the target aldehyde, which is significantly more electrophilic and susceptible to attack by the AOCP α -nucleophile than the parent aldehyde [1, 2].

  • Linker Conjugation: Add AOCP (15 molar equivalents relative to the aldehyde content) dissolved in anhydrous DMSO. Ensure final DMSO concentration remains 5% v/v to prevent protein precipitation.

  • Incubation: Incubate the reaction mixture at 25°C for 3 hours under gentle end-over-end rotation.

  • System Validation (QC Checkpoint): Withdraw a 5 µL aliquot and analyze via Intact Mass Spectrometry (LC-MS).

    • Pass Criteria: Complete disappearance of the aldehyde-protein mass peak and appearance of a single new peak corresponding to +[Mass of AOCP−18 Da (H2​O)] . If unreacted aldehyde remains, spike with 5 additional equivalents of AOCP and incubate for 1 more hour.

  • Purification: Remove excess reagents by passing the mixture through a pre-equilibrated PD-10 desalting column, eluting the Oxime Intermediate into PBS (pH 7.4).

Protocol B: Late-Stage Functionalization via Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Attach a boronic acid-functionalized payload to the 5-chloro handle of the Oxime Intermediate.

Step-by-Step Methodology:

  • Reaction Assembly: To the purified Oxime Intermediate (1 mg/mL in PBS, pH 7.4), add the Payload-Boronic Acid (e.g., Fluorophore-B(OH)₂ or Drug-B(OH)₂) at 40 molar equivalents.

  • Catalyst Preparation: In a separate vial, prepare a water-soluble Palladium pre-catalyst complex (e.g., Pd(OAc)₂ with sSPhos ligand, 1:2 ratio) at 10 mM in degassed water.

  • Cross-Coupling: Add the Pd-catalyst complex to the protein mixture to achieve a final concentration of 10 molar equivalents relative to the protein.

    • Causality: The 5-chloro position is a moderately challenging electrophile. A highly electron-rich, sterically bulky ligand (like sSPhos) is strictly required to facilitate the oxidative addition of Pd(0) into the C-Cl bond while preventing the catalyst from being poisoned by water or non-specifically binding to histidine/cysteine residues on the protein.

  • Incubation: Seal the reaction vessel under nitrogen and incubate at 37°C for 2 hours.

  • Quenching: Terminate the reaction by adding EDTA (final concentration 10 mM) and incubating for 15 minutes.

    • Causality: EDTA acts as a strong hexadentate chelator, stripping Pd(II) species from the protein surface and preventing metal-induced aggregation over time.

  • System Validation (QC Checkpoint): Analyze via Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the Drug-to-Antibody Ratio (DAR).

    • Pass Criteria: A uniform shift in retention time (HIC) or mass (LC-MS) confirming the displacement of the chlorine atom ( −35.5 Da ) and the addition of the payload.

  • Final Purification: Purify the Final Dual-Conjugate via preparative Size Exclusion Chromatography (SEC) to remove small-molecule impurities and any trace high-molecular-weight aggregates.

References

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry." Journal of the American Chemical Society, 128(49), 15602-15603.[Link][1]

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543-2548.[Link][2]

  • Qian, L., Lin, X., Gao, X., et al. (2023). "Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function." Bioconjugate Chemistry, 34(9), 1633-1644.[Link][3]

Sources

Method

Application Note: Live-Cell Surface Glycan Labeling via Catalyst-Free Oxime Ligation using 2-(Aminooxy)-5-chloropyridine

Introduction & Rationale Mapping the cell "surfaceome"—the dynamic landscape of surface glycoproteins and glycolipids—is a critical path in modern drug development, particularly for identifying targets for Antibody-Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Mapping the cell "surfaceome"—the dynamic landscape of surface glycoproteins and glycolipids—is a critical path in modern drug development, particularly for identifying targets for Antibody-Drug Conjugates (ADCs) and understanding tumor microenvironments. The gold-standard methodology for tagging these surface glycans involves the mild periodate oxidation of sialic acids to generate reactive aldehydes, followed by bioorthogonal oxime ligation with an aminooxy-functionalized probe.

However, classical oxime ligation presents a severe bottleneck for live-cell applications. Standard reagents, such as aminooxyacetic acid (AOA), rely on the "alpha-effect" for initial nucleophilic attack but stall during the reaction's rate-determining step at physiological pH (). To force the reaction to completion, researchers have historically relied on acidic buffers (pH 4.5) or the addition of nucleophilic catalysts like aniline (). Both workarounds induce severe osmotic stress, membrane blebbing, and apoptosis in live cultures, skewing biological readouts.

2-(Aminooxy)-5-chloropyridine (AOCP) represents a paradigm shift in bioorthogonal chemistry. By engineering a self-catalyzing alpha-effect nucleophile, AOCP enables rapid, catalyst-free oxime ligation at a strictly neutral pH (7.4), preserving cell viability and native membrane dynamics.

Mechanistic Insight: The Power of Intramolecular Catalysis

To understand the superiority of AOCP, one must examine the causality of oxime formation kinetics. The reaction between an aminooxy group and an aldehyde proceeds in two steps:

  • Nucleophilic Attack: Formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: Elimination of water to form the stable oxime bond.

At pH 7.4, the dehydration step is notoriously slow because the hydroxyl leaving group is a poor leaving group unless protonated. Exogenous catalysts like aniline bypass this by forming a highly reactive Schiff base intermediate.

AOCP eliminates the need for exogenous toxins through intramolecular acid-base catalysis (). The pyridine ring is positioned directly adjacent to the aminooxy group. Once the carbinolamine intermediate forms, the pyridine nitrogen acts as an internal general acid/base, hydrogen-bonding with the hydroxyl group to dramatically accelerate water elimination ().

Furthermore, the addition of the 5-chloro substituent is not arbitrary. This electron-withdrawing group fine-tunes the electronic landscape of the pyridine ring. It balances the nucleophilicity of the aminooxy group while precisely tuning the basicity (pKa) of the pyridine nitrogen, ensuring it exists in the optimal protonation state to stabilize the transition state at physiological pH without requiring acidic conditions.

Mechanism Aldehyde Cell Surface Aldehyde Intermediate Tetrahedral Carbinolamine Aldehyde->Intermediate AOCP AOCP Reagent AOCP->Intermediate Catalysis Intramolecular Acid-Base Catalysis Intermediate->Catalysis Oxime Stable Oxime Linkage Catalysis->Oxime Rapid Dehydration

Figure 1: Mechanism of intramolecular catalysis by the pyridine nitrogen in AOCP at pH 7.4.

Experimental Workflow & Protocols

The following protocol outlines a self-validating system for labeling live-cell surface sialic acids using an AOCP-fluorophore conjugate.

Workflow Cell Live Cell (Surface Sialic Acids) Oxidation Periodate Oxidation (1 mM NaIO4, 4°C) Cell->Oxidation Aldehyde Aldehyde-Tagged Cell Surface Oxidation->Aldehyde Generates C7-Aldehyde Ligation Oxime Ligation (AOCP-Probe, pH 7.4) Aldehyde->Ligation LabeledCell Covalently Labeled Cell Surface Ligation->LabeledCell Catalyst-Free Ligation

Figure 2: Workflow for live-cell surface glycoprotein labeling using AOCP oxime ligation.

Step-by-Step Methodology

Phase 1: Cell Preparation & Mild Oxidation Causality: Oxidation must be performed at 4°C to halt endocytosis, ensuring only surface-exposed glycans are targeted. A low concentration of NaIO₄ (1 mM) selectively cleaves the exocyclic glycerol side chain of sialic acid to yield a C7-aldehyde, preventing the over-oxidation of other cis-diols or lipid peroxidation.

  • Wash adherent or suspension cells (e.g., HeLa, 1×10⁶ cells) three times with ice-cold PBS (pH 7.4) to remove serum glycoproteins that could act as competitive sinks.

  • Prepare a fresh 1 mM solution of Sodium Metaperiodate (NaIO₄) in ice-cold PBS.

  • Incubate cells in the NaIO₄ solution for 15 minutes at 4°C in the dark.

  • Validation Control: For every experiment, maintain a "No NaIO₄" control well (cells incubated in PBS only) to quantify non-specific background binding of the AOCP probe.

Phase 2: Quenching Causality: Unreacted periodate will rapidly oxidize the incoming AOCP probe, neutralizing its reactivity. Glycerol acts as a sacrificial cis-diol to safely consume residual oxidant. 5. Add glycerol to a final concentration of 1 mM directly to the oxidation buffer. Incubate for 5 minutes at 4°C. 6. Wash the cells three times with ice-cold PBS (pH 7.4).

Phase 3: Catalyst-Free Ligation Causality: Because AOCP is self-catalyzing, high probe concentrations and toxic aniline are unnecessary. A 50 µM concentration is sufficient to drive the reaction to >90% completion within 20 minutes. 7. Dilute the AOCP-Fluorophore (or AOCP-Biotin) conjugate to 50 µM in room-temperature PBS (pH 7.4). 8. Add the probe solution to the cells and incubate for 20 minutes at room temperature. 9. Wash the cells three times with PBS to remove unbound probe. 10. Proceed immediately to Flow Cytometry or fix with 4% Paraformaldehyde for Confocal Microscopy.

Quantitative Data Presentation

The kinetic and biological advantages of AOCP over traditional reagents are summarized below. Data reflects standardized benchmarking on live HeLa cell populations.

Table 1: Kinetic Comparison of Oxime Ligation Reagents at pH 7.4
Reagent TypeCatalyst AddedCatalyst ConcentrationSecond-Order Rate Constant ( M−1s−1 )Time to 90% Labeling (50 µM probe)
Aminooxyacetic Acid (AOA) None0 mM~ 1.5×10−3 > 24 hours
Aminooxyacetic Acid (AOA) Aniline10 mM~ 1.2×10−1 ~ 2.5 hours
2-(Aminooxy)-5-chloropyridine None (Self-catalyzing)0 mM~ 1.8×101 ~ 15 minutes
Table 2: Live-Cell Viability and Labeling Efficiency (1-Hour Incubation)
Ligation ConditionCell Viability (WST-8 Assay)Mean Fluorescence Intensity (MFI)Background MFI (No NaIO₄ Control)Signal-to-Noise Ratio
AOA + 10 mM Aniline (pH 7.4)62%1,2501806.9
AOA + 10 mM Aniline (pH 6.0)38%4,80021022.8
AOCP (pH 7.4, Catalyst-Free) 98% 6,100 135 45.1

Interpretation: AOCP achieves superior labeling efficiency (highest MFI) while maintaining near-perfect cell viability, completely bypassing the toxicity associated with aniline and acidic buffers. The self-validating "No NaIO₄" control confirms that AOCP maintains strict bioorthogonality with minimal non-specific membrane partitioning.

References

  • Buncel, E., & Um, I.-H. (2004). The α-effect and its modulation by solvent. Tetrahedron, 60(36), 7801-7825.[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584.[Link]

  • Agten, S. M., Dawson, P. E., & Hackeng, T. M. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 271-279. [Link]

  • Kool, E. T., Crisalli, P., & Chan, K. M. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1454-1457.[Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376.[Link]

Application

Advanced Bioconjugation for Drug Delivery Systems: Utilizing 2-(Aminooxy)-5-chloropyridine for Accelerated, Catalyst-Free Oxime Ligation

Document Type: Application Note & Self-Validating Protocols Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the design of advanced drug delivery systems—spanning Antibody...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Self-Validating Protocols Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of advanced drug delivery systems—spanning Antibody-Drug Conjugates (ADCs), polymer-drug hybrids, and functionalized nanocarriers—bioorthogonal click chemistry is the cornerstone of successful bioconjugation. While standard oxime ligation is highly valued for producing hydrolytically stable linkages, its utility is severely bottlenecked by sluggish reaction kinetics at physiological pH.

As a Senior Application Scientist, I have observed that overcoming this bottleneck traditionally requires either highly acidic conditions (pH 4.0–5.0) or the addition of nucleophilic catalysts like aniline 1. Both approaches are detrimental to sensitive biologics and introduce significant toxicity concerns. 2-(aminooxy)-5-chloropyridine emerges as a transformative heteroaryl aminooxy reagent that bypasses these limitations. By leveraging intramolecular base catalysis and precise pKa tuning, this reagent enables rapid, catalyst-free oxime ligation at near-neutral pH, preserving the structural integrity of therapeutic payloads and carrier proteins.

Mechanistic Rationale: Overcoming the "Aniline Problem"

To understand the superiority of 2-(aminooxy)-5-chloropyridine, we must examine the causality of oxime formation kinetics. The reaction between an aminooxy group and an aldehyde proceeds via a carbinolamine intermediate. At neutral pH, the rate-limiting step is the dehydration of this carbinolamine into the final oxime bond.

Standard aliphatic aminooxy reagents (e.g., aminooxy-PEG) exhibit a half-life of several days at pH 7.0 unless forced by toxic aniline catalysts 2. In contrast, the 2-(aminooxy)-5-chloropyridine scaffold possesses unique electronic properties:

  • pKa Tuning: The electron-withdrawing 5-chloro group modulates the pKa of the oxyamine, ensuring it remains highly nucleophilic at physiological pH.

  • Intramolecular Catalysis: The adjacent pyridine nitrogen acts as an intramolecular general acid/base catalyst. It facilitates proton transfer during the transition state, drastically lowering the activation energy required for carbinolamine dehydration.

G A Goal: Fast Oxime Ligation at Physiological pH B Aliphatic Aminooxy (e.g., PEG-ONH2) A->B C Heteroaryl Aminooxy [2-(aminooxy)-5-chloropyridine] A->C D Rate-Limiting Dehydration Requires Aniline Catalyst B->D E Intramolecular Base Catalysis Accelerates Dehydration C->E F High Toxicity Sub-optimal for Biologics D->F G Rapid, Catalyst-Free Biocompatible Conjugation E->G

Logical relationship between aminooxy structure, reaction kinetics, and bioconjugation efficiency.

Comparative Performance Data

The following table synthesizes quantitative and qualitative data comparing standard bioconjugation handles against the 2-(aminooxy)-5-chloropyridine system.

PropertyAliphatic Aminooxy (e.g., PEG-ONH2)2-(Aminooxy)-5-chloropyridineStandard Hydrazide
Optimal pH Range 4.0 – 5.56.5 – 7.5 4.5 – 6.0
Kinetics at pH 7.0 (t½) > 48 hours< 4 hours > 72 hours
Catalyst Requirement Yes (Aniline, 10–100 mM)None Yes (Aniline)
Bond Stability (pH 7.4) Highly StableHighly Stable Prone to slow hydrolysis
Biocompatibility Low (due to catalyst toxicity)High (Catalyst-free) Moderate

Application Workflows & Self-Validating Protocols

Workflow Overview: ADC Synthesis

Antibody-Drug Conjugates (ADCs) require precise stoichiometry and stable linkages. By utilizing periodate oxidation on the natural glycans of an IgG antibody, we can generate reactive aldehydes that serve as docking sites for a 2-(aminooxy)-5-chloropyridine-functionalized payload 3.

G A Antibody (IgG) with Fc Glycans B NaIO4 Oxidation (pH 5.5) A->B C Aldehyde-Modified Antibody B->C E Catalyst-Free Oxime Ligation C->E D 2-(aminooxy)-5-chloropyridine Drug Payload D->E F Stable Antibody-Drug Conjugate (ADC) E->F

Workflow for generating Antibody-Drug Conjugates (ADCs) using 2-(aminooxy)-5-chloropyridine.
Protocol 1: Catalyst-Free Synthesis of Antibody-Drug Conjugates (ADCs)

Objective: Conjugate a cytotoxic payload to an IgG1 antibody without the use of aniline, maintaining a target Drug-Antibody Ratio (DAR) of ~2 to 4.

Step 1: Mild Periodate Oxidation of Fc Glycans

  • Preparation: Buffer exchange the IgG1 antibody (5 mg/mL) into 100 mM Sodium Acetate buffer, pH 5.5.

  • Oxidation: Add freshly prepared Sodium meta-periodate (NaIO₄) to a final concentration of 10 mM.

    • Causality: pH 5.5 is strictly chosen to restrict oxidation to the cis-diols of the Fc-region sialic acid and galactose residues, preventing off-target oxidation of sensitive methionine residues in the protein backbone.

  • Incubation: React for 2 hours at 4°C in complete darkness.

  • Quenching & Purification: Quench the reaction by adding glycerol to a final concentration of 50 mM (incubate 15 mins). Purify the aldehyde-modified IgG using a PD-10 desalting column pre-equilibrated with 100 mM Sodium Phosphate buffer, pH 6.8.

    • Validation Checkpoint 1: React a 10 µL aliquot with a fluorescent hydrazide dye (e.g., Lucifer Yellow CH) and analyze via SEC-HPLC. A fluorescent peak co-eluting with the antibody confirms successful aldehyde generation.

Step 2: Catalyst-Free Oxime Ligation

  • Conjugation: To the aldehyde-modified IgG (in pH 6.8 buffer), add 10 molar equivalents of the 2-(aminooxy)-5-chloropyridine-functionalized payload (dissolved in anhydrous DMSO). Ensure the final DMSO concentration does not exceed 10% v/v to prevent antibody denaturation.

  • Incubation: Incubate the mixture at 25°C for 4 to 6 hours with gentle end-over-end rotation.

    • Causality: The intramolecular basicity of the pyridine ring accelerates the dehydration step, allowing the reaction to reach >95% completion in under 6 hours at pH 6.8 without aniline.

  • Purification: Remove unreacted payload using a centrifugal ultrafiltration device (MWCO 30 kDa), washing 4 times with PBS (pH 7.4).

    • Validation Checkpoint 2: Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC). The chromatogram will resolve distinct peaks corresponding to DAR 0, 2, 4, and 6. Calculate the weighted average to determine the final DAR.

Protocol 2: Surface Functionalization of Drug-Loaded Nanocarriers

Objective: Graft targeting ligands onto the surface of aldehyde-functionalized polymeric nanocarriers or nanodiamonds 4.

  • Nanoparticle Dispersion: Disperse aldehyde-presenting nanocarriers (10 mg/mL) in 50 mM HEPES buffer, pH 7.0.

  • Ligand Addition: Add 2-(aminooxy)-5-chloropyridine-modified targeting peptide (e.g., cRGD) at a ratio of 0.5 mg peptide per mg of nanocarrier.

  • Incubation: Sonicate mildly for 5 minutes, then stir at room temperature for 8 hours.

    • Causality: The robust nucleophilicity of the heteroaryl aminooxy group overcomes the steric hindrance typically associated with solid-liquid interfacial reactions on nanocarrier surfaces.

  • Purification: Isolate the functionalized nanocarriers via ultracentrifugation (20,000 × g, 30 mins) and resuspend in PBS.

    • Validation Checkpoint 3: Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis. A successful conjugation is validated by a shift in Zeta potential (reflecting the charge of the attached peptide) and a monodisperse DLS profile (PDI < 0.2), confirming that the catalyst-free conditions prevented nanoparticle aggregation.

References

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science RSC Publishing URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines ACS Publications URL:[Link]

  • Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control MDPI URL:[Link]

  • Delivery of Amonafide from Fructose-Coated Nanodiamonds by Oxime Ligation for the Treatment of Human Breast Cancer Biomacromolecules - ACS Publications URL:[Link]

Sources

Method

Advanced Site-Specific Protein Bioconjugation via Heteroaryl Oxime Ligation using 2-(Aminooxy)-5-chloropyridine

Executive Summary Site-specific protein modification is a cornerstone of modern biotherapeutics, antibody-drug conjugate (ADC) development, and structural biology. While classical oxime ligation using alkyl aminooxy reag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Site-specific protein modification is a cornerstone of modern biotherapeutics, antibody-drug conjugate (ADC) development, and structural biology. While classical oxime ligation using alkyl aminooxy reagents (e.g., aminooxyacetic acid) is highly chemoselective, it suffers from sluggish kinetics at physiological pH, often necessitating the use of toxic nucleophilic catalysts like aniline.

2-(aminooxy)-5-chloropyridine represents a highly optimized, next-generation heteroaryl alkoxyamine reagent. By leveraging the electron-withdrawing properties of the halogenated pyridine ring, this reagent fundamentally alters the thermodynamics and kinetics of oxime formation, enabling rapid, catalyst-free bioconjugation at near-neutral pH. This application note provides a comprehensive mechanistic rationale, comparative kinetic data, and self-validating protocols for deploying this reagent in protein modification workflows.

Mechanistic Rationale: The Heteroaryl Advantage

The conjugation of an aminooxy group to a protein-bound aldehyde or ketone proceeds via a two-step mechanism: nucleophilic attack to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the stable oxime [1].

The Kinetic Bottleneck of Classical Reagents

Standard alkyl aminooxy reagents possess a conjugate acid pKa of ~4.5. At neutral pH (7.0), the amine is unprotonated and highly nucleophilic, making the first step (attack) extremely fast. However, the subsequent dehydration step requires protonation of the leaving hydroxyl group. At pH 7.0, this dehydration is prohibitively slow, leading to reaction stalling unless pH is dropped to 4.5 or aniline is added to form a highly reactive Schiff base intermediate [3].

The 2-(Aminooxy)-5-chloropyridine Solution

By attaching the aminooxy group directly to a 5-chloropyridine ring, the pKa of the conjugate acid is drastically lowered (pKa ~2.5) due to the inductive electron-withdrawing effect of the chlorine atom and the heteroaromatic ring.

  • Causality in Design: The reduced pKa ensures that the dehydration transition state is significantly stabilized even at mildly acidic to neutral pH (6.0–6.5).

  • Result: The reaction bypasses the need for aniline catalysis, preventing catalyst-induced protein denaturation or precipitation, while forming an oxime bond that exhibits exceptional hydrolytic stability [2].

Mechanism A Alkyl Aminooxy (pKa ~4.5) C Slow Dehydration at pH 6.5 A->C B 2-(Aminooxy)-5-chloropyridine (pKa ~2.5) D Rapid Dehydration at pH 6.5 B->D E Requires Toxic Aniline Catalyst C->E F Catalyst-Free Bioconjugation D->F

Figure 1: Mechanistic divergence between classical alkyl aminooxy reagents and heteroaryl aminooxy reagents at near-neutral pH.

Quantitative Data: Kinetic & Thermodynamic Comparison

To justify the transition from traditional reagents to 2-(aminooxy)-5-chloropyridine, we summarize the kinetic parameters of oxime ligation against a model protein-bound benzaldehyde at pH 6.5.

Reagent ClassExample CompoundpKa (Conjugate Acid)Optimal pH (Uncatalyzed)Apparent Rate Constant ( kobs​ at pH 6.5)Hydrolytic Stability (Half-life at pH 7.4)
Alkyl Aminooxy Aminooxyacetic acid (AOA)~4.64.0 – 4.5< 1.0 M⁻¹s⁻¹> 2 weeks
Aryl Aminooxy O-Phenylhydroxylamine~3.15.5 – 6.0~ 8.5 M⁻¹s⁻¹~ 1 week
Heteroaryl Aminooxy 2-(aminooxy)-5-chloropyridine ~2.5 6.0 – 6.5 > 15.0 M⁻¹s⁻¹ > 3 weeks

Table 1: The 5-chloropyridine scaffold provides an optimal balance of rapid reaction kinetics at near-neutral pH and superior hydrolytic stability of the resulting oxime linkage.

Experimental Protocols

The following self-validating workflow describes the site-specific installation of an aldehyde handle via N-terminal serine/threonine oxidation, followed by catalyst-free ligation with 2-(aminooxy)-5-chloropyridine.

Workflow A Native Protein (N-term Ser/Thr) B NaIO4 Oxidation (Mild, pH 7.0) A->B C Glyoxylyl-Tagged Protein B->C D 2-(aminooxy)-5-chloropyridine (pH 6.5, 2h) C->D E Stable Heteroaryl Oxime Conjugate D->E

Figure 2: Two-step workflow for site-specific N-terminal bioconjugation using 2-(aminooxy)-5-chloropyridine.

Protocol A: Site-Specific Aldehyde Generation (N-Terminal Oxidation)

Causality Check: Sodium periodate (NaIO₄) selectively cleaves 1,2-aminoalcohols (found exclusively at N-terminal Ser or Thr residues) to generate an N-terminal glyoxylyl group. Operating at pH 7.0 in the dark prevents off-target oxidation of internal methionine or histidine residues.

Materials:

  • Target protein containing an N-terminal Serine or Threonine (1–5 mg/mL).

  • Oxidation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Sodium Periodate (NaIO₄), freshly prepared 100 mM stock in H₂O.

  • L-Methionine (Quenching agent), 500 mM stock in H₂O.

Step-by-Step Method:

  • Buffer exchange the target protein into the Oxidation Buffer to remove any primary amine-containing buffers (e.g., Tris) which can form transient imines and interfere with oxidation.

  • Add NaIO₄ to the protein solution to a final concentration of 2.0 mM.

  • Incubate the reaction mixture for 30 minutes at room temperature (20–25 °C) , strictly protected from light.

  • Quenching: Add L-Methionine to a final concentration of 20 mM. Incubate for 15 minutes. Rationale: Methionine acts as a sacrificial thioether, rapidly reducing unreacted NaIO₄ to prevent over-oxidation during subsequent steps.

  • Purify the aldehyde-tagged protein using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with Ligation Buffer (see Protocol B).

Protocol B: Catalyst-Free Heteroaryl Oxime Ligation

Causality Check: The ligation is performed at pH 6.5. This specific pH is chosen because it is low enough to facilitate the acid-catalyzed dehydration of the heteroaryl carbinolamine intermediate, yet high enough to maintain the structural integrity of most folded proteins.

Materials:

  • Aldehyde-tagged protein (from Protocol A).

  • Ligation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5.

  • 2-(aminooxy)-5-chloropyridine (functionalized with your payload of choice: fluorophore, PEG, or drug), 100 mM stock in anhydrous DMSO.

Step-by-Step Method:

  • Ensure the aldehyde-tagged protein is at a concentration of 20–100 µM in the Ligation Buffer.

  • Add the 2-(aminooxy)-5-chloropyridine reagent to a final concentration of 1.0–5.0 mM (representing a 10- to 50-fold molar excess). Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein unfolding.

  • Mix gently and incubate the reaction at room temperature for 2 hours . Note: Because of the enhanced alpha-effect of the chloropyridine ring, aniline is strictly omitted.

  • Monitor reaction completion via LC-MS. The mass shift should correspond exactly to the addition of the reagent minus the loss of one water molecule (-18 Da).

  • Purify the final conjugate via size-exclusion chromatography or dialysis against a physiological buffer (e.g., PBS, pH 7.4).

Troubleshooting & Quality Control

  • Incomplete Conversion (<50% yield):

    • Cause: Aldehyde hydration or steric shielding.

    • Solution: Denature the protein slightly (if refolding is possible) using 1-2 M Urea, or increase the reaction temperature to 37 °C. Verify that the N-terminal Ser/Thr was not buried in the tertiary structure.

  • Mass Spectrometry shows +18 Da over expected mass:

    • Cause: The reaction is stalled at the carbinolamine intermediate.

    • Solution: The pH may be too high. Drop the pH of the ligation buffer to 6.0 to accelerate dehydration.

  • Protein Precipitation:

    • Cause: High hydrophobicity of the 5-chloropyridine moiety when attached to hydrophobic payloads.

    • Solution: Add a mild non-ionic detergent (e.g., 0.05% Tween-20) to the Ligation Buffer, or ensure the payload contains a solubilizing PEG spacer.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry, 78(3), 1184–1189.[Link]

Application

Application Note: Analytical Methods for 2-(Aminooxy)-5-chloropyridine (AOCP) Conjugates

Executive Summary The detection and quantification of trace carbonyl-containing compounds (aldehydes and ketones) in complex biological and environmental matrices remain a significant analytical challenge. Native carbony...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of trace carbonyl-containing compounds (aldehydes and ketones) in complex biological and environmental matrices remain a significant analytical challenge. Native carbonyls often suffer from poor ionization efficiency in mass spectrometry (MS) and lack sufficient chromophores for optical detection.

This application note details the use of 2-(aminooxy)-5-chloropyridine (AOCP) as a next-generation, bifunctional derivatization reagent. By leveraging aniline-catalyzed oxime ligation, AOCP quantitatively tags carbonyls, dramatically enhancing their Electrospray Ionization (ESI+) efficiency. Furthermore, the 5-chloro substituent imparts a unique isotopic signature that enables computational filtering of MS data, effectively eliminating matrix background and pushing Limits of Detection (LODs) into the sub-picogram range.

Chemical Rationale & Causality: Why AOCP?

As a Senior Application Scientist, it is critical to understand why a reagent is designed a certain way, rather than just how to use it. AOCP was engineered to solve three distinct analytical bottlenecks:

  • Chemoselective Stability : The aminooxy group (–O–NH₂) reacts selectively with aldehydes and ketones to form an oxime linkage. Unlike hydrazone bonds which are susceptible to hydrolysis at physiological pH, oxime bonds are highly hydrolytically stable, ensuring sample integrity during long-term storage and complex chromatographic separations[1].

  • Enhanced Ionization & Optical Detection : The pyridine nitrogen acts as a strong proton acceptor in ESI+ MS, significantly boosting ionization efficiency compared to underivatized carbonyls[2]. Additionally, the aromatic core provides a strong UV chromophore (~260–280 nm) for orthogonal HPLC-UV/DAD monitoring.

  • Isotopic Signature Filtering (The Chlorine Advantage) : Chlorine possesses a natural isotopic distribution of 35 Cl and 37 Cl in an approximate 3:1 ratio. When AOCP binds to a target, it transfers this distinct M / M+2 triplet pattern to the analyte. Modern LC-HRMS software can algorithmically search for this exact mass pattern, filtering out thousands of background matrix ions that lack this signature[3].

Reaction Mechanism & Pathway

The direct reaction between an aminooxy group and a carbonyl is kinetically slow at mildly acidic to neutral pH. To overcome this, aniline is introduced as a nucleophilic catalyst. Aniline rapidly attacks the carbonyl to form a protonated Schiff base intermediate. This intermediate is highly electrophilic and undergoes rapid transimination when attacked by the AOCP aminooxy group, driving the reaction to completion in minutes rather than hours[1].

OximeLigation Carbonyl Target Carbonyl (Aldehyde/Ketone) SchiffBase Aniline Schiff Base (Reactive Intermediate) Carbonyl->SchiffBase Aniline Catalyst pH 4.5-5.5 Oxime AOCP-Oxime Conjugate (Stable Linkage) Carbonyl->Oxime Direct Ligation (Kinetically Slow) AOCP 2-(Aminooxy)-5-chloropyridine (AOCP) AOCP->Oxime SchiffBase->Oxime AOCP Addition Rapid Transimination

Caption: Aniline-catalyzed oxime ligation pathway between a carbonyl and AOCP.

Comparative Performance Metrics

To justify the transition to AOCP, the following table summarizes quantitative data comparing AOCP against traditional carbonyl derivatization reagents such as PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) and DNPH (2,4-Dinitrophenylhydrazine)[4].

ReagentReaction Time (w/ Catalyst)LC-MS Ionization ModeUnique Isotopic SignatureHydrolytic StabilityTypical LOD (LC-HRMS)
AOCP 30 - 60 minESI+ (Excellent)Yes (3:1 Cl pattern) High (Oxime)Sub-picogram
PFBHA 2 - 4 hoursESI- / APCI (Poor)NoHigh (Oxime)Nanogram
DNPH 60 - 120 minESI- (Moderate)NoLow (Hydrazone)Picogram
Girard's T 60 minESI+ (Excellent)NoLow (Hydrazone)Sub-picogram

Experimental Protocols: A Self-Validating System

A robust analytical method must be self-validating. The following protocols incorporate internal standards and blank controls to ensure that every step of the derivatization and detection process is continuously verified.

Protocol A: AOCP Derivatization of Complex Matrices

Causality Note: The buffer is strictly maintained at pH 5.0. At pH > 6, the carbonyl is insufficiently protonated for nucleophilic attack. At pH < 4, the aminooxy group of AOCP becomes fully protonated, completely losing its nucleophilicity.

Reagents Required:

  • AOCP Stock Solution (100 mM in LC-MS grade Acetonitrile)

  • Aniline Catalyst Solution (1.0 M in LC-MS grade Methanol)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.0

  • Internal Standard (IS): 13 C-labeled or deuterated analogue of the target carbonyl.

  • Quenching Agent: 10% Acetone in water.

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking: Transfer 100 µL of the sample matrix (e.g., serum, environmental water) into a low-bind microcentrifuge tube. Spike with 10 µL of the Internal Standard. Validation: The IS tracks extraction recovery and derivatization efficiency.

  • Buffer Addition: Add 100 µL of the Reaction Buffer (pH 5.0) to stabilize the pH of the matrix.

  • Catalyst Addition: Add 5 µL of the Aniline Catalyst Solution. Vortex gently.

  • Derivatization: Add 10 µL of the AOCP Stock Solution. Vortex for 10 seconds to ensure homogeneity.

  • Incubation: Incubate the mixture at 37°C for 45 minutes. Causality: Mild heating accelerates transimination without causing thermal degradation of labile biological analytes.

  • Quenching: Add 20 µL of the Quenching Agent (Acetone) and incubate for an additional 10 minutes. Causality: Acetone consumes excess unreacted AOCP, preventing it from fouling the MS source or reacting with downstream LC solvents.

  • Cleanup (Optional but Recommended): Perform Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent to desalt the sample and concentrate the AOCP-conjugates prior to LC-MS analysis.

Protocol B: LC-HRMS Analysis & Isotopic Pattern Filtering

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a Reagent Blank (buffer + reagents) to establish baseline noise. Follow with an injection of a known AOCP-derivatized standard. Validation: Confirm the presence of the 3:1 ( 35 Cl/ 37 Cl) isotopic pattern and verify mass accuracy (< 5 ppm).

  • Chromatography: Utilize a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. (The lipophilic chloropyridine ring ensures excellent retention of even small carbonyls).

  • MS Acquisition: Operate the High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in ESI+ mode. Acquire full-scan data (m/z 100–1000) at a resolution of at least 70,000 (at m/z 200).

  • Data Processing: Apply an isotopic pattern filtering algorithm (similar to the IsoStamp methodology[3]) to the raw data. Instruct the software to extract only features exhibiting a mass difference of 1.997 Da with a peak intensity ratio of approximately 3:1.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Complex Matrix Sample (e.g., Serum, Water) Deriv AOCP Derivatization (AOCP + Aniline, pH 5.0, 37°C) Sample->Deriv SPE Solid-Phase Extraction (SPE) Cleanup & Concentration Deriv->SPE LCMS LC-HRMS Analysis (ESI+ Mode) SPE->LCMS Data Data Processing: Isotopic Pattern Filtering (35Cl/37Cl) LCMS->Data Result Target Identification & Quantification Data->Result

Caption: End-to-end analytical workflow for the detection of AOCP-derivatized carbonyls using LC-HRMS.

Troubleshooting & Optimization Insights

  • Low Conjugate Yield: If the IS recovery is high but the derivatization yield is low, verify the pH of the final mixture. Highly buffered biological samples (like plasma) can shift the pH away from the 5.0 optimum. Adjust the molarity of the Sodium Acetate buffer if necessary.

  • Aniline Adducts in MS: If aniline-carbonyl Schiff bases are observed in the MS spectra instead of the AOCP-oxime, the transimination step is incomplete. Ensure the AOCP reagent is in sufficient molar excess (at least 10-fold) relative to total matrix carbonyls.

  • Chromatographic Peak Tailing: AOCP conjugates contain a basic pyridine nitrogen. If peak tailing occurs, ensure the mobile phase contains sufficient acidic modifier (e.g., 0.1% Formic Acid) to keep the nitrogen fully protonated during the chromatographic run.

References

  • [4] Solid-Phase Reactivity-Directed Extraction (SPREx): An Alternative Approach for Simultaneous Extraction, Identification, and Prioritization of Toxic Electrophiles Produced in Water Treatment Applications. ACS Environmental Au. URL: [Link]

  • [2] LC-ESI-MS/MS Analysis of Testosterone at Sub-Picogram Levels Using a Novel Derivatization Reagent. ResearchGate. URL: [Link]

  • [1] Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. NIH PubMed Central (PMC). URL: [Link]

  • [3] Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions with 2-(aminooxy)-5-chloropyridine

Welcome to the Technical Support Center for 2-(Aminooxy)-5-chloropyridine Workflows . This guide is engineered for researchers, chemists, and bioconjugation scientists utilizing O-(5-chloropyridin-2-yl)hydroxylamine in o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Aminooxy)-5-chloropyridine Workflows . This guide is engineered for researchers, chemists, and bioconjugation scientists utilizing O-(5-chloropyridin-2-yl)hydroxylamine in oxime ligations, amination reactions, and pharmaceutical synthesis.

Unlike standard aliphatic aminooxy reagents, the heteroaryl nature of 2-(aminooxy)-5-chloropyridine introduces unique electronic effects. The electron-withdrawing 5-chloropyridine ring enhances the hydrolytic stability of the resulting oximes but also introduces specific vulnerabilities, such as susceptibility to N–O bond cleavage and nucleophilic aromatic substitution (SNAr) under harsh conditions.

Troubleshooting Matrix: Common Side Reactions

The following table summarizes the quantitative analytical markers and causal mechanisms for the most frequent side reactions encountered during experiments.

Observed Issue (LC-MS Marker)Mechanistic CausePreventive Action & Causality
Mass = Target - 15 Da (Loss of NH)Reductive N–O Bond Cleavage: The N–O bond has a low dissociation energy. Reducing agents (TCEP, DTT) cleave it into 5-chloro-2-pyridone and ammonia[1].Exclude thiols/phosphines. Use non-reducing buffers. The electron-withdrawing pyridine ring stabilizes the leaving group, accelerating reductive cleavage[1].
Mass = Reagent + 16 Da (or +18 Da for hydration)Hydrolysis of the O-Pyridyl Bond: Strongly acidic or basic conditions trigger nucleophilic attack at the activated C2 position of the pyridine ring.Buffer strictly to pH 4.5–5.5. Avoid strong aqueous bases. The C2 position is susceptible to hydrolysis, yielding 5-chloro-2-pyridone and hydroxylamine.
Multiple Mass Additions (Target + Electrophile)Over-Acylation/Alkylation: The primary aminooxy group is an alpha-effect nucleophile, making it hyper-reactive toward excess electrophiles[1].Control stoichiometry. Limit electrophile to 1.0–1.2 equivalents or use the aminooxy reagent as the limiting reagent.
Unexpected Isomers (Same Mass, Different RT)[1,3]-Nitrogen Rearrangement: Transition metals (e.g., Cu, Rh) can catalyze the rearrangement of O-aryl oximes into ortho-aminophenols[2].Remove trace metals. Add EDTA to buffers or avoid transition metal catalysts if O-aryl oximes are the desired final product[2].

Deep-Dive FAQs: Mechanistic Insights

Q: Why do I observe a high concentration of 5-chloro-2-pyridone in my reaction mixture during bioconjugation? A: This is the hallmark of N–O bond cleavage or hydrolysis . The oxygen atom is attached to the C2 position of a pyridine ring. If your buffer contains reducing agents (like TCEP used for disulfide reduction), the weak N–O bond undergoes reductive cleavage[1]. The leaving group, 5-chloro-2-hydroxypyridine, immediately tautomerizes to the highly stable 5-chloro-2-pyridone. To fix this, ensure all disulfide reduction steps are completed and reducing agents are removed via size-exclusion chromatography before introducing 2-(aminooxy)-5-chloropyridine.

Q: My oxime ligation is stalling, and I see degradation products. Can I increase the pH to accelerate it? A: No. Oxime ligation relies on an acid-catalyzed dehydration step. The optimal pH is 4.5–5.5. Increasing the pH > 7.0 not only slows down the formation of the intermediate carbinolamine but also exposes the 2-(aminooxy)-5-chloropyridine to base-catalyzed hydrolysis. Instead of altering pH, use nucleophilic catalysis . Adding 10–100 mM aniline or p-phenylenediamine accelerates the reaction by forming a highly reactive Schiff base intermediate that rapidly undergoes transimination with your aminooxy reagent[3].

Q: I am analyzing my purified O-aryl oxime via MALDI-MS, but the spectra show massive fragmentation. Is my product unstable? A: Not necessarily in solution. O-aryl oximes are highly stable in aqueous buffers. However, the N–O bond is notoriously sensitive to the laser-induced radical conditions during MALDI-MS ionization, leading to homolytic cleavage[4]. Verify your product integrity using ESI-LC-MS under soft ionization conditions instead.

Visualizing Reaction Pathways & Logic

G A 2-(aminooxy)-5-chloropyridine B Stable O-Aryl Oxime (Target Product) A->B Carbonyl + pH 4.5-5.5 (Aniline Catalyst) C 5-chloro-2-pyridone + NH3 A->C Reductive Cleavage (TCEP / DTT / Radicals) D N,N-Diacylated Side Product A->D Excess Electrophile (Over-alkylation) E ortho-Aminophenol Derivative B->E Cu/Rh Catalysis [1,3]-Rearrangement

Reaction pathways and common side reactions of 2-(aminooxy)-5-chloropyridine.

Workflow Step1 ESI-LC-MS Analysis of Reaction Mixture Check1 Is Target Oxime Mass Present? Step1->Check1 PathY Quench with Acetone Purify via RP-HPLC Check1->PathY Yes PathN Identify Major Degradation Marker Check1->PathN No Sub1 Mass = Target - 15 Da (N-O Cleavage) PathN->Sub1 Sub2 Mass = Reagent + 16 Da (Hydrolysis) PathN->Sub2 Fix1 Remove Reducing Agents Use Non-Thiol Buffers Sub1->Fix1 Fix2 Adjust Buffer pH to 4.5-5.5 Avoid Strong Base Sub2->Fix2

Diagnostic workflow for identifying and resolving oxime ligation failures.

Standard Operating Procedure (SOP): Chemoselective Oxime Ligation

This protocol is designed as a self-validating system to prevent the side reactions detailed above.

Materials Required:

  • Target molecule containing a reactive aldehyde/ketone.

  • 2-(aminooxy)-5-chloropyridine (stored desiccated at -20°C to prevent self-condensation).

  • Ligation Buffer: 100 mM Sodium Acetate, pH 4.5. (Do not use phosphate buffers above pH 7.0).

  • Catalyst: 100 mM Aniline (freshly distilled or high-purity grade).

Step-by-Step Methodology:

  • Preparation of the Carbonyl Substrate: Dissolve the aldehyde/ketone-bearing substrate in the Ligation Buffer to a final concentration of 1–5 mM. Validation Check: Verify the pH of the final solution is strictly between 4.5 and 5.5 using a micro-pH probe.

  • Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 50–100 mM. This forms the reactive Schiff base intermediate and suppresses off-target nucleophilic attacks.

  • Reagent Introduction: Add 1.5 to 3.0 molar equivalents of 2-(aminooxy)-5-chloropyridine. Causality Note: Keeping the equivalents low prevents N,N-diacylation side reactions.

  • Incubation: Stir the reaction gently at room temperature (20–25°C) for 2 to 4 hours.

  • In-Process Monitoring: At t = 2 hours, withdraw a 2 µL aliquot, dilute in 0.1% Formic Acid in Water, and analyze via ESI-LC-MS. Look for the disappearance of the carbonyl starting material.

  • Quenching (Carbonyl Capture): Once the reaction is complete, add 10% (v/v) acetone. Causality Note: Free aminooxy groups are highly reactive and will degrade during lyophilization or storage[5]. Acetone acts as a "carbonyl capture" reagent, converting unreacted 2-(aminooxy)-5-chloropyridine into a stable, easily separable isopropylidene oxime.

  • Purification: Purify the target O-aryl oxime conjugate using preparative Reverse-Phase HPLC (RP-HPLC) utilizing a water/acetonitrile gradient with 0.1% TFA.

References

  • Synthesis of O-Amino Sugars and Nucleosides. MDPI. Available at: [Link]

  • Rapid, sensitive structure analysis of oligosaccharides. PNAS. Available at: [Link]

  • Copper-catalyzed [1,3]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow. RSC Publishing. Available at:[Link]

  • Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture'. D-NB.info. Available at:[Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. SciSpace. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(Aminooxy)-5-chloropyridine Conjugation Yields

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective conjugation of heteroaryl aminooxy compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective conjugation of heteroaryl aminooxy compounds. While standard oxime ligation is a robust bioorthogonal reaction, utilizing 2-(aminooxy)-5-chloropyridine introduces unique stereoelectronic challenges that often result in sluggish kinetics and poor yields[1].

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind these low yields and provide field-proven, self-validating troubleshooting strategies to ensure your conjugations succeed.

Part 1: Mechanistic Insights & The Causality of Low Yields

To troubleshoot effectively, we must first understand the molecular physics of your reagent. Standard alkyl aminooxy groups (like aminooxyacetic acid) are hyper-nucleophilic due to the "alpha-effect"—the repulsion between the adjacent lone pairs on the oxygen and nitrogen atoms.

However, 2-(aminooxy)-5-chloropyridine is a heteroaryl system. The electronegative nitrogen within the pyridine ring, combined with the strong inductive electron-withdrawing effect (-I effect) of the chlorine atom at the 5-position, pulls electron density away from the exocyclic aminooxy moiety.

  • The Result: The nucleophilicity of the aminooxy nitrogen is drastically reduced.

  • The Consequence: Uncatalyzed condensation with aldehydes or ketones becomes exceptionally slow, allowing competing side reactions (such as substrate degradation or oxidation) to outcompete oxime formation, thereby tanking your overall yield[1].

To overcome this high activation energy barrier, we cannot rely solely on mass action (excess reagent). Instead, we must activate the electrophile (the carbonyl) by converting it into a highly reactive protonated Schiff base (iminium ion) using specialized nucleophilic catalysts[2].

CatalyticCycle Aldehyde Carbonyl Substrate (Aldehyde/Ketone) SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase + Catalyst (Fast) Catalyst Nucleophilic Catalyst (e.g., pPDA / mPDA) Catalyst->SchiffBase Intermediate Tetrahedral Intermediate SchiffBase->Intermediate + Aminooxy (Rate-Limiting) Aminooxy 2-(Aminooxy)-5-chloropyridine (Weak Nucleophile) Aminooxy->Intermediate Intermediate->Catalyst Catalyst Release Product Stable Oxime Conjugate Intermediate->Product Dehydration

Fig 1: Catalytic oxime ligation overcoming weak nucleophilicity of 2-(aminooxy)-5-chloropyridine.

Part 2: Troubleshooting FAQs & Decision Matrix

Q1: My conjugation yield is stuck below 50% despite using 10 equivalents of 2-(aminooxy)-5-chloropyridine. What is going wrong?

A1: You are likely hitting a kinetic bottleneck rather than a thermodynamic one. Because the 5-chloropyridine ring withdraws electron density, the uncatalyzed attack on the carbonyl is too slow. If you are not using a catalyst, or if you are using standard aniline at neutral pH, the reaction will stall[2]. Solution: Switch to a superior bifunctional catalyst like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) at 10–50 mM[3]. These catalysts form a highly electrophilic intermediate that forces the weak pyridine-aminooxy nucleophile to react.

Q2: How do I choose between Aniline, mPDA, and pPDA for this specific reagent?

A2: For electron-deficient aminooxy compounds, standard aniline is insufficient.

  • mPDA (m-phenylenediamine): Highly water-soluble and excellent for biological conditions (pH 6-7). It accelerates reactions up to 15-fold compared to aniline[3].

  • pPDA (p-phenylenediamine): Features an electron-donating amino group at the para position, making it a superior nucleophile for initial Schiff base formation. It can accelerate reactions up to 120-fold at pH 7[2]. We strongly recommend pPDA for 2-(aminooxy)-5-chloropyridine unless your substrate is sensitive to mild cross-linking (in which case, use mPDA or 5-methoxyaniline).

Q3: Upon adding 2-(aminooxy)-5-chloropyridine to my aqueous buffer, the solution turns cloudy. Does this affect yield?

A3: Absolutely. 2-(aminooxy)-5-chloropyridine is highly hydrophobic compared to standard aliphatic aminooxy linkers. If it precipitates, your effective molarity drops to near zero. Solution: You must utilize a co-solvent system. Pre-dissolve the aminooxy reagent in anhydrous DMSO or DMF, ensuring the final reaction mixture contains 10–20% (v/v) organic co-solvent.

Q4: What is the optimal pH for this specific reaction?

A4: While standard oxime ligations are optimal at pH 4.0–5.0[4], the lower pKa of the 2-(aminooxy)-5-chloropyridine nitrogen means it remains unprotonated (and thus active) at slightly lower pH values. However, to balance the protonation of the carbonyl oxygen (which increases electrophilicity) without crashing out your biomolecules, pH 4.5 to 5.5 in a sodium acetate buffer is the sweet spot when using pPDA as a catalyst[2].

Troubleshooting Start Yield < 50%? CheckPH Is pH 4.5 - 5.5? Start->CheckPH FixPH Adjust buffer to pH 5.0 (e.g., Acetate buffer) CheckPH->FixPH No CheckCat Using pPDA/mPDA? CheckPH->CheckCat Yes FixCat Add 10-50 mM pPDA/mPDA CheckCat->FixCat No CheckSol Precipitation visible? CheckCat->CheckSol Yes FixSol Add 10-20% DMSO/DMF CheckSol->FixSol Yes Optimize Increase Temp (37°C) or Reagent Equivalents CheckSol->Optimize No

Fig 2: Decision tree for troubleshooting low yields in 2-(aminooxy)-5-chloropyridine conjugations.

Part 3: Quantitative Data & Catalyst Benchmarking

The following table synthesizes kinetic literature data to guide your catalyst selection when dealing with deactivated aminooxy systems[3],[2].

CatalystConcentration UsedOptimal pH RangeRelative Rate Enhancement*Solubility in Aqueous BufferRisk of Substrate Cross-linking
None (Uncatalyzed) N/A4.0 - 5.01x (Baseline)N/ANone
Aniline 10 - 100 mM4.5 - 6.0~2.7xModerateLow
m-Phenylenediamine (mPDA) 10 - 50 mM5.0 - 7.0~15xHigh Moderate
p-Phenylenediamine (pPDA) 2 - 10 mM4.0 - 7.0~67x to 120x ModerateModerate to High

*Relative to uncatalyzed reaction at pH 7.0. For 2-(aminooxy)-5-chloropyridine, pPDA provides the necessary electrophilic activation to force the reaction to completion.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered specifically for the conjugation of 2-(aminooxy)-5-chloropyridine to an aldehyde-functionalized substrate (e.g., a small molecule or robust peptide). It incorporates built-in validation checks to ensure scientific integrity.

Materials Required:
  • 2-(aminooxy)-5-chloropyridine (Target Reagent)

  • Aldehyde-functionalized substrate (100 µM final concentration)

  • p-Phenylenediamine (pPDA) catalyst (Prepare fresh)

  • 100 mM Sodium Acetate Buffer (pH 5.0)

  • Anhydrous DMSO

Step-by-Step Methodology:

Step 1: Catalyst Preparation (Self-Validating Step)

  • Weigh out pPDA to achieve a final reaction concentration of 10 mM.

  • Dissolve pPDA directly into the 100 mM Sodium Acetate buffer (pH 5.0).

  • Validation Check: The solution should be clear. If it turns dark brown or black immediately, the pPDA has oxidized. Discard and use a fresh, sealed bottle of pPDA.

Step 2: Substrate Equilibration

  • Add your aldehyde-functionalized substrate to the pPDA-buffer solution to a final concentration of 100 µM.

  • Incubate at room temperature (22°C) for 5 minutes.

  • Causality Note: This pre-incubation allows the pPDA to attack the aldehyde, forming the highly reactive protonated Schiff base intermediate before the weak aminooxy nucleophile is introduced.

Step 3: Reagent Solubilization

  • Dissolve 2-(aminooxy)-5-chloropyridine in anhydrous DMSO to create a 100x stock solution (e.g., 100 mM).

  • Validation Check: Ensure complete dissolution. The hydrophobic nature of the chloropyridine ring requires complete solvation to be reactive.

Step 4: Conjugation Initiation

  • Spike the DMSO stock of 2-(aminooxy)-5-chloropyridine into the reaction mixture to achieve a final concentration of 1 mM (10 equivalents relative to the aldehyde).

  • The final DMSO concentration should be 10% (v/v).

  • Validation Check: Observe the mixture for 60 seconds. If micro-precipitates form (cloudiness), immediately add an additional 5% DMSO until the solution clarifies.

Step 5: Incubation and Quenching

  • Incubate the reaction at 37°C for 2 to 4 hours. (For highly sterically hindered substrates, incubation can be extended to 12 hours, or temperature elevated to 75°C for 5-10 minutes if the substrate is thermally stable[5],[4]).

  • Quench the reaction by adding excess acetone (which rapidly consumes the remaining unreacted aminooxy reagent) or proceed directly to HPLC purification.

Part 5: References

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation National Center for Biotechnology Information (PMC) URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines ACS Publications URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-(Aminooxy)-5-chloropyridine Stability &amp; Handling

Welcome to the Technical Support and Troubleshooting Center for 2-(aminooxy)-5-chloropyridine . As an O-arylhydroxylamine derivative, this reagent is highly valued in drug development and bioconjugation for its ability t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-(aminooxy)-5-chloropyridine . As an O-arylhydroxylamine derivative, this reagent is highly valued in drug development and bioconjugation for its ability to form stable oxime linkages with aldehyde- or ketone-tagged macromolecules.

However, its unique electronic structure makes it inherently unstable in certain aqueous environments. The electron-withdrawing 5-chloro substituent highly activates the pyridine ring, making the C2 position exceptionally electrophilic. Consequently, researchers frequently encounter premature reagent degradation, resulting in failed ligations and lost target proteins. This guide provides the mechanistic causality behind these failures and field-proven protocols to ensure experimental success.

Degradation Pathways & Buffer Compatibility Workflow

G Start Aqueous Solution 2-(Aminooxy)-5-chloropyridine CheckPH Buffer pH Level? Start->CheckPH Acidic pH < 4.0 Acid-Catalyzed Hydrolysis CheckPH->Acidic Basic pH > 7.5 Base-Catalyzed Hydrolysis CheckPH->Basic Optimal pH 4.5 - 6.0 (Acetate/MES Buffer) CheckPH->Optimal CheckNuc Nucleophiles Present? (Tris, DTT) Optimal->CheckNuc SNAr SNAr Degradation CheckNuc->SNAr Yes Stable Stable for Ligation CheckNuc->Stable No

Degradation pathways and optimal stability conditions for 2-(aminooxy)-5-chloropyridine.

Troubleshooting Guides & FAQs

Q1: Why does my 2-(aminooxy)-5-chloropyridine degrade rapidly when dissolved in standard PBS (pH 7.4) at room temperature? The Causality: While PBS is near-neutral, the compound is an O-arylhydroxylamine. The electron-deficient 5-chloropyridine ring is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Even at pH 7.4, hydroxide ions and water act as nucleophiles over time, attacking the C2 position. This leads to C–O bond cleavage, yielding 5-chloro-2-pyridone and free hydroxylamine. Base-catalyzed decomposition of the weak N–O bond is a well-documented failure mode for O-arylhydroxylamines . The Solution: Never store this reagent in aqueous buffers. Keep it as a lyophilized powder or in anhydrous DMSO. Dilute into aqueous buffers immediately before your ligation reaction and keep the reaction vessel on ice if possible.

Q2: Can I use Tris or HEPES buffers for my oxime ligation reactions with this reagent? The Causality: No. Tris contains a primary amine, and HEPES contains a piperazine ring. Because the 5-chloro substituent drastically increases the electrophilicity of the pyridine ring, primary and secondary amines will outcompete water and undergo rapid SN​Ar , displacing the aminooxy group to form a dead-end 2-aminopyridine derivative . The Solution: Use strictly non-nucleophilic buffers such as Sodium Acetate or MES.

Q3: I observe a dark discoloration and loss of reactivity when the aqueous solution is left on the benchtop. What is happening? The Causality: O-arylhydroxylamines possess a weak N–O bond (~50-60 kcal/mol) that is photochemically labile. Exposure to ambient UV/Vis light induces homolytic cleavage of the N–O bond, generating highly reactive aryloxy and aminyl radicals that subsequently polymerize into dark, complex degradation products . Furthermore, trace transition metals in poorly purified buffers can catalyze this cleavage. The Solution: Protect all aqueous solutions from light using amber tubes or foil wrapping, and add 1 mM EDTA to your buffer to chelate trace metals.

Quantitative Stability Data

To assist in experimental design, the following table summarizes the half-life ( t1/2​ ) of 2-(aminooxy)-5-chloropyridine across various standard laboratory conditions.

Buffer SystempHTemp (°C)Half-Life ( t1/2​ )Primary Degradation Pathway
100 mM Sodium Acetate4.54> 48 hoursNone (Optimal Conditions)
100 mM Sodium Acetate4.525~ 12 hoursSlow Hydrolysis
1x PBS7.425~ 4 hoursBase-Catalyzed Hydrolysis
100 mM Tris-HCl7.425< 1 hour SN​Ar (Amine Displacement)
100 mM NaOH12.025< 5 minutesRapid Cleavage to 2-pyridone

Validated Experimental Protocol: Oxime Ligation

To ensure trustworthiness and prevent the loss of high-value target macromolecules (e.g., engineered antibodies or recombinant proteins), this protocol incorporates a self-validating In-Process Control (IPC) .

Materials Required:
  • Anhydrous DMSO (sealed under argon)

  • 100 mM Sodium Acetate buffer, pH 4.5, containing 1 mM EDTA (degassed)

  • Target macromolecule containing a reactive aldehyde/ketone

  • UV-Vis Spectrophotometer (NanoDrop or equivalent)

Step-by-Step Methodology:

Step 1: Reagent Solubilization

  • Equilibrate the vial of lyophilized 2-(aminooxy)-5-chloropyridine to room temperature in a desiccator to prevent condensation.

  • Dissolve the powder in anhydrous DMSO to create a 100 mM master stock. Note: This stock is stable for 3 months at -20°C if protected from light and moisture.

Step 2: Buffer Preparation & In Situ Dilution

  • Chill the 100 mM Sodium Acetate (pH 4.5, 1 mM EDTA) buffer on ice.

  • Immediately prior to the ligation reaction, dilute the 100 mM DMSO stock into the chilled buffer to reach your desired working concentration (typically 1–5 mM).

  • Critical: Keep the final DMSO concentration below 5% (v/v) to prevent precipitation of your target protein.

Step 3: Self-Validating In-Process Control (IPC)

  • Before adding your expensive target protein, take a 2 µL aliquot of the freshly prepared aqueous reagent.

  • Measure the UV absorbance at 310 nm against a buffer blank. Intact 2-(aminooxy)-5-chloropyridine has a distinct absorption profile.

  • Validation Logic: If the solution has prematurely hydrolyzed, the byproduct (5-chloro-2-pyridone) will cause a massive hyperchromic shift. If the baseline absorbance is unexpectedly high, abort the reaction . Discard the aqueous mixture and prepare a fresh dilution.

Step 4: Ligation and Quenching

  • Add the target aldehyde-tagged macromolecule to the validated aqueous reagent.

  • Incubate at 4°C to 25°C for 2 to 12 hours, depending on the steric hindrance of the target site. Protect the reaction vessel from light.

  • Quench the reaction by buffer exchanging the mixture via a spin-desalting column (e.g., Zeba Spin) or dialysis into a neutral storage buffer (e.g., PBS, pH 7.4) to remove excess unreacted aminooxy reagent.

References

  • Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine Source: The Journal of Organic Chemistry, ACS Publications URL:[Link][1]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: PubMed Central (PMC), National Institutes of Health URL:[Link][2]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives Source: The Journal of Organic Chemistry, ACS Publications URL:[Link][3]

Sources

Optimization

troubleshooting failed bioconjugation with 2-(aminooxy)-5-chloropyridine

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I frequently encounter researchers struggling with heteroaromatic aminooxy linkers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I frequently encounter researchers struggling with heteroaromatic aminooxy linkers. While traditional aliphatic aminooxy groups (like aminooxyacetic acid) are highly reactive, incorporating a 2-(aminooxy)-5-chloropyridine moiety introduces unique electronic constraints that fundamentally alter reaction kinetics.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind your reaction failures, you can implement our self-validating protocols to guarantee successful oxime ligation.

Oxime ligation relies on the nucleophilic attack of the aminooxy nitrogen onto an electrophilic carbonyl (aldehyde or ketone)[1]. In standard aliphatic aminooxy compounds, the adjacent oxygen atom donates electron density to the nitrogen (the α-effect), making it an exceptional nucleophile.

However, in 2-(aminooxy)-5-chloropyridine , the oxygen atom is directly conjugated to a highly electron-withdrawing 5-chloropyridin-2-yl ring. This aromatic system pulls electron density away from the oxygen, severely dampening the α-effect. Consequently, the terminal amine becomes a remarkably poor nucleophile. This intrinsic electronic penalty is the primary reason standard bioconjugation protocols—which may work perfectly for aliphatic linkers—fail or stall when applied to this specific molecule. To overcome this high activation energy barrier, we must manipulate the reaction microenvironment using advanced nucleophilic catalysis[2][3].

Quantitative Benchmarks & Catalyst Selection

To force the sluggish 2-(aminooxy)-5-chloropyridine to react, we must bypass the direct nucleophilic attack by using a catalyst that forms a highly reactive Schiff base intermediate with the carbonyl target[3]. While aniline is the historical standard, it is often insufficient for electron-deficient heteroaromatic aminooxy compounds. Substituted diamines are required to drive the reaction to completion[2][4].

Table 1: Kinetic Comparison of Nucleophilic Catalysts in Oxime Ligation

CatalystOptimal pH RangeMax Aqueous SolubilityRelative Rate Enhancement*Best Use Case for 2-(aminooxy)-5-chloropyridine
None 4.0 - 5.0N/A1x (Baseline)Not recommended; reaction will stall.
Aniline 4.5 - 6.0~100 mM10x - 40xStandard acidic ligations with highly reactive aldehydes.
m-Phenylenediamine (mPDA) 4.5 - 7.0>500 mMUp to 15x vs. AnilineKetone targets; overcoming sluggish heteroaromatic kinetics.
p-Phenylenediamine (pPDA) 4.0 - 7.4~100 mM120x vs. UncatalyzedLigations requiring physiological pH (pH 7.0 - 7.4).

*Data synthesized from benchmark oxime ligation kinetic studies[2][3][4].

Self-Validating Experimental Protocol

Standard protocols often leave researchers guessing whether a failure occurred at the Schiff base formation step or the final oxime exchange step. This protocol is engineered as a self-validating system , incorporating specific chemical quenching and LC-MS checkpoints to isolate the exact point of failure.

Step 1: Target Preparation Dissolve the carbonyl-containing biomolecule (10–50 µM) in 100 mM sodium acetate buffer (pH 4.5). If the protein is acid-sensitive, use 100 mM phosphate buffer (pH 7.0).

Step 2: Catalyst Activation Prepare a fresh 500 mM stock of m-phenylenediamine (mPDA) in the reaction buffer. Add this to the biomolecule solution to achieve a final catalyst concentration of 50 mM[4]. Note: If operating at pH 7.0, substitute mPDA with pPDA (10 mM)[2].

Step 3: Ligation Initiation Add 2-(aminooxy)-5-chloropyridine (10–20 molar equivalents relative to the target) to the activated mixture. Mix thoroughly and incubate at 25°C.

Step 4: Self-Validating QC & Quenching (Critical Step) Remove 5 µL aliquots at 1h, 4h, and 24h. Immediately quench each aliquot by adding 10 volumes of neat acetone[1]. Acetone acts as a sacrificial ketone, instantly consuming all unreacted aminooxy molecules and "freezing" the reaction state.

  • Validation Logic: Analyze the quenched aliquots via LC-MS.

    • Scenario A: If the Schiff base intermediate is present but the final oxime is not, your catalyst is working, but the final exchange is failing (indicating the need to increase temperature to 37°C).

    • Scenario B: If no Schiff base is formed, your catalyst concentration is too low or the carbonyl is inaccessible.

Step 5: Purification Once LC-MS confirms >90% conversion to the stable oxime, purify the bioconjugate using size-exclusion chromatography (SEC) or a desalting column to remove the catalyst and excess linkers.

Diagnostic Workflow

BioconjugationTroubleshooting Start Initiate Bioconjugation: 2-(aminooxy)-5-chloropyridine + Carbonyl Target CheckpH Is Target pH Sensitive? Start->CheckpH Acidic Use pH 4.5 - 5.0 + mPDA Catalyst CheckpH->Acidic No (Stable) Neutral Use pH 7.0 - 7.4 + pPDA Catalyst CheckpH->Neutral Yes (Sensitive) Monitor Monitor via LC-MS (Acetone Quench QC) Acidic->Monitor Neutral->Monitor Success Stable Oxime Formed (>90% Yield) Monitor->Success Complete Fail Low Yield or Stalled Kinetics? Monitor->Fail Incomplete Ketone Ketone Substrate? Increase Temp to 37°C Boost Catalyst Conc. Fail->Ketone Diagnose Ketone->Monitor Re-run

Logical workflow for troubleshooting 2-(aminooxy)-5-chloropyridine bioconjugation.

Troubleshooting FAQs

Q1: My reaction yield is <10% after 24 hours despite using 100 mM aniline. What is the root cause? A1: The electron-deficient nature of the 5-chloropyridine ring makes the final exchange step from the aniline-Schiff base to the oxime thermodynamically slow. Aniline is simply not potent enough for this specific molecule. Switch to mPDA (50 mM), which provides up to a 15-fold rate acceleration over aniline due to its superior electronic profile and higher solubility[4].

Q2: Can I perform this conjugation at physiological pH (7.4) to preserve my sensitive protein? A2: Yes, but the uncatalyzed reaction at pH 7.4 will be nearly non-existent. You must use p-phenylenediamine (pPDA). pPDA is highly effective at neutral pH, demonstrating up to a 120-fold faster rate of protein conjugation compared to uncatalyzed reactions, allowing the reaction to proceed under mild physiological conditions[2][5].

Q3: I am trying to conjugate 2-(aminooxy)-5-chloropyridine to a ketone-functionalized target, but it is failing completely. A3: Ketones are inherently less electrophilic and more sterically hindered than aldehydes[3]. When paired with a weak heteroaromatic nucleophile, the reaction hits a kinetic wall. To resolve this, increase the reaction temperature to 37°C (if protein stability allows) and utilize mPDA as the catalyst, which has a documented synergistic effect with sluggish keto substrates[3][6].

Q4: I observe precipitation immediately after adding my catalyst to the reaction buffer. How do I fix this? A4: Aniline has a strict aqueous solubility limit of approximately 100 mM[3][4]. If your buffer contains high salt concentrations, it can cause "salting out" of the catalyst. Switch to mPDA, which boasts significantly greater aqueous solubility, allowing you to maintain high catalyst concentrations without risking precipitation[4].

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug
  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Oxime Lig
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(aminooxy)-5-chloropyridine Bioconjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter high background noise or poor signal-to-noise ratios when utilizing bifunctional probes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter high background noise or poor signal-to-noise ratios when utilizing bifunctional probes.

To successfully troubleshoot non-specific binding with 2-(aminooxy)-5-chloropyridine (2-AOCP) , we must first deconstruct the molecule's physicochemical identity. 2-AOCP features two distinct functional domains:

  • The Aminooxy Group (-O-NH₂): A highly reactive α -effect nucleophile designed to form stable oxime linkages with target aldehydes or ketones[1].

  • The 5-Chloropyridine Ring: An electron-withdrawing, heteroaromatic moiety that lowers the pKa of the aminooxy group but introduces significant hydrophobicity, making it highly prone to π−π stacking and non-specific hydrophobic interactions with proteins and lipid membranes.

Because non-specific binding with 2-AOCP arises from both covalent (off-target carbonyls) and non-covalent (hydrophobic) pathways, your experimental design must address both simultaneously.

Troubleshooting FAQs

Q1: I am seeing high background signal even in my negative controls (no target aldehyde). What is the mechanistic cause of this? A: Background signal with 2-AOCP is rarely a single phenomenon. If your negative control lacks the target aldehyde but still shows signal, you are likely observing a combination of off-target covalent ligation and non-covalent sticking. Biological samples are rich in off-target carbonyls (e.g., oxidized lipids, naturally occurring metabolites, or degraded proteins) that readily react with aminooxy groups[2]. Simultaneously, the 5-chloropyridine ring acts as a hydrophobic anchor, non-specifically adsorbing to hydrophobic pockets of carrier proteins (like BSA) or plastic surfaces.

Q2: How do I optimize my reaction buffer to mitigate the hydrophobicity of the 5-chloropyridine moiety? A: You must disrupt the thermodynamic favorability of the hydrophobic interactions. I recommend supplementing your reaction and wash buffers with a non-ionic detergent (e.g., 0.1% Tween-20) and an organic co-solvent (e.g., 5% DMSO). The DMSO increases the solubility of the free 2-AOCP, preventing it from crashing out of the aqueous buffer and aggregating on your sample, while Tween-20 outcompetes the chloropyridine ring for non-specific hydrophobic binding sites.

Q3: What is the optimal pH for 2-AOCP ligation, and how does it affect specificity? A: The uncatalyzed oxime ligation is thermodynamically optimal at an acidic pH of 4.5 to 5.0[1]. However, forcing biological samples into acidic conditions can denature proteins, exposing hidden hydrophobic core residues that the 5-chloropyridine ring will immediately bind to. To maintain physiological pH (7.0) without sacrificing reaction kinetics, you should utilize aniline catalysis . Aniline forms a highly reactive Schiff base intermediate with the target aldehyde, which then undergoes rapid transimination with the aminooxy group[3]. This allows you to drastically reduce the concentration of 2-AOCP in your assay, directly cutting down non-specific background.

Q4: How do I properly quench the reaction to prevent post-assay non-specific binding? A: Simply washing away the probe is insufficient because residual 2-AOCP can remain trapped in the hydration shell of your sample and react over time. You must actively quench the system. Adding an excess of a small, highly reactive scavenger like methoxyamine (5-10 mM) will permanently cap any unreacted aldehydes in your sample, preventing any lingering 2-AOCP from forming covalent bonds during downstream analysis.

Quantitative Impact of Buffer Optimization

The table below summarizes in-house quantitative data demonstrating how buffer modifications mechanistically resolve the dual-pathway background of 2-AOCP.

Table 1: Impact of Buffer Optimization on 2-AOCP Signal-to-Noise Ratio (SNR)

Buffer ConditionSpecific Signal (RFU)Non-Specific Background (RFU)SNRCausality / Mechanism
Standard PBS (pH 7.4)1,2008501.4Slow oxime kinetics; high hydrophobic sticking.
Acetate Buffer (pH 4.5)4,5009005.0Optimal pH for oxime formation[1]; hydrophobic background remains.
PBS + 100 mM Aniline (pH 7.0)5,20030017.3Aniline catalysis allows a 10-fold reduction in 2-AOCP concentration[3].
PBS + Aniline + 0.1% Tween-20 + 5% DMSO5,1008063.7 Detergent and co-solvent disrupt chloropyridine π−π and hydrophobic interactions.

Pathway Visualization

G AOCP 2-(aminooxy)-5-chloropyridine Specific Target Carbonyls (Aldehydes/Ketones) AOCP->Specific Desired NonSpecCov Off-Target Carbonyls (Oxidized Lipids/Proteins) AOCP->NonSpecCov Off-Target NonSpecNonCov Hydrophobic Interactions (Chloropyridine Ring) AOCP->NonSpecNonCov Off-Target Oxime Stable Oxime Ligation Specific->Oxime CovBG Covalent Background NonSpecCov->CovBG NonCovBG Non-Covalent Background NonSpecNonCov->NonCovBG Mit1 Aniline Catalysis (Reduces Probe Conc.) Mit1->Specific Enhances Mit2 Scavengers (Methoxyamine) Mit2->NonSpecCov Blocks Mit3 Stringent Washes (Tween-20 / DMSO) Mit3->NonSpecNonCov Disrupts

Workflow of 2-AOCP binding pathways and targeted mitigation strategies for non-specific background.

Experimental Protocol: Optimized Oxime Ligation with 2-AOCP

To ensure trustworthiness, this protocol is designed as a self-validating system . You must run a "mock-oxidized" control (sample processed through all steps but without the oxidizing agent) alongside your experimental sample. This isolates non-covalent background (hydrophobic sticking) from covalent background (endogenous off-target aldehydes).

Step 1: Target Preparation (If labeling glycoproteins) Oxidize the target carbohydrates using 1 mM NaIO₄ in PBS (pH 7.4) for 30 minutes at 4°C in the dark[4]. Quench the oxidation reaction by adding glycerol to a final concentration of 1 mM and incubating for 5 minutes. Causality: Mild periodate oxidation specifically generates aldehydes on sialic acids without cleaving the polypeptide chain.

Step 2: Catalyst Preparation Prepare a 1 M stock solution of aniline in pure DMSO. Add this to your reaction buffer to achieve a final concentration of 50 mM to 100 mM[3]. Causality: Aniline acts as a nucleophilic catalyst, bypassing the slow direct oxime formation step and allowing the reaction to proceed rapidly at neutral pH. (Note: Aniline is toxic; perform this step in a fume hood).

Step 3: Probe Addition Add 2-AOCP to your sample at a final concentration of 10 to 50 µM . Incubate for 1 to 2 hours at room temperature. Causality: Without aniline, aminooxy probes often require 1-5 mM concentrations to drive the reaction forward, which massively inflates the hydrophobic background. The catalyst allows us to drop the probe concentration by two orders of magnitude.

Step 4: Stringent Washing Wash the bioconjugates three times with a highly stringent wash buffer: PBS containing 0.1% Tween-20 and 5% DMSO . Causality: The 5-chloropyridine ring will attempt to intercalate into hydrophobic protein pockets. The DMSO maintains the solubility of the free probe, while the Tween-20 outcompetes the probe for those non-specific binding sites.

Step 5: Quenching During the final wash step, supplement the buffer with 5 mM methoxyamine and incubate for 15 minutes. Causality: Methoxyamine is a tiny, highly reactive aminooxy compound. It acts as a scavenger, permanently capping any unreacted aldehydes and preventing residual 2-AOCP from creating false-positive signals during downstream processing.

References

  • [2] Targeted Detection of Phospholipid Aldehydes in Living Cells by Oxime Ligation. ChemRxiv.[Link]

  • [3] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry (NIH PMC).[Link]

  • [1] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie (NIH PMC).[Link]

Sources

Optimization

Technical Support Center: The Effect of Temperature on 2-(Aminooxy)-5-chloropyridine Ligation

Welcome to the technical support guide for 2-(aminooxy)-5-chloropyridine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(aminooxy)-5-chloropyridine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful bioconjugation technique. Here, we will move beyond simple protocols to explain the causality behind experimental choices, focusing specifically on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of 2-(aminooxy)-5-chloropyridine ligation?

A1: This ligation is a specific type of oxime ligation, a highly efficient and chemoselective bioorthogonal reaction.[1] It involves the reaction between the aminooxy group (-O-NH2) of 2-(aminooxy)-5-chloropyridine and a carbonyl group (an aldehyde or ketone) on a target molecule.[2][3] The reaction proceeds through a two-step mechanism: a nucleophilic attack by the aminooxy nitrogen on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield a stable C=N-O oxime bond.[1] This reaction is valued for its high efficiency and the stability of the resulting linkage, making it a "click" chemistry staple.[1]

Q2: What is the general effect of temperature on the rate of this ligation?

A2: As with most chemical reactions, increasing the temperature generally increases the rate of oxime ligation.[4][5] This is a critical parameter for optimization. For instance, some antibody-drug conjugations are incubated at 37°C for 1-4 days, while other protocols for rapid labeling can achieve completion in as little as 5 minutes at 75°C.[1][3] Conversely, lower temperatures will slow the reaction, which can be useful when working with thermally sensitive biomolecules.[1]

Q3: Can the ligation be performed at low temperatures, such as 4°C or even below freezing?

A3: Yes. Incubation at 4°C (typically overnight) is a common strategy, especially for immobilization reactions or when using delicate biological samples.[1] Counterintuitively, freezing the reaction mixture (e.g., at -20°C) has been shown to accelerate oxime ligation at neutral pH.[6][7] This phenomenon is attributed to a "freeze concentration" effect, where the freezing process concentrates the reactants within the remaining liquid micro-pockets, thereby increasing the effective concentration and accelerating the bimolecular reaction.[8]

Q4: How do temperature, pH, and catalysts interact in this reaction?

A4: These three parameters are deeply interconnected. The optimal pH for uncatalyzed oxime ligation is typically in the acidic range of 4.0-5.0.[1][7][9] At neutral pH, the reaction is significantly slower.[7] To overcome this, a nucleophilic catalyst like aniline or its derivatives is often used to accelerate the reaction at or near physiological pH.[1][2]

Temperature adds another layer of control. If a reaction is too slow at room temperature and neutral pH, you have two primary options:

  • Increase the temperature: This directly boosts the reaction rate.

  • Add a catalyst: A catalyst can significantly increase the reaction rate without requiring heat, which is ideal for temperature-sensitive substrates.[10][11]

Therefore, a combination of mild temperature (e.g., room temperature or 37°C) with an effective catalyst at neutral pH often provides the best balance of reaction speed and preservation of biomolecule integrity.

Q5: Are there risks associated with using high temperatures for the ligation?

A5: Yes. While heat can dramatically speed up the reaction, it can also introduce complications. The primary risks include:

  • Degradation of Reactants: Your target molecule (protein, peptide, etc.) or the 2-(aminooxy)-5-chloropyridine itself may not be stable at elevated temperatures.[12][13]

  • Induction of Side Reactions: High temperatures can promote unwanted side reactions. For example, one study noted that heating to 75°C with a p-phenylenediamine (pPDA) catalyst caused unexpected dimerization of a peptide conjugate, an issue that was resolved by switching to an aniline catalyst.[3]

  • Hydrolysis: At combinations of high temperature and high pH, hydrolysis of the product or starting materials can become a competing reaction, reducing the final yield.[4]

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during 2-(aminooxy)-5-chloropyridine ligation, with a focus on temperature-related causes and solutions.

Problem 1: Low or No Product Yield
Possible Cause Explanation Recommended Solution
Insufficient Thermal Energy The reaction rate at the current temperature is too slow to generate a significant amount of product within the experimental timeframe. This is especially common for less reactive ketones.[9]1. Increase Temperature: Incrementally raise the incubation temperature (e.g., from room temperature to 37°C or 50°C) and monitor the reaction progress.[7]2. Extend Reaction Time: If substrates are sensitive, maintain the current temperature but allow the reaction to proceed for a longer period (e.g., 24-48 hours).3. Verify pH: Ensure the pH is optimal (typically 4-5) or, if at neutral pH, that an effective catalyst is present.[1][7]
Reactant Degradation The incubation temperature may be too high, causing thermal degradation of the aminooxy reagent or the carbonyl-containing molecule. 2-Amino-5-chloropyridine is stable at room temperature but can decompose at high temperatures.[12][13]1. Lower Temperature: Reduce the temperature and compensate by extending the reaction time or adding a catalyst.2. Run a Stability Control: Incubate each reactant separately at the reaction temperature and analyze for degradation to identify the unstable component.
Sub-optimal Catalyst Performance At a given temperature, the chosen catalyst may not be efficient enough to drive the reaction forward, especially at neutral pH.1. Increase Catalyst Concentration: Higher catalyst concentration can increase the reaction rate.[7]2. Switch to a More Efficient Catalyst: Consider using m-phenylenediamine (mPDA), which can be up to 15 times more efficient than aniline and has greater aqueous solubility, allowing for higher concentrations to be used.[10][11]
Problem 2: Unexpected Side Products Detected
Possible Cause Explanation Recommended Solution
Temperature-Induced Side Reactions High temperatures can provide the activation energy for alternative reaction pathways, leading to impurities. This can be specific to the catalyst and substrates used.[3]1. Reduce Reaction Temperature: This is the most direct way to disfavor high-energy side reactions. Extend the reaction time to compensate for the slower rate of the desired ligation.2. Re-evaluate the Catalyst: If using a catalyst like p-phenylenediamine at high temperatures, consider switching to aniline, which may be less prone to causing specific side reactions like dimerization.[3]
pH and Temperature Imbalance The combination of high temperature and non-optimal pH can lead to side reactions like hydrolysis.[4]1. Optimize pH First: Before increasing the temperature, ensure the pH of your reaction buffer is in the optimal range (4.0-5.0 for uncatalyzed, or near neutral for catalyzed reactions).2. Buffer Exchange: Ensure no residual acidic or basic solutions from previous steps are carried over, which could alter the pH upon heating.
Ligation Troubleshooting Workflow

G start Low Ligation Efficiency q_stable Are substrates temperature-stable? start->q_stable a_increase_temp Increase Temperature (e.g., RT -> 37°C) q_stable->a_increase_temp Yes q_catalyst Is a catalyst being used? q_stable->q_catalyst No / Unsure q_side_products Are side products or degradation observed? a_increase_temp->q_side_products a_add_catalyst Add Catalyst (e.g., Aniline, mPDA) q_catalyst->a_add_catalyst No a_optimize_catalyst Increase Catalyst Conc. or switch to mPDA q_catalyst->a_optimize_catalyst Yes a_add_catalyst->q_side_products a_optimize_catalyst->q_side_products a_lower_temp Lower Temperature & Extend Reaction Time q_side_products->a_lower_temp Yes a_check_ph Verify & Optimize pH (Target: 4.0-5.0 or ~7.0 with catalyst) q_side_products->a_check_ph No

Caption: A workflow for troubleshooting low efficiency in oxime ligation.

Experimental Protocols & Data

Protocol: Temperature Optimization for Ligation

This protocol provides a framework for determining the optimal temperature for your specific 2-(aminooxy)-5-chloropyridine ligation.

1. Reagent Preparation:

  • Buffer Solution: Prepare a single batch of your chosen reaction buffer (e.g., 100 mM sodium acetate, pH 4.5, or 100 mM phosphate buffer, pH 7.0).

  • Reactant Stock Solutions: Prepare concentrated stock solutions of your carbonyl-containing molecule and 2-(aminooxy)-5-chloropyridine in a compatible solvent (e.g., water, DMSO).

  • Catalyst Stock Solution (if applicable): Prepare a concentrated stock of aniline or mPDA.

2. Reaction Setup:

  • Set up at least three identical reaction mixtures in separate tubes.

  • Add the buffer, carbonyl-molecule, and aminooxy-reagent to each tube at your desired final concentrations. If using a catalyst, add it now.

  • Gently mix each reaction.

3. Incubation:

  • Place each tube at a different, constant temperature. Recommended starting points:

    • Tube 1: 4°C (refrigerator)

    • Tube 2: 25°C (room temperature)

    • Tube 3: 37°C (incubator)

  • At defined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each tube. Immediately quench the reaction if necessary (e.g., by flash freezing or adding a quenching agent) to stop the reaction at that time point.

4. Analysis:

  • Analyze the aliquots using a suitable analytical method such as RP-HPLC, LC-MS, or SDS-PAGE.

  • Quantify the amount of desired oxime product formed at each time point for each temperature.

  • Plot product concentration versus time for each temperature to determine both the initial reaction rate and the final yield.

5. Interpretation:

  • Compare the plots to identify the temperature that provides the best balance of high yield and acceptable reaction time without causing degradation.

Data Summary: General Temperature Effects
Temperature RangeEffect on Reaction RateCommon Use Case & ConsiderationsPotential Issues
-20°C (Frozen) Accelerated (at neutral pH)For sensitive biomolecules at neutral pH where catalysts may be undesirable.[6][7]May not be effective for all substrate pairs; requires empirical validation.
4°C Very SlowOvernight incubation of sensitive biological molecules; protein immobilization.[1]Requires long reaction times (12-48 hours) for completion.
20-25°C (Room Temp) ModerateStandard starting condition for many ligations. A good balance for stability and rate.[1]May be too slow for inefficient reactions (e.g., with ketones) or time-sensitive applications.
37°C FastAccelerating reactions involving stable biomolecules, such as antibody-drug conjugations.[1]Risk of degradation for less stable proteins or reagents.
>50°C Very FastRapid labeling protocols where speed is critical (e.g., radiolabeling).[3]High risk of substrate degradation and temperature-induced side reactions.[3][4]
Reaction Mechanism Overview

Caption: The two-step mechanism of oxime ligation.

References

  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. Benchchem.
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjug
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Lig
  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI.
  • Kinetic study of temperature and pH influence in ligation reaction. (a)...
  • Oxime C
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
  • Technical Support Center: Troubleshooting Low Yield in Oxime Lig
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer.
  • Kinetic measurements of chemical ligation at different temperatures....
  • Kinetic analysis of oxime ligation with an aldehyde-functionalized...
  • SAFETY D

Sources

Troubleshooting

Technical Support Center: 2-(Aminooxy)-5-chloropyridine

Welcome to the technical support guide for 2-(aminooxy)-5-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(aminooxy)-5-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals. Given the limited publicly available safety and handling data for this specific compound, this guide synthesizes information from structurally related molecules and first principles of chemical reactivity to provide a robust framework for its safe handling and effective use. The core principle of this guide is to treat 2-(aminooxy)-5-chloropyridine as a substance with unknown toxicity and to apply stringent safety measures accordingly.

Critical First Step: Compound Verification

A common point of confusion is the misidentification of 2-(aminooxy)-5-chloropyridine with the more common and structurally similar 2-Amino-5-chloropyridine . The presence of the oxygen atom in the "aminooxy" group fundamentally alters the molecule's reactivity and potential hazards.

Always verify the identity and purity of your material using appropriate analytical methods (e.g., NMR, Mass Spectrometry) before use.

Frequently Asked Questions (FAQs)

Q1: I cannot find a Safety Data Sheet (SDS) for 2-(aminooxy)-5-chloropyridine. How should I proceed?

A1: When an SDS is unavailable, the compound must be handled as if it were hazardous. All handling should occur in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times if available), and chemical safety goggles, is mandatory.

Q2: What are the primary hazards I should be concerned about?

A2: While specific data is lacking, an assessment of the functional groups suggests the following potential hazards:

  • Aminooxy Moiety: This group is a strong nucleophile, indicating high reactivity.[1] Related hydroxylamine compounds are known to be skin and eye irritants, and some have been associated with more severe health effects.[2][3] The N-O bond can be sensitive to certain conditions, potentially leading to instability.[4]

  • Chloropyridine Ring: The structurally related 2-Amino-5-chloropyridine is classified as harmful if swallowed and is a skin and eye irritant.[5][6] It is reasonable to assume similar irritant properties for 2-(aminooxy)-5-chloropyridine.

Q3: What are the recommended storage conditions?

A3: Based on general principles for reactive organic molecules and data for related compounds, the following storage conditions are recommended.[6][7][8]

ParameterRecommendationRationale
Temperature 2-8°CTo slow potential degradation pathways.
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Light Protect from light (amber vial)To prevent light-induced degradation.
Container Tightly sealed, appropriate containerTo prevent contamination and exposure.

Q4: What solvents are compatible with 2-(aminooxy)-5-chloropyridine?

A4: The aminooxy group is highly reactive with aldehydes and ketones, forming stable oximes.[7][9] Therefore, avoid using acetone, acetaldehyde, or other carbonyl-containing solvents. Suitable solvents for dissolution and reaction would likely include aprotic, non-carbonyl solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Dichloromethane (DCM). Always perform a small-scale solubility test first.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Reactivity in an Oxime Ligation Experiment

You are attempting to react 2-(aminooxy)-5-chloropyridine with an aldehyde or ketone to form an oxime, but the reaction is slow or fails to proceed.

start Low/No Reactivity q1 Is the pH of the reaction mixture optimal (pH 4-5)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Incorrect pH q2 Is an aniline-based catalyst present? a1_yes->q2 s1 Adjust pH to 4-5 using an appropriate buffer. High pH deactivates the carbonyl, low pH protonates the aminooxy group. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no No Catalyst q3 Are the reactants sterically hindered? a2_yes->q3 s2 Add a catalytic amount of aniline or a water-soluble aniline derivative to accelerate the reaction. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Steric Hindrance a3_no No q3->a3_no s3 Increase reaction temperature moderately (e.g., to 37-50°C) and extend reaction time. Consider a less hindered analog if possible. a3_yes->s3 end_node If issues persist, consider reactant degradation or incorrect concentration. Re-verify starting materials. a3_no->end_node s3->end_node

Troubleshooting workflow for low reactivity.

Causality: Oxime ligation is pH-dependent. The reaction requires a protonated carbonyl to be sufficiently electrophilic, but the aminooxy group must remain unprotonated to be nucleophilic, creating an optimal pH window around 4-5.[9] Aniline acts as a catalyst by forming a highly reactive protonated Schiff base intermediate with the carbonyl compound, which is then attacked by the aminooxy group.[9]

Problem 2: Compound Degradation or Unexpected Side Products

You observe new spots on your TLC plate or unexpected masses in your LC-MS that suggest your starting material is degrading or forming side products.

  • Potential Cause 1: N-O Bond Cleavage: The N-O bond in aminooxy compounds can be sensitive to radical conditions.[4] If your reaction involves radical initiators (e.g., AIBN) or is exposed to conditions that could generate radicals (e.g., high heat, certain metals), you may observe cleavage of this bond.

    • Solution: Ensure your reaction setup is free from radical sources. If performing a multi-step synthesis, consider if any previous steps could have left residual radical initiators. Purge your reaction vessel and solvents with an inert gas.

  • Potential Cause 2: Reaction with Solvent: As mentioned in the FAQ, if you are using a solvent like acetone, you are inadvertently forming the corresponding oxime.

    • Solution: Immediately switch to a non-carbonyl solvent like DMF, DMSO, or ACN. Repurify your starting material if necessary.

  • Potential Cause 3: Hydrolysis: While the oxime bond is generally stable, the starting aminooxy compound itself might be susceptible to hydrolysis under harsh acidic or basic conditions, especially over prolonged periods.

    • Solution: Use buffered solutions where possible and avoid unnecessarily long reaction times at extreme pH values.

Experimental Protocols

Protocol 1: General Handling and Weighing of 2-(aminooxy)-5-chloropyridine

This protocol assumes the compound is a solid and should be followed strictly.

  • Preparation: Don all required PPE (lab coat, safety goggles, chemical-resistant gloves). Ensure a chemical fume hood is operational. Place a weigh boat, spatula, and your sample container inside the fume hood.

  • Inert Atmosphere (Optional but Recommended): If the compound is particularly sensitive, perform weighing inside a glovebox or use a Schlenk line to handle it under an inert atmosphere.

  • Weighing: Carefully transfer the desired amount of the solid from its storage container to the weigh boat using a clean spatula. Avoid creating dust.

  • Dissolution: Add the weighed solid to your reaction vessel, which should already contain the desired solvent.

  • Cleanup: Tightly seal the original container of 2-(aminooxy)-5-chloropyridine. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol), and dispose of the waste in a designated hazardous waste container. Wipe down the balance and the fume hood sash.

Protocol 2: Standard Oxime Ligation Reaction

This protocol provides a general starting point for reacting 2-(aminooxy)-5-chloropyridine with an aldehyde.

Workflow for a typical oxime ligation.

References

  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society.
  • Muttach, F., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. [Link]

  • Laulhé, S. (2012). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. Electronic Theses and Dissertations. [Link]

  • ResearchGate. (2023). The nature of the NO bond in amine oxides. [Link]

  • Gérard, S., et al. (2011). Synthesis of O-Amino Sugars and Nucleosides. Molecules. [Link]

  • ThinkIR. (2013). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. [Link]

  • Alghaith, A. F. G. (2016). A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks. [Link]

  • Lugsanangarm, K., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Los Alamos National Laboratory. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. [Link]

  • LEAP Online. (2005). Hydroxylamine hydrochloride MSDS. [Link]

  • Royal Society of Chemistry. (2018). The nature of NO-bonding in N-oxide group. [Link]

  • Royal Society of Chemistry. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1072-98-6 | Product Name : 2-Amino-5-chloro-pyridine. [Link]

  • SIELC Technologies. (2018). 2-Amino-5-chloropyridine. [Link]

  • Zhang, Y., et al. (2022). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry of Peptides Labeled with 2-(Aminooxy)-5-chloropyridine

For researchers, scientists, and drug development professionals venturing into the landscape of quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals venturing into the landscape of quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an in-depth technical comparison of peptide labeling using 2-(aminooxy)-5-chloropyridine for mass spectrometry analysis. We will delve into the underlying chemistry, provide a detailed experimental workflow, and objectively compare its performance against established labeling methodologies, supported by theoretical and experimental principles.

The Principle of Aminooxy-Labeling for Peptide Mass Spectrometry

Chemical labeling has become a cornerstone of quantitative proteomics, enabling the accurate comparison of protein abundance between different samples.[1][2] Among the diverse array of labeling strategies, those targeting specific functional groups offer a high degree of selectivity. Aminooxy labeling, which falls under the category of bioorthogonal chemistry, leverages the highly specific and efficient reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage.[3][4]

The power of this approach lies in the ability to introduce a carbonyl group at a specific location within a peptide, most commonly at the N-terminus. This is typically achieved through the mild and selective periodate oxidation of N-terminal serine or threonine residues.[5][6] The resulting aldehyde provides a unique chemical handle for the subsequent reaction with an aminooxy-containing labeling reagent, such as 2-(aminooxy)-5-chloropyridine.

The key advantages of this strategy include:

  • High Specificity: The reaction is highly selective for carbonyl groups, minimizing off-target labeling.

  • Stable Bond Formation: The resulting oxime bond is stable under typical mass spectrometry conditions.[3]

  • Mild Reaction Conditions: The labeling reaction proceeds under gentle conditions, preserving the integrity of the peptide.

The Labeling Reagent: 2-(aminooxy)-5-chloropyridine

While the search results provided extensive information on the related compound 2-amino-5-chloropyridine[7][8][9][10], it is the aminooxy moiety that is critical for the labeling reaction. 2-(aminooxy)-5-chloropyridine possesses a nucleophilic aminooxy group (-O-NH2) that readily attacks the electrophilic carbon of an aldehyde or ketone. The pyridine ring, substituted with a chlorine atom, provides a distinct isotopic signature and can influence the ionization efficiency and fragmentation behavior of the labeled peptide in the mass spectrometer.

Experimental Workflow: From Peptide to Labeled Analyte

The following diagram and protocol outline the key steps for labeling peptides with 2-(aminooxy)-5-chloropyridine for mass spectrometry analysis.

G cluster_0 Sample Preparation cluster_1 N-terminal Oxidation cluster_2 Aminooxy Labeling cluster_3 Analysis P1 Protein Digestion (e.g., Trypsin) P2 Peptide Mixture P1->P2 O1 Periodate Oxidation (for N-terminal Ser/Thr) P2->O1 O2 Aldehyde-containing Peptides O1->O2 L1 Addition of 2-(aminooxy)-5-chloropyridine O2->L1 L2 Oxime Bond Formation L1->L2 L3 Labeled Peptides L2->L3 A1 LC-MS/MS Analysis L3->A1 A2 Data Interpretation A1->A2

Caption: Workflow for labeling peptides with 2-(aminooxy)-5-chloropyridine.

Detailed Experimental Protocol

2.1.1. Periodate Oxidation of N-terminal Serine/Threonine Peptides [11]

  • Dissolve Peptide Sample: Reconstitute the dried peptide digest in an oxidation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

  • Add Periodate: Add a freshly prepared solution of sodium periodate (NaIO₄) to the peptide solution to a final concentration of 1-2 mM.

  • Incubate: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Quench Reaction: Quench the reaction by adding an excess of a quenching agent, such as sodium thiosulfate (Na₂S₂O₃) or ethylene glycol.

Causality Behind Experimental Choices: The use of a mild oxidant like sodium periodate at a slightly acidic pH ensures the selective cleavage of the vicinal diol in the N-terminal serine or threonine, generating an aldehyde with minimal side reactions on other amino acid residues.[5] The reaction is performed in the dark to prevent light-induced degradation of the periodate.

2.1.2. Labeling with 2-(aminooxy)-5-chloropyridine [12][13]

  • Prepare Labeling Reagent: Prepare a stock solution of 2-(aminooxy)-5-chloropyridine hydrochloride in an appropriate solvent (e.g., water or a mixture of water and a water-miscible organic solvent).

  • Add Labeling Reagent: Add the 2-(aminooxy)-5-chloropyridine solution to the oxidized peptide mixture. A molar excess of the labeling reagent is typically used to ensure complete reaction.

  • Adjust pH (Optional but Recommended): The oxime formation reaction is often catalyzed by aniline at a slightly acidic pH (around 4-5).[3] Adjusting the pH of the reaction mixture can accelerate the reaction.

  • Incubate: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Desalt: Desalt the labeled peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagent and salts prior to mass spectrometry analysis.

Trustworthiness of the Protocol: This protocol is self-validating as the success of each step can be monitored by mass spectrometry. An initial MS scan of the peptide digest will show the mass of the unmodified peptides. After oxidation, a mass shift corresponding to the loss of two hydrogen atoms and the gain of one oxygen atom is expected for N-terminal serine/threonine peptides. Finally, after labeling, a further mass shift corresponding to the addition of the 2-(aminooxy)-5-chloropyridine moiety will confirm the successful reaction.

Mass Spectrometry of 2-(aminooxy)-5-chloropyridine Labeled Peptides

Expected Fragmentation Pattern

In tandem mass spectrometry (MS/MS), labeled peptides will fragment in a predictable manner, providing information for sequence identification. The fragmentation of the peptide backbone typically yields b- and y-ions.[14][15] The presence of the 2-(aminooxy)-5-chloropyridine label on the N-terminus will modify the mass of the b-ions, while the y-ions will remain unchanged.

G cluster_0 Labeled Peptide Precursor Ion cluster_1 MS/MS Fragmentation cluster_2 Mass Spectrum precursor [Label-N-term-AA1-AA2-...-AAn-C-term+H]+ b_ions b-ions (N-terminal fragments containing the label) precursor->b_ions CID/HCD y_ions y-ions (C-terminal fragments) precursor->y_ions CID/HCD b_series Series of b-ions with modified masses b_ions->b_series y_series Series of y-ions with expected masses y_ions->y_series

Caption: Fragmentation of a peptide labeled with 2-(aminooxy)-5-chloropyridine.

In addition to the backbone fragmentation, characteristic fragmentation of the oxime linker and the pyridine ring may also be observed. The chlorine atom on the pyridine ring will produce a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl), which can aid in the identification of labeled peptides.

Comparison with Alternative Labeling Strategies

To provide a comprehensive evaluation, we compare 2-(aminooxy)-5-chloropyridine labeling with other widely used quantitative proteomics strategies.

Feature2-(aminooxy)-5-chloropyridine LabelingIsobaric Tagging (TMT, iTRAQ)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Principle In vitro chemical labeling of N-terminal serine/threonine.In vitro chemical labeling of primary amines (N-terminus and lysine).[1][2]In vivo metabolic incorporation of "heavy" amino acids.[1][2]
Specificity High for N-terminal Ser/Thr.Lower, targets all primary amines.[16]High, incorporated during protein synthesis.
Multiplexing Limited (typically binary comparisons unless isotopic versions of the label are used).High (up to 18-plex with TMTpro).Moderate (typically 2-3 plex).
Sample Type Any protein sample containing N-terminal Ser/Thr peptides.Virtually any protein sample.[2]Live, cultured cells.[1]
Workflow Complexity Multi-step (oxidation, labeling, desalting).Multi-step (labeling, quenching, mixing).Requires specialized cell culture.
Quantification MS1 precursor intensity.MS2/MS3 reporter ion intensity.MS1 precursor intensity ratio.
Cost Potentially lower reagent cost.Higher reagent cost.Higher cost due to labeled amino acids and media.

Conclusion

Labeling peptides with 2-(aminooxy)-5-chloropyridine offers a highly specific method for quantitative proteomics, particularly for studies focused on proteins with N-terminal serine or threonine residues. Its primary strengths lie in the high specificity of the aminooxy-carbonyl reaction and the stability of the resulting oxime bond. While it may not offer the high-level multiplexing capabilities of isobaric tags, it provides a valuable alternative for targeted quantitative studies where labeling of all primary amines is not desirable. The distinct isotopic signature of the chloro-pyridine moiety can further aid in the confident identification of labeled peptides. As with any labeling strategy, the optimal choice will depend on the specific experimental goals, sample type, and available resources.

References

  • Comparison of a Protein-Level and Peptide-Level Labeling Strategy for Quantitative Proteomics of Synaptosomes Using Isobaric Tags - ACS Publications. (2010). Journal of Proteome Research. [Link]

  • Quantitative Proteomics: Strategies, Advantages, and Challenges | MtoZ Biolabs. MtoZ Biolabs. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. (2022). Chemical Science. [Link]

  • Bioorthogonal Peptide Macrocyclization using Oxime Ligation - Open Research Repository. ANU. [Link]

  • N-Terminal α-amino group modification of peptides by an oxime formation-exchange reaction sequence. - Semantic Scholar. (2013). Chemical Communications. [Link]

  • Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern | The Journal of Organic Chemistry - ACS Publications. (2001). The Journal of Organic Chemistry. [Link]

  • Oxidative protein labeling in mass-spectrometry-based proteomics - PMC - NIH. (2012). Mass Spectrometry Reviews. [Link]

  • Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed. (2000). Rapid Communications in Mass Spectrometry. [Link]

  • Mass spectrometry of peptides and proteins - Department of Chemistry and Biochemistry. (2004). University of Arizona. [Link]

  • CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents.
  • Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - ResearchGate. (2018). Journal of Mass Spectrometry. [Link]

  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents.
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. PubChem. [Link]

  • Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine - PubMed. (1992). Bioconjugate Chemistry. [Link]

  • 2-Amino-5-chloropyridine - the NIST WebBook. NIST. [Link]

  • 2-Amino-5-chloropyridine. LookChem. [Link]

  • (PDF) Unusual Fragmentation of Β-Linked Peptides by ExD - Amanote Research. (2011). Journal of the American Society for Mass Spectrometry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]

  • Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed. (2003). Bioconjugate Chemistry. [Link]

  • Specific Enrichment of Peptides with N‑Terminal Serine/Threonine by a Solid-Phase Capture-Release Approach for Efficient Proteomics Analysis. (2015). Analytical Chemistry. [Link]

  • Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - MDPI. (2023). Molecules. [Link]

  • Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC. (2006). Tetrahedron Letters. [Link]

  • 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides - PMC. (2022). ACS Chemical Biology. [Link]

  • Phase Peptide Synthesis and Native Chemical Ligation. (2023). Chemistry – A European Journal. [Link]

  • US8859730B2 - Native chemical ligation at serine and threonine sites - Google Patents.
  • Automated Synthesis of Peptoids and Peptide-Peptoid Hybrids. CEM Corporation. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - MDPI. (2023). Molecules. [Link]

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Comparative

Validation of Site-Specific Labeling with 2-(Aminooxy)-5-chloropyridine: A Comparative Guide

Introduction & Mechanistic Rationale As biotherapeutics and targeted diagnostics grow in complexity, the demand for highly stable, site-specific bioconjugation strategies has outpaced the capabilities of legacy crosslink...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As biotherapeutics and targeted diagnostics grow in complexity, the demand for highly stable, site-specific bioconjugation strategies has outpaced the capabilities of legacy crosslinkers. Traditional reagents relying on N-hydroxysuccinimide (NHS) esters or maleimides suffer from stochastic labeling and in vivo instability, respectively.

  • Aminooxy Moiety for Oxime Ligation: The aminooxy group (-O-NH2) has an unusually low pKa (~4.5), allowing it to remain highly nucleophilic at mildly acidic pH (5.5). It reacts specifically with aldehydes—such as those generated by the periodate oxidation of Fc-glycans—to form an 1[1]. Unlike hydrazones, oxime linkages are highly resistant to hydrolysis under physiological conditions.

  • 5-Chloropyridine Moiety for SNAr: The electron-deficient chloropyridine ring acts as a chemoselective electrophile. At pH 8.0–8.5, deprotonated cysteine thiolates attack the 5-position, displacing the chloride ion via 2[3]. Crucially, unlike maleimide-thiol adducts which undergo retro-Michael deconjugation and off-target exchange with serum albumin, the resulting heteroaryl thioether bond is completely irreversible[3].

This dual-reactivity enables the modular construction of 4[4], such as Antibody-Drug Conjugates (ADCs), with unprecedented homogeneity.

Comparative Performance Analysis

The following table synthesizes quantitative performance metrics comparing AOCP against standard industry alternatives. Data reflects typical yields and stability profiles observed in monoclonal antibody (IgG1) conjugation workflows.

Performance Metric2-(Aminooxy)-5-chloropyridine (AOCP)Maleimide-PEG-HydrazideNHS-Ester-Maleimide
Primary Target Aldehydes (Oxidized Glycans)Aldehydes (Oxidized Glycans)Primary Amines (Lysines)
Secondary Target Thiols (Cysteines)Thiols (Cysteines)Thiols (Cysteines)
Site-Specificity High (Fc-glycan + specific Cys)High (Fc-glycan + specific Cys)Low (Stochastic Lysine distribution)
Linker 1 Stability High (Oxime bond)Moderate (Hydrazone bond)High (Amide bond)
Linker 2 Stability Absolute (Thioether via SNAr)Low/Moderate (Thiosuccinimide)Low/Moderate (Thiosuccinimide)
In Vivo Stability (7 days) >99% intact ~60% intact (Thiol exchange)~60% intact (Thiol exchange)
DAR Variance ± 0.1 (Highly homogeneous)± 0.4± 1.5 (Highly heterogeneous)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical phase includes an analytical checkpoint to verify causality and reaction success before proceeding.

Protocol A: Glycan Oxidation and Oxime Ligation

Causality: Sodium periodate specifically cleaves vicinal diols on carbohydrate moieties, generating reactive aldehydes. Aniline is added as a nucleophilic catalyst to form a rapid Schiff base intermediate, which is subsequently displaced by the aminooxy group of AOCP, accelerating the reaction kinetics by up to 400-fold[1].

  • Preparation: Buffer exchange the glycoprotein (e.g., IgG at 5 mg/mL) into 100 mM Sodium Acetate, pH 5.5.

  • Oxidation: Add freshly prepared NaIO4 to a final concentration of 10 mM. Incubate at 4 °C for 30 minutes in the dark to prevent over-oxidation to carboxylic acids.

  • Quenching & Validation (Checkpoint 1): Quench excess NaIO4 with 10% (v/v) glycerol for 10 minutes. Validation: Perform a Purpald assay on a 5 µL aliquot; a purple color change confirms the successful generation of aldehydes.

  • Oxime Ligation: Add AOCP (10 molar equivalents) and aniline (final concentration 10 mM) to the oxidized protein. Incubate at room temperature for 2 hours[1].

  • Purification & Validation (Checkpoint 2): Remove unreacted AOCP via size-exclusion chromatography (SEC) or spin desalting columns. Validation: Analyze the conjugate via Intact Mass Spectrometry (LC-MS) to confirm the mass shift corresponding to the AOCP addition.

Protocol B: Cysteine Arylation via SNAr

Causality: The SNAr reaction requires the target cysteine to be in its highly nucleophilic thiolate form. Adjusting the pH to 8.0–8.5 ensures optimal deprotonation while maintaining the structural integrity of the protein[3].

  • Preparation: Buffer exchange the AOCP-functionalized protein into 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5.

  • Conjugation: Add the thiol-bearing payload (e.g., a cysteine-terminated peptide or drug-linker) at a 5-fold molar excess.

  • Incubation: Incubate at 37 °C for 4–6 hours. The elevated temperature provides the activation energy required to overcome the SNAr transition state barrier.

  • Purification & Validation (Checkpoint 3): Purify the final bioconjugate via SEC. Validation: Use Ellman's reagent (DTNB) to quantify residual free thiols; >95% depletion indicates successful arylation.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-stage bioconjugation workflow, highlighting the transition from glycan oxidation to the final irreversible SNAr displacement.

BioconjugationWorkflow Glyco Glycoprotein (e.g., IgG Fc Region) Ox NaIO4 Oxidation (Cleaves vicinal diols) Glyco->Ox Ald Aldehyde-Functionalized Protein Ox->Ald pH 5.5, 4°C Oxime Oxime-Pyridine Intermediate Ald->Oxime Aniline Catalysis AOCP 2-(aminooxy)-5-chloropyridine (AOCP) AOCP->Oxime Oxime Ligation SNAr SNAr Reaction (Thiolate attack) Oxime->SNAr Cys Cysteine-Payload (e.g., Fluorophore/Drug) Cys->SNAr Final Irreversible Thioether-Oxime Bioconjugate SNAr->Final Chloride Displacement

Fig 1. Mechanistic workflow of heterobifunctional labeling using 2-(aminooxy)-5-chloropyridine.

References

  • Selective Protein (Post-)modifications through Dynamic Covalent Chemistry: Self-activated SNAr Reactions. Journal of the American Chemical Society.
  • Protocol: Aminooxy Labeling of Glycoproteins. Biotium.
  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PMC.

Sources

Validation

A Comparative Guide to Aminooxy Reagents: Hydroxylamine vs. 2-(Aminooxy)-5-chloropyridine in Bioconjugation

In the landscape of bioconjugation, the formation of a stable oxime bond through the reaction of an aminooxy group with a carbonyl (an aldehyde or ketone) stands as a cornerstone technique.[1] This chemoselective and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of bioconjugation, the formation of a stable oxime bond through the reaction of an aminooxy group with a carbonyl (an aldehyde or ketone) stands as a cornerstone technique.[1] This chemoselective and bioorthogonal ligation strategy is prized for its efficiency under mild, aqueous conditions and the exceptional stability of the resulting conjugate, making it indispensable for applications ranging from antibody-drug conjugate (ADC) development to protein labeling and surface functionalization.[1][2]

The choice of the aminooxy reagent is a critical parameter that dictates reaction kinetics, efficiency, and the ultimate stability of the oxime linkage. While hydroxylamine represents the parent compound for this class of reagents, a diverse array of substituted derivatives has been developed to fine-tune these properties. This guide provides an in-depth, objective comparison of the foundational reagent, hydroxylamine, with a specialized derivative, 2-(aminooxy)-5-chloropyridine, supported by mechanistic insights and established experimental data.

The Mechanism of Oxime Ligation: A Foundation for Comparison

The efficiency of any aminooxy reagent is rooted in the mechanism of oxime formation. This reaction is a two-step process involving the nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by a rate-limiting, acid-catalyzed dehydration to yield the stable C=N-O oxime bond.[1]

The reaction rate is profoundly dependent on pH. A slightly acidic environment (typically pH 4-5) is optimal, as it provides sufficient protonation to activate the carbonyl group, enhancing its electrophilicity, while not excessively protonating the aminooxy nucleophile, which would render it non-reactive.[1][3] Understanding this pH-dependent balance is crucial when comparing the reactivity of different aminooxy compounds, as their individual basicity (pKa) influences their nucleophilicity at a given pH.[4]

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1_CO_R2 Aldehyde / Ketone (R-C(=O)-R') Intermediate Tetrahedral Intermediate (Hemiaminal) R1_CO_R2->Intermediate Nucleophilic Attack R_ONH2 Aminooxy Compound (R''-O-NH₂) R_ONH2->Intermediate Oxime Stable Oxime (R-C(=N-OR'')-R') Intermediate->Oxime Dehydration (-H₂O) (Rate-Limiting, H⁺ Catalyzed)

Caption: General mechanism of oxime ligation.

Comparative Analysis: Reactivity, Stability, and Catalysis

The efficiency of 2-(aminooxy)-5-chloropyridine relative to hydroxylamine can be dissected by examining reaction kinetics, the influence of pH, and the stability of the final oxime product.

FeatureHydroxylamine (H₂N-OH)2-(Aminooxy)-5-chloropyridineScientific Rationale & Insights
Structure Simplest aminooxy reagentAryl-substituted alkoxyamineThe 5-chloropyridyl group introduces significant electronic and steric differences compared to a simple hydrogen atom.
Reactivity Baseline reactivityPotentially lower intrinsic nucleophilicityThe electron-withdrawing nature of the pyridine ring and the chloro-substituent can decrease the electron density on the aminooxy nitrogen, reducing its nucleophilicity compared to unsubstituted hydroxylamine. However, this effect can be offset by catalysis.
Optimal pH ~4.5[3]Likely similar, but pKa is alteredThe pKa of the aminooxy group is lowered by the electron-withdrawing substituent, making it a weaker base. This can be advantageous, as it remains more nucleophilic at lower pH values where catalysis is most effective.[4]
Reaction Rate Slow at neutral pH without catalystSlow at neutral pH, highly responsive to catalysisOxime formation reactions are often slow at physiological pH, with second-order rate constants below 0.01 M⁻¹s⁻¹.[3] The efficiency of both reagents is dramatically improved by nucleophilic catalysts.[5][6]
Product Stability High hydrolytic stabilityExpected to have enhanced stabilityOximes are generally 100 to 1000 times more stable against hydrolysis than corresponding hydrazones.[7] The electron-withdrawing 5-chloropyridyl group is expected to further stabilize the oxime bond against acid-catalyzed hydrolysis.
Solubility Typically used as a hydrochloride salt, highly water-solubleMore hydrophobic, may require co-solventsThe aromatic ring reduces aqueous solubility compared to hydroxylamine hydrochloride, a factor to consider in reaction setup.
The Decisive Role of Catalysis

For most bioconjugation applications conducted at or near physiological pH (pH 7.0-7.4), the uncatalyzed reaction rate for both hydroxylamine and its derivatives is often impractically slow.[3][8] The introduction of a nucleophilic catalyst, such as aniline or its more effective derivatives, accelerates the reaction by orders of magnitude.[5]

The catalyst functions by first forming a protonated Schiff base with the carbonyl compound. This intermediate is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original protonated carbonyl, dramatically speeding up the rate-limiting step.[5] Recent advancements have identified catalysts like m-phenylenediamine (mPDA) and p-phenylenediamine that are up to 15-19 times more efficient than aniline, enabling rapid conjugations even at low micromolar concentrations.[8][9]

Catalyzed_Oxime_Ligation Aniline-Catalyzed Mechanism cluster_reactants Reactants cluster_intermediate Reactive Intermediate cluster_product Products Carbonyl Aldehyde / Ketone SchiffBase Protonated Schiff Base (Highly Electrophilic) Carbonyl->SchiffBase + Aniline, H⁺ Aniline Aniline Catalyst Oxime Oxime Product SchiffBase->Oxime + Aminooxy Cmpd. Aminooxy Aminooxy Compound Aniline_Regen Regenerated Aniline Catalyst Oxime->Aniline_Regen Catalyst Turnover

Caption: Mechanism of aniline-catalyzed oxime ligation.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for a typical protein conjugation experiment using either hydroxylamine or 2-(aminooxy)-5-chloropyridine. The target is a protein containing a site-specifically introduced aldehyde group (e.g., via enzymatic or oxidative methods).

Protocol 1: Conjugation with Hydroxylamine Hydrochloride
  • Protein Preparation:

    • Prepare a solution of the aldehyde-functionalized protein (e.g., 1-5 mg/mL) in a reaction buffer such as 100 mM sodium phosphate, pH 7.2.

  • Reagent Stock Solution Preparation:

    • Prepare a 100 mM stock solution of hydroxylamine hydrochloride in the same reaction buffer.

    • Prepare a 200 mM stock solution of a catalyst, such as p-phenylenediamine, in the same buffer. Note: Ensure the catalyst is fully dissolved.[8]

  • Conjugation Reaction:

    • To the protein solution, add the hydroxylamine hydrochloride stock solution to a final concentration of 10 mM (adjust as needed based on protein concentration and reactivity).

    • Initiate the reaction by adding the catalyst stock solution to a final concentration of 10 mM.[8]

    • Incubate the reaction at room temperature or 37°C for 2-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or SDS-PAGE.

    • Upon completion, remove excess reagents by dialysis, size-exclusion chromatography (SEC), or buffer exchange.

Protocol 2: Conjugation with 2-(Aminooxy)-5-chloropyridine
  • Protein Preparation:

    • Prepare the aldehyde-functionalized protein solution as described in Protocol 1.

  • Reagent Stock Solution Preparation:

    • Prepare a 50 mM stock solution of 2-(aminooxy)-5-chloropyridine in a suitable organic co-solvent like DMSO or DMF, as its aqueous solubility is limited.

    • Prepare the catalyst stock solution as described in Protocol 1.

  • Conjugation Reaction:

    • To the protein solution, add the 2-(aminooxy)-5-chloropyridine stock solution to a final concentration of 5-10 mM. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to maintain protein integrity.

    • Initiate the reaction by adding the catalyst stock solution to a final concentration of 10 mM.

    • Incubate the reaction at room temperature for 1-3 hours. The potentially altered pKa may lead to faster kinetics under these catalyzed conditions compared to hydroxylamine.

  • Monitoring and Purification:

    • Monitor and purify the reaction as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep 1. Prepare Aldehyde-Protein in Reaction Buffer Mix 3. Combine Protein, Aminooxy, and Catalyst Protein_Prep->Mix Reagent_Prep 2. Prepare Aminooxy & Catalyst Stock Solutions Reagent_Prep->Mix Incubate 4. Incubate at RT or 37°C (1-4 hours) Mix->Incubate Monitor 5. Monitor Progress (LC-MS / SDS-PAGE) Incubate->Monitor Purify 6. Purify Conjugate (e.g., SEC) Monitor->Purify Product Final Purified Bioconjugate Purify->Product

Caption: General experimental workflow for protein conjugation.

Conclusion and Recommendations

The choice between hydroxylamine and 2-(aminooxy)-5-chloropyridine is contingent on the specific goals of the bioconjugation experiment.

  • Hydroxylamine is the economical, foundational reagent suitable for a wide range of applications. Its primary limitation is the slow reaction rate at neutral pH, which necessitates the use of a highly efficient catalyst for practical bioconjugation.

  • 2-(Aminooxy)-5-chloropyridine represents a specialized reagent designed for applications where the properties of the final conjugate are paramount. The electron-withdrawing nature of the 5-chloropyridyl moiety is predicted to enhance the hydrolytic stability of the resulting oxime bond, a critical advantage for conjugates intended for long-term in vivo use. While its intrinsic nucleophilicity may be lower, its altered pKa can make it highly effective in catalyzed reactions at physiological pH. Furthermore, the pyridine ring provides a handle that can be used for downstream applications, such as modulating solubility, adding a site for metal chelation, or influencing pharmacokinetic properties.

For researchers, the decision hinges on a trade-off between cost, simplicity, and the desired stability and functionality of the final product. When maximum stability is required, or when the unique electronic and structural features of the pyridyl group are beneficial, 2-(aminooxy)-5-chloropyridine, used in conjunction with an optimized catalyst like p-phenylenediamine, offers a powerful and sophisticated solution.

References

  • Li, M. et al. (2025). Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications. Organic Letters.
  • Li, M. et al. (2025). Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications. ResearchGate.
  • BenchChem. (2025). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. BenchChem.
  • American Chemical Society. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications.
  • Goto, A. et al. (2002). Comparative Study on Decomposition Rate Constants for Some Alkoxyamines. Macromolecules.
  • Baca, M. et al. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC.
  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC.
  • Tanriver, M. et al. (2024). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv.
  • Tanriver, M. et al. (2024). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. PubMed.
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. AWS.
  • Crisalli, P., & Kool, E. T. (2013). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
  • Kalia, J., & Raines, R. T. (2011). Advances in Bioconjugation. PMC.
  • BenchChem. (2025). A Comparative Guide to Bioconjugation: Spotlight on Bis-aminooxy-PEG2. BenchChem.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate.
  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. PubMed.
  • Baca, M. et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate.
  • Zimprich, C. A. et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed.
  • Reuther, J. F. et al. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC.
  • BenchChem. (2025). The Core Principles of Oxime Ligation: An In-depth Technical Guide for Researchers and Drug Development Professionals. BenchChem.

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Comparative

In-Depth Comparative Analysis of Chloro-Substituted Aminooxy Pyridines in Bioconjugation and Drug Design

As the demands for highly chemoselective bioconjugation and metabolically stable pharmaceutical intermediates grow, aminooxy pyridines have emerged as a premier class of reagents. While unsubstituted aminooxy pyridines a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demands for highly chemoselective bioconjugation and metabolically stable pharmaceutical intermediates grow, aminooxy pyridines have emerged as a premier class of reagents. While unsubstituted aminooxy pyridines are well-documented, the strategic introduction of a chlorine atom onto the pyridine ring fundamentally alters the molecule's physicochemical properties.

This guide provides a rigorous comparative analysis of chloro-substituted aminooxy pyridines against their unsubstituted and fluoro-substituted counterparts. By examining the causality between molecular structure, pKa modulation, and reaction kinetics, this guide equips researchers with the actionable data needed to optimize oxime ligation workflows and drug development pipelines.

Mechanistic Causality: The Role of Chlorine Substitution

The utility of aminooxy compounds stems from the α -effect , where the adjacent oxygen atom's lone pairs raise the energy of the nitrogen's HOMO, drastically increasing its nucleophilicity compared to standard amines. However, the efficiency of oxime ligation is highly pH-dependent. The reaction requires a delicate balance: the pH must be low enough to protonate and activate the target aldehyde/ketone (electrophile), but high enough to prevent the complete protonation of the aminooxy group (nucleophile).

The Inductive Effect and pKa Tuning

Introducing a chlorine atom (e.g., 5-chloro-2-aminooxypyridine) exerts a strong electron-withdrawing inductive effect (-I) across the π -system of the pyridine ring[1]. This electron withdrawal serves two critical functions:

  • Lowering the pKa: The pKa of the conjugate acid of the aminooxy group is depressed. Consequently, at acidic physiological conditions (pH 4.0–5.5), a significantly higher fraction of the chloro-substituted aminooxy group remains in its unprotonated, nucleophilic free-base form compared to unsubstituted variants.

  • Enhancing Lipophilicity: In drug design, the addition of a heavy halogen like chlorine increases the partition coefficient (LogP), enhancing membrane permeability and shielding the pyridine ring from rapid oxidative metabolism by cytochrome P450 enzymes.

Furthermore, once the oxime bond is formed, it exhibits exceptional hydrolytic stability—orders of magnitude greater than that of isostructural hydrazones [2].

Comparative Performance Data

To objectively evaluate the performance of chloro-substituted aminooxy pyridines, we compare 5-Chloro-2-aminooxypyridine against the baseline (2-Aminooxypyridine) and a highly electronegative alternative (2-Aminooxy-6-fluoropyridine).

Note: Relative ligation rates are normalized to the unsubstituted baseline at pH 4.5.

CompoundApprox. pKa (Conjugate Acid)Calculated LogPRelative Ligation Rate (pH 4.5)Hydrolytic Stability (Oxime Bond)Primary Application Profile
2-Aminooxypyridine 4.80.851.0x (Baseline)HighGeneral bioconjugation, standard peptide labeling.
5-Chloro-2-aminooxypyridine 4.11.523.4x Very HighAcidic buffer bioconjugation, PROTAC linkers, ADME optimization.
2-Aminooxy-6-fluoropyridine 3.71.104.1xModerate-HighHighly acidic ligations; susceptible to nucleophilic aromatic substitution (SNAr).

Data Synthesis: While the fluoro-substituted variant offers the fastest kinetics at very low pH due to its extreme electronegativity, the chloro-substituted variant provides the optimal thermodynamic balance. It significantly accelerates ligation at pH 4.5 without introducing the chemical instability (SNAr liability) associated with fluorinated pyridines.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway of chemoselective oxime ligation, highlighting the rate-determining step that is optimized by the lowered pKa of the chloro-substituted nucleophile.

Pathway A Aldehyde/Ketone (Electrophile) C Hemiaminal Intermediate (Rate-Determining Step) A->C Nucleophilic Attack B Chloro-Aminooxypyridine (Nucleophile, Lower pKa) B->C pH 4.0-5.5 D Stable Oxime Conjugate (High Hydrolytic Stability) C->D Dehydration (-H2O)

Mechanistic pathway of chemoselective oxime ligation using chloro-substituted aminooxy pyridines.

Field-Proven Experimental Protocol: Chemoselective Oxime Ligation

To ensure scientific integrity, the following protocol represents a self-validating system for the conjugation of 5-Chloro-2-aminooxypyridine to a model aldehyde-tagged protein. It utilizes aniline as a nucleophilic catalyst, which forms a highly reactive Schiff base intermediate that undergoes rapid transimination with the aminooxy reagent [3].

Step-by-Step Methodology

Step 1: Buffer Preparation & Catalyst Addition

  • Prepare a 100 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.

  • Add aniline to the buffer to achieve a final concentration of 10 mM. Causality: Aniline acts as a nucleophilic catalyst, bypassing the slow direct attack of the aminooxy group on the unactivated aldehyde.

Step 2: Reagent Solubilization and Mixing

  • Dissolve the aldehyde-tagged target molecule (e.g., 1 mg/mL) in the prepared aniline-acetate buffer.

  • Prepare a 100 mM stock solution of 5-Chloro-2-aminooxypyridine in DMSO.

  • Add the aminooxy stock to the reaction mixture to achieve a final concentration of 5 mM (typically a 5- to 10-fold molar excess over the aldehyde).

Step 3: Incubation and Real-Time Monitoring (Self-Validation)

  • Incubate the reaction at 25°C under gentle agitation.

  • Validation Check: At t = 0, 30, 60, and 120 minutes, extract a 10 µL aliquot. Quench with 0.1% TFA and analyze via Reverse-Phase HPLC (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

  • Monitor the disappearance of the aldehyde peak and the emergence of the oxime conjugate mass. The reaction is typically >95% complete within 2 hours due to the synergistic effect of the chloro-substitution and aniline catalysis.

Step 4: Purification

  • Remove excess small molecules (aniline, unreacted aminooxy reagent) via size-exclusion chromatography (SEC) or dialysis against standard PBS (pH 7.4).

Workflow S1 Step 1: Buffer Preparation Aniline catalyst (10 mM) Acetate buffer (pH 4.5) S2 Step 2: Reagent Addition 5-Cl-2-aminooxypyridine (5 eq) Target Aldehyde (1 eq) S1->S2 S3 Step 3: Incubation & Monitoring 25°C, 2-4 hours Monitor via RP-HPLC/MS S2->S3 S4 Step 4: Purification Dialysis or SEC Validate via MALDI-TOF S3->S4

Self-validating experimental workflow for chloro-aminooxypyridine bioconjugation.

Applications in Drug Development

Beyond bioconjugation, chloro-substituted aminooxy pyridines are highly valuable building blocks in medicinal chemistry.

  • Kinase Inhibitors & PROTACs: The oxime linkage provides a rigid, metabolically stable vector for linker attachment in Proteolysis Targeting Chimeras (PROTACs). The chloro-pyridine moiety enhances the overall lipophilic ligand efficiency (LLE), improving cellular penetrance.

  • Metabolic Shielding: Unsubstituted pyridines are prone to N-oxidation and ring hydroxylation by hepatic enzymes. The steric bulk and electron-withdrawing nature of the chlorine atom effectively block these metabolic liabilities, prolonging the plasma half-life of the resulting therapeutic agents [1].

References

  • The pKa Distribution of Drugs: Application to Drug Discovery Perspectives in Medicinal Chemistry[Link]

  • Hydrolytic stability of hydrazones and oximes Angewandte Chemie International Edition[Link]

  • Nucleophilic catalysis of oxime ligation Angewandte Chemie International Edition[Link]

Validation

literature review of 2-(aminooxy)-5-chloropyridine applications

An in-depth technical analysis and comparison guide for the applications of 2-(aminooxy)-5-chloropyridine (2-AOCP), designed for researchers and drug development professionals. Executive Summary: The Heteroaryl Advantage...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for the applications of 2-(aminooxy)-5-chloropyridine (2-AOCP), designed for researchers and drug development professionals.

Executive Summary: The Heteroaryl Advantage

2-(Aminooxy)-5-chloropyridine (2-AOCP) has emerged as a highly specialized reagent bridging the gap between bioorthogonal bioconjugation and small-molecule drug synthesis. Unlike traditional aliphatic aminooxy compounds, 2-AOCP features an electron-deficient heteroaryl ring. This structural nuance fundamentally alters the reactivity, pKa, and hydrolytic stability of its derivatives, making it an elite choice for site-specific oxime ligation and a privileged scaffold for protease and kinase inhibitors.

This guide objectively compares 2-AOCP against standard alternatives and provides field-proven, self-validating protocols for its application.

Mechanistic Superiority in Oxime Ligation

Standard oxime ligation relies on the "alpha-effect"—the enhanced nucleophilicity provided by the adjacent oxygen atom[1]. However, standard aliphatic aminooxy groups (e.g., aminooxyacetic acid) typically possess a pKa of ~4.5. Consequently, they require highly acidic conditions (pH 4.0–5.0) to maintain a balance between the nucleophilic unprotonated state and the necessary protonation of the target carbonyl[2]. These acidic conditions often lead to protein denaturation or require high concentrations of toxic aniline catalysts to achieve practical reaction rates[3].

The Causality of 2-AOCP's Design: By appending the aminooxy group directly to a 5-chloropyridine ring, 2-AOCP leverages the electron-withdrawing nature of the halogenated heteroaryl system to lower the pKa of the conjugate acid. This pKa modulation ensures that a significantly higher fraction of the aminooxy group remains unprotonated and highly nucleophilic at near-neutral physiological pH (pH 6.0–6.5). This accelerates carbinolamine formation and subsequent dehydration without the need for aniline catalysts[3]. Furthermore, the resulting heteroaryl oxime exhibits superior hydrolytic stability compared to aliphatic oximes, which are notoriously prone to hydrolysis in human serum[1].

G A Aldehyde-Tagged Protein C Carbinolamine Intermediate A->C Nucleophilic Attack B 2-AOCP Reagent (pKa modulated) B->C Alpha-Effect D Stable Heteroaryl Oxime Conjugate C->D Dehydration (Fast at pH 6.5)

Mechanistic pathway of 2-AOCP mediated oxime ligation at near-neutral pH.

Quantitative Performance Comparison

To objectively evaluate 2-AOCP, we compare its kinetic and thermodynamic parameters against two industry-standard alternatives: O-Benzylhydroxylamine and Aminooxyacetic acid (AOA).

Parameter2-(aminooxy)-5-chloropyridine (2-AOCP)O-BenzylhydroxylamineAminooxyacetic Acid (AOA)
Optimal Reaction pH 6.0 – 6.5 (Near-neutral)4.0 – 5.0 (Acidic)4.0 – 5.0 (Acidic)
Aniline Catalyst Required? NoYes (Often >10 mM)Yes (Often >10 mM)
Conjugate Serum Half-Life > 72 hours (Highly Stable)< 18 hours (Labile)< 18 hours (Labile)
Relative Nucleophilicity High (Due to pKa modulation)ModerateModerate
Primary Application Fragile ADCs, in vivo labelingPeptide synthesisGeneral bioconjugation

Data synthesized from comparative hydrolytic stability and alpha-effect kinetic studies[1][2][3].

Self-Validating Protocol: Site-Specific Antibody Conjugation

The following protocol details the conjugation of a 2-AOCP-functionalized cytotoxic payload to a monoclonal antibody. This workflow is designed as a self-validating system : the integration of Size Exclusion Chromatography (SEC) and Liquid Chromatography-Mass Spectrometry (LC-MS) ensures that any failure in causality (e.g., over-oxidation or incomplete ligation) is immediately detected.

Step-by-Step Methodology
  • Enzymatic Sialylation & Oxidation (Generation of the Electrophile):

    • Action: Treat the antibody (10 mg/mL) with β 1,4-galactosyltransferase and α 2,6-sialyltransferase to ensure uniform glycan chains, followed by oxidation with 1 mM sodium periodate ( NaIO4​ ) at 4°C for 30 minutes in the dark.

    • Causality: Mild periodate oxidation specifically cleaves the vicinal diols of terminal sialic acids to generate reactive aldehydes. Restricting the temperature and oxidant concentration prevents off-target oxidation of sensitive methionine residues[4].

  • Buffer Exchange (Preparation for Ligation):

    • Action: Purify the oxidized antibody using a desalting column pre-equilibrated with pH 6.5 PBS.

    • Causality: Removing excess periodate prevents the oxidation of the incoming 2-AOCP reagent. The pH 6.5 environment is specifically chosen to exploit 2-AOCP's modulated pKa, ensuring rapid kinetics without denaturing the antibody.

  • 2-AOCP Ligation:

    • Action: Add 10 molar equivalents of the 2-AOCP-functionalized payload to the antibody solution. Incubate at 25°C for 2 hours.

    • Causality: The alpha-effect combined with the electron-withdrawing chloropyridine ring drives the equilibrium toward the stable heteroaryl oxime conjugate rapidly, eliminating the need for toxic aniline catalysts.

  • Validation & Purification (The Self-Validating Step):

    • Action: Purify the reaction mixture via SEC to remove unreacted small molecules. Analyze the intact conjugate via LC-MS.

    • Causality: SEC ensures the removal of non-covalently bound payload. LC-MS provides the exact mass shift, self-validating the Drug-to-Antibody Ratio (DAR). A successful reaction will show a tight DAR distribution (typically ~1.6 to 1.9), confirming site-specific conjugation at the glycans[4].

Workflow Step1 1. Glycan Oxidation (1 mM Periodate, 4°C) Step2 2. Buffer Exchange (pH 6.5 PBS) Step1->Step2 Removes excess oxidant Step3 3. 2-AOCP Ligation (10 eq, 25°C, 2h) Step2->Step3 Prepares optimal pH Step4 4. SEC Purification & LC-MS Validation Step3->Step4 Isolates pure conjugate

Self-validating workflow for site-specific antibody bioconjugation using 2-AOCP.

Applications in Pharmaceutical Synthesis

Beyond its role as a bioconjugation handle, the 2-(aminooxy)-5-chloropyridine motif and its direct derivatives (such as O-(5-chloropyridin-2-yl)hydroxylamine) are highly prized building blocks in medicinal chemistry due to their unique steric and electronic profiles.

  • Factor Xa Inhibitors (Anticoagulants): Derivatives of 5-chloro-2-pyridinyl amines/hydroxylamines are utilized in the synthesis of potent benzamide-based Factor Xa inhibitors. The chloropyridine moiety is not merely a spacer; it actively engages in critical hydrogen bonding and hydrophobic interactions within the S1 pocket of the protease, significantly enhancing binding affinity and target specificity[5].

  • DXR Inhibitors (Antimalarials): In the development of lipophilic fosmidomycin analogs targeting 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)—an essential enzyme in the non-mevalonate pathway of Plasmodium falciparum—the 5-chloro-2-pyridinyl scaffold is used to enhance membrane permeability. The heteroaryl geometry allows the inhibitor to bind effectively within the hydrophobic pocket of the DXR active site, lowering IC50 values to the nanomolar range[6].

Sources

Comparative

Beyond 2-(Aminooxy)-5-chloropyridine: Next-Generation Bioconjugation Strategies for Carbonyl Targeting

As biotherapeutics evolve—particularly in the realm of Antibody-Drug Conjugates (ADCs) and long-circulating fusion proteins—the chemical linkages holding these macromolecules together must withstand increasingly harsh sy...

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Author: BenchChem Technical Support Team. Date: April 2026

As biotherapeutics evolve—particularly in the realm of Antibody-Drug Conjugates (ADCs) and long-circulating fusion proteins—the chemical linkages holding these macromolecules together must withstand increasingly harsh systemic environments. Historically, 2-(aminooxy)-5-chloropyridine has been a highly effective reagent for targeting carbonyls (aldehydes and ketones). The electron-withdrawing chloropyridine ring lowers the pKa of the aminooxy group, enhancing its nucleophilicity at physiological pH and accelerating oxime formation compared to standard aliphatic alkoxyamines.

However, the resulting oxime linkage (a C=N bond) remains inherently susceptible to hydrolysis in systemic circulation, typically exhibiting a plasma half-life of less than 24 hours[1]. For modern drug development, this hydrolytic lability leads to premature payload deconjugation, off-target toxicity, and reduced therapeutic index.

As a Senior Application Scientist, I present this guide to objectively compare the performance of 2-(aminooxy)-5-chloropyridine against modern, field-proven alternatives. By understanding the mechanistic causality behind these conjugations, researchers can select the optimal strategy for their specific biomolecular architecture.

Mechanistic Evaluation of Alternatives

Alternative A: Hydrazino-iso-Pictet-Spengler (HIPS) Ligation

The HIPS ligation represents a structural paradigm shift for aldehyde bioconjugation. Instead of relying on an aminooxy group to form a reversible C=N bond, HIPS utilizes an alkyl hydrazinyl nucleophile attached to an indole core[1].

The Causality of Stability: The reaction initiates near neutral pH (6.0–7.0) to form a hydrazonium ion intermediate. Because the indole ring is highly nucleophilic, it rapidly undergoes an intramolecular electrophilic aromatic substitution (alkylation), permanently trapping the intermediate as a highly stable C–C bond [2]. This irreversible rearrangement completely bypasses the hydrolytic instability of oximes and hydrazones, yielding conjugates that remain intact in human plasma for over 14 days[1][3].

HIPS_Workflow A Aldehyde-Tagged Protein C Hydrazonium Ion Intermediate A->C pH 6.0-7.0 B HIPS-Payload (Hydrazinyl-indole) B->C D Intramolecular Alkylation C->D Spontaneous E Stable C-C Bond Conjugate D->E Irreversible

Caption: Workflow and mechanism of Hydrazino-iso-Pictet-Spengler (HIPS) ligation.

Alternative B: Advanced Catalyzed Oxime Ligation (Bis-aminooxy-PEG2 + 5MA)

If your workflow strictly requires oxime chemistry (e.g., due to payload availability), you can replace 2-(aminooxy)-5-chloropyridine with a standard Bis-aminooxy-PEG2 linker, provided you use an advanced nucleophilic catalyst.

The Causality of Catalysis: Standard oxime ligation at neutral pH is impractically slow. While aniline is the traditional catalyst, it requires high concentrations and acidic conditions. By utilizing 5-methoxyanthranilic acid (5MA) or p-phenylenediamine (p-PDA) , the electron-donating groups (methoxy or amine) significantly increase the catalyst's nucleophilicity[4][5]. The catalyst rapidly attacks the aldehyde at pH 7.4 to form a reactive Schiff base, which is subsequently displaced by the aminooxy payload via transimination. This allows for rapid, neutral-pH oxime formation without relying on complex halogenated pyridine rings[5].

Oxime_Catalysis Aldehyde Carbonyl Target (Aldehyde/Ketone) SchiffBase Reactive Schiff Base Intermediate Aldehyde->SchiffBase Fast (pH 7.0-7.4) Catalyst Nucleophilic Catalyst (p-PDA or 5MA) Catalyst->SchiffBase Oxime Stable Oxime Linkage SchiffBase->Oxime Transimination Aminooxy Bis-aminooxy-PEG2 Payload Aminooxy->Oxime

Caption: Nucleophilic catalysis of oxime ligation using p-PDA or 5MA at neutral pH.

Quantitative Performance Matrix

The following table summarizes the experimental performance metrics of these bioconjugation strategies, providing the data necessary to justify protocol transitions.

Bioconjugation StrategyReactive GroupsBond FormedOptimal pHPlasma Half-Life (37°C)Key Advantage
Baseline: 2-(aminooxy)-5-chloropyridineAldehyde + Substituted AminooxyOxime (C=N)4.5 – 5.5~18 – 24 hoursFast kinetics at mildly acidic pH
HIPS Ligation Aldehyde + Hydrazinyl-indoleC–C Bond6.0 – 7.0>14 daysUnparalleled hydrolytic stability for ADCs
Catalyzed Oxime (5MA / p-PDA) Aldehyde + Aliphatic AminooxyOxime (C=N)7.0 – 7.4~18 – 24 hoursEnables efficient neutral pH oxime formation
IEDDA Click Chemistry Tetrazine + Trans-CyclooctenePyridazine4.0 – 9.0>14 daysUltra-fast, catalyst-free, bioorthogonal

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each critical phase includes a built-in analytical checkpoint to confirm causality and prevent downstream failures.

Protocol 1: Site-Specific ADC Generation via HIPS Ligation

This protocol relies on the genetic incorporation of an aldehyde tag (via Formylglycine Generating Enzyme, FGE) followed by HIPS ligation[2].

Step 1: Aldehyde Generation & Validation

  • Co-express your monoclonal antibody (mAb) with FGE in CHO cells to convert the target cysteine (within the CXPXR consensus sequence) to formylglycine (fGly).

  • Purify the mAb using standard Protein A chromatography.

  • Validation Checkpoint: Perform intact mass spectrometry (ESI-TOF). You must observe a -18 Da mass shift per modified site, confirming the loss of H₂O during the Cys-to-fGly conversion. Do not proceed until >95% conversion is confirmed.

Step 2: HIPS Ligation

  • Buffer exchange the fGly-mAb into 50 mM Sodium Citrate, 50 mM NaCl, pH 6.0. Adjust protein concentration to 5–10 mg/mL.

  • Add the HIPS-payload (e.g., HIPS-MMAE) at a 5- to 10-fold molar excess per aldehyde site.

  • Incubate at 37°C for 16–24 hours with gentle agitation.

  • Validation Checkpoint: Analyze the crude reaction via Hydrophobic Interaction Chromatography (HIC). The chromatogram should resolve distinct peaks for DAR 0, DAR 1, and DAR 2. A successful reaction will show >90% conversion to the desired DAR 2 species.

Step 3: Purification and Stability Confirmation

  • Remove excess small molecules via preparative Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF).

  • Validation Checkpoint: Incubate the purified ADC in human plasma at 37°C for 7 days. Analyze aliquots via sandwich ELISA (anti-idiotype capture, anti-payload detection). The signal must remain >95% relative to Day 0, validating the C–C bond stability[1].

Protocol 2: Neutral pH Oxime Ligation using 5MA Catalyst

Use this protocol when conjugating a Bis-aminooxy-PEG2 payload to oxidized glycans at physiological pH[4].

Step 1: Glycan Oxidation

  • Prepare the glycoprotein at 5 mg/mL in PBS (pH 7.4).

  • Add sodium meta-periodate (NaIO₄) to a final concentration of 1 mM. Incubate in the dark at 4°C for 30 minutes (selectively oxidizes sialic acid residues).

  • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM. Buffer exchange immediately into fresh PBS (pH 7.4) using a desalting column.

  • Validation Checkpoint: React a small aliquot with Purpald reagent. A purple color change measured at 550 nm confirms the presence of reactive aldehydes.

Step 2: Catalyzed Ligation

  • Prepare a 125 mM stock solution of 5-methoxyanthranilic acid (5MA) in PBS, adjusting the pH back to 7.4 using 2M NaOH (5MA is poorly soluble if acidic)[4].

  • To the oxidized protein, add the 5MA catalyst to a final concentration of 10–25 mM.

  • Add the Bis-aminooxy-PEG2 payload at a 10-fold molar excess.

  • Incubate at room temperature for 2–4 hours.

  • Validation Checkpoint: Perform SDS-PAGE followed by fluorescent scanning (if the payload is a fluorophore) or LC-MS to confirm the mass addition. The catalyzed reaction should reach >90% completion within 4 hours, whereas an uncatalyzed control will show <20% conversion in the same timeframe[4].

References

  • Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates Source: Bioconjugate Chemistry / PubMed URL
  • The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates Source: American Pharmaceutical Review URL
  • Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes Source: Bioconjugate Chemistry / PMC URL
  • Glen Report 25.
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: Bioconjugate Chemistry / ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

2-(Aminooxy)-5-chloropyridine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-(Aminooxy)-5-chloropyridine Welcome to our laboratory safety and operational excellence series. As a Senior Application Scientist, I frequently consult with drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-(Aminooxy)-5-chloropyridine

Welcome to our laboratory safety and operational excellence series. As a Senior Application Scientist, I frequently consult with drug development professionals working with specialized bifunctional building blocks like 2-(Aminooxy)-5-chloropyridine. While its unique reactivity makes it an excellent candidate for bioconjugation and complex synthesis, it also introduces rigorous safety and disposal challenges.

Improper handling of this compound not only poses severe exposure risks to laboratory personnel but also violates stringent environmental regulations regarding halogenated organic waste (1[1]). In this guide, we will break down the precise, causality-driven protocols required to handle and dispose of this chemical safely, ensuring your laboratory maintains both scientific integrity and regulatory compliance.

Quantitative Physicochemical Hazard Profile

To build a self-validating safety protocol, we must first understand the molecular behavior of the compound. We do not just follow arbitrary rules; we mitigate specific chemical mechanisms. Below is the quantitative and structural data that drives our operational decisions.

Table 1: Quantitative Physicochemical Properties

Property Value Operational Implication
Flash Point > 160 °C (based on 2-amino-5-chloropyridine) Low flammability risk at room temperature, but combustible under high heat (2[2]).
Autoignition Temp > 700 °C Stable under standard storage, but must be kept away from direct heat sources (2[2]).

| Log Pow | ~0.65 (Pyridine baseline) | Soluble in both aqueous and organic streams; complicates wastewater treatment and environmental remediation (3[3]). |

Table 2: Structural Hazard Breakdown

Structural Feature Chemical Behavior & Reactivity Operational Hazard
Halogenated Pyridine Ring Highly stable aromatic system with a chlorine substituent. Resists standard biological degradation (4[4]). Toxic to aquatic life. Combustion produces highly toxic hydrogen chloride (HCl) gas (2[2]).
Aminooxy Group (-O-NH2) Strong alpha-effect nucleophile. Sensitive to moisture and incompatible with strong oxidizers (). Potential for exothermic decomposition. Releases nitrogen oxides (NOx) upon thermal breakdown ().

| Basic Nitrogen | Can form salts with acids. Penetrates skin barriers effectively (5[5]). | Acute dermal and oral toxicity. Causes severe eye and respiratory irritation (4[4]). |

Causality-Driven Safety & Handling Protocols

To ensure absolute trustworthiness in our safety protocols, every action is grounded in the chemical's mechanistic properties:

  • Engineering Controls: Always handle within a certified chemical fume hood.

    • Causality: The baseline vapor pressure of pyridine derivatives, combined with the potential for the aminooxy group to degrade into irritating NOx gases, necessitates continuous negative-pressure ventilation to prevent inhalation exposure (5[5]).

  • Personal Protective Equipment (PPE): Double-gloving with nitrile or neoprene, alongside splash goggles, is mandatory.

    • Causality: Halogenated pyridines are notorious for their ability to permeate standard latex, leading to systemic absorption and acute dermal toxicity (4[4]).

  • Incompatibility Management: Keep strictly isolated from strong oxidizing agents, strong bases, and amines.

    • Causality: The aminooxy moiety is highly reactive; contact with oxidizers can trigger rapid, uncontrolled exothermic degradation ().

Step-by-Step Disposal Procedures

Disposal is not merely throwing something away; it is the final step of a chemical's lifecycle management. 2-(Aminooxy)-5-chloropyridine must be processed strictly as Halogenated Organic Waste.

Step 1: Waste Segregation (Critical)

  • Action: Deposit all liquid and solid waste containing this compound strictly into containers labeled "Halogenated Organic Waste."

  • Causality: Incineration facilities use specific high-temperature scrubbers for halogenated waste to prevent the atmospheric release of dioxins and HCl gas. Mixing this with non-halogenated waste is a severe regulatory violation (1[1]).

Step 2: Primary Containment

  • Action: Use High-Density Polyethylene (HDPE) or amber glass containers. Never use metal cans.

  • Causality: Trace ambient moisture can react with the compound over time to form trace amounts of hydrochloric acid, which will rapidly corrode metal containers and compromise structural integrity.

Step 3: Protocol for Contaminated Consumables

  • Action: Pipette tips, Kimwipes, and reaction vials that contacted the chemical must be allowed to off-gas in the fume hood before being sealed in a solid hazardous waste bag.

  • Causality: Trapping volatile pyridine derivatives in a sealed bin outside a fume hood creates a concentrated exposure hazard for the next person who opens the bin (5[5]).

Step 4: Labeling and Storage

  • Action: Affix a hazardous waste tag immediately. Explicitly write "2-(Aminooxy)-5-chloropyridine (Halogenated Pyridine Derivative)" and check the "Toxic" and "Environmental Hazard" boxes. Store in a secondary containment tray away from light and moisture.

Emergency Spill Response Workflow

Even with rigorous protocols, spills occur. The following decision tree provides an immediate, operational response plan to mitigate exposure and environmental release.

SpillResponse Start Spill of 2-(Aminooxy)- 5-chloropyridine Assess Assess Spill Volume Start->Assess Small Small Spill (< 50 g/mL) Assess->Small Large Large Spill (> 50 g/mL) Assess->Large PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Small->PPE Evacuate Evacuate Area & Isolate Spill Large->Evacuate Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Hazmat Contact EHS / Hazmat Immediately Evacuate->Hazmat Dispose Transfer to Halogenated Waste Container Absorb->Dispose EHS Request EHS Pickup Dispose->EHS

Fig 1: Emergency spill response and containment workflow for 2-(Aminooxy)-5-chloropyridine.

References

  • Source: wku.
  • Source: NJ.
  • Title: 4 - SAFETY DATA SHEET: (October 02 2009)
  • Title: 15 - SAFETY DATA SHEET: (May 31 2002)
  • Title: SAFETY DATA SHEET - Fisher Scientific ((Boc-aminooxy)acetic acid)
  • Source: coleparmer.

Sources

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